ethyl (2R)-2-aminopentanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13893-43-1 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 g/mol |
IUPAC Name |
ethyl (2R)-2-aminopentanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI Key |
DPBOUPADTRCCIH-ZCFIWIBFSA-N |
SMILES |
CCCC(C(=O)OCC)N |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)N |
Canonical SMILES |
CCCC(C(=O)OCC)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of ethyl (2R)-2-aminopentanoate. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.
Chemical Identity and Physical Properties
This compound, also known as the ethyl ester of D-norvaline, is a chiral amino acid derivative. While extensive experimental data for the free base is limited in publicly available literature, the properties of its more common hydrochloride salt provide valuable insights. The following tables summarize the key chemical identifiers and physical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | D-Norvaline ethyl ester, Ethyl D-norvalinate |
| CAS Number | 2013-12-9 (for parent D-Norvaline)[1] |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol [2] |
| Canonical SMILES | CCC--INVALID-LINK--N |
Table 2: Physical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 1998700-99-4[3] |
| Molecular Formula | C₇H₁₆ClNO₂[3] |
| Molecular Weight | 181.66 g/mol [3] |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Solubility | Soluble in DMSO and methanol.[4] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the esterification of its parent amino acid, D-norvaline. A general and effective method is the Fischer esterification, which involves reacting the amino acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of D-Norvaline
This protocol is adapted from established methods for the esterification of amino acids.
Materials:
-
D-Norvaline
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend D-norvaline in anhydrous ethanol.
-
Acid Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride or concentrated hydrochloric acid dropwise.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Caption: Synthesis workflow for this compound.
Analytical Characterization
The structure and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the alpha-proton (a triplet), and the propyl side chain protons. The chemical shifts will be influenced by the neighboring functional groups.
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the alpha-carbon, and the carbons of the ethyl and propyl groups.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for amino acid esters include the loss of the ethoxy group, the carboxyl group, and fragmentation of the alkyl side chain.
Caption: Analytical workflow for product characterization.
Chemical Reactivity and Stability
This compound possesses two primary reactive sites: the amino group and the ester group.
-
Amino Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and formation of Schiff bases.
-
Ester Group: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield D-norvaline and ethanol. It can also undergo transesterification in the presence of other alcohols.
The compound should be stored in a cool, dry place, away from strong oxidizing agents and moisture to prevent degradation. For long-term storage, an inert atmosphere is recommended.
Safety and Handling
The hydrochloride salt of this compound is classified as harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
In case of exposure, seek immediate medical attention. Standard first-aid measures for chemical exposure should be followed.
This technical guide provides a foundational understanding of the chemical properties of this compound. For specific applications, further experimental validation of these properties is recommended.
References
- 1. D-Norvaline | C5H11NO2 | CID 439575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
An In-depth Technical Guide to Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of ethyl (2R)-2-aminopentanoate, a chiral non-proteinogenic amino acid ester of interest in pharmaceutical and chemical research.
Chemical Structure and Identification
This compound, also known as D-norvaline ethyl ester, is the ethyl ester of D-norvaline. The "(2R)" designation specifies the stereochemistry at the alpha-carbon, indicating the R configuration according to the Cahn-Ingold-Prelog priority rules.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | D-Norvaline ethyl ester, H-D-Nva-OEt |
| CAS Number | Not available for the free base; 1998700-99-4 for the hydrochloride salt[1][2][3] |
| Molecular Formula | C₇H₁₅NO₂ |
| Canonical SMILES | CCC--INVALID-LINK--C(=O)OCC |
| InChI Key | CHAJBHNQIZAJJM-FYZOBXCZSA-N |
Physicochemical Properties
Quantitative data on the physicochemical properties of the free base of this compound is limited. The data presented below is for the more commonly available hydrochloride salt and the corresponding (S)-enantiomer where specified.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 145.20 g/mol (free base) 181.66 g/mol (hydrochloride salt)[1] | |
| Appearance | White to off-white solid | For the hydrochloride salt of the (S)-enantiomer |
| Melting Point | 108.0 to 117.0 °C | For L-Norvaline ethyl ester hydrochloride ((S)-enantiomer) |
| Boiling Point | Not experimentally determined for the (2R)-enantiomer. | |
| Density | Not experimentally determined. | |
| Specific Rotation [α]D | +8.0 to +10.0° (c=2, H₂O) | For L-Norvaline ethyl ester hydrochloride ((S)-enantiomer) |
| Solubility | Soluble in water | For L-Norvaline ethyl ester hydrochloride ((S)-enantiomer) |
Spectroscopic Data
3.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the propyl chain, the alpha-hydrogen, and the ethyl ester group.
-
~0.9 ppm (t, 3H): Methyl protons of the propyl group.
-
~1.2-1.6 ppm (m, 4H): Methylene protons of the propyl group.
-
~1.3 ppm (t, 3H): Methyl protons of the ethyl ester.
-
~3.5 ppm (t, 1H): Alpha-hydrogen.
-
~4.2 ppm (q, 2H): Methylene protons of the ethyl ester.
-
Broad singlet: Amine protons (position and intensity are solvent-dependent).
3.2. ¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will display seven unique carbon signals.
-
~14 ppm: Methyl carbon of the propyl group.
-
~14 ppm: Methyl carbon of the ethyl ester.
-
~19 ppm: Methylene carbon of the propyl group.
-
~35 ppm: Methylene carbon of the propyl group.
-
~55 ppm: Alpha-carbon.
-
~61 ppm: Methylene carbon of the ethyl ester.
-
~174 ppm: Carbonyl carbon of the ester.
3.3. Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 145. Common fragmentation patterns for amino acid esters would include the loss of the ethoxy group (-OC₂H₅, m/z 45) and the entire ester functional group (-COOC₂H₅, m/z 73).
3.4. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
3300-3400 cm⁻¹ (broad): N-H stretching of the primary amine.
-
2800-3000 cm⁻¹: C-H stretching of the alkyl groups.
-
~1735 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
-
~1180 cm⁻¹: C-O stretching of the ester.
Experimental Protocols
4.1. Synthesis of this compound Hydrochloride
The most common and straightforward method for the synthesis of amino acid ethyl esters is the Fischer-Speier esterification.[4] This involves reacting the amino acid with ethanol in the presence of a strong acid catalyst.
Materials:
-
D-Norvaline
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend D-norvaline (1 equivalent) in absolute ethanol (approximately 5-10 mL per gram of amino acid).
-
Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the solution or carefully add concentrated HCl.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, this compound hydrochloride, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then add cold diethyl ether to induce precipitation.
-
Drying: Filter the white crystalline solid, wash with cold diethyl ether, and dry under vacuum.
Applications in Drug Development
This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Non-proteinogenic amino acids and their derivatives are often incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and bioavailability.
5.1. Pharmaceutical Intermediate
As a derivative of D-norvaline, this compound can be used as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the chiral center is often crucial for the biological activity of the final drug molecule. D-amino acids and their esters are utilized in the synthesis of peptide and non-peptide-based therapeutics.
5.2. Prodrug Development
Amino acid esters are frequently employed as prodrugs to improve the oral bioavailability of parent drugs. The ester functionality can mask a polar carboxylic acid group, increasing the lipophilicity of the drug and enhancing its absorption. Once absorbed, the ester is hydrolyzed by endogenous esterases to release the active carboxylic acid-containing drug. While no specific prodrugs of this compound are currently marketed, the general strategy is a key area of research in drug delivery.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. Its biological effects would likely be indirect, resulting from its incorporation into a larger, biologically active molecule. As a synthetic building block, its primary role is in the construction of molecules designed to interact with specific biological targets, such as enzymes or receptors, which are components of various signaling cascades.
Conclusion
This compound is a chiral molecule with significant potential as a building block in organic synthesis and drug development. While detailed experimental data for the free base is sparse, its synthesis via Fischer esterification of D-norvaline is a well-established and reproducible method. The primary application of this compound lies in its use as a versatile intermediate for the construction of enantiomerically pure pharmaceuticals. Further research into its incorporation into novel therapeutic agents and as a component of targeted prodrugs is warranted.
References
An In-depth Technical Guide to the Synthesis of Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing ethyl (2R)-2-aminopentanoate, a chiral building block of interest in pharmaceutical and chemical research. The document details methodologies for direct synthesis from chiral precursors, resolution of racemic mixtures, and asymmetric synthesis approaches. Quantitative data from relevant literature is summarized, and detailed experimental protocols are provided for key transformations.
Direct Esterification of D-Norvaline
The most direct and atom-economical approach to this compound is the Fischer esterification of D-norvaline ((2R)-2-aminopentanoic acid). This method involves reacting the amino acid with ethanol in the presence of a strong acid catalyst. The reaction proceeds with retention of stereochemistry at the alpha-carbon.
Synthesis of D-Norvaline Precursor
D-norvaline is not as readily available as its L-enantiomer. A common synthetic route starts from n-valeric acid, proceeds through a racemic synthesis of norvaline, followed by chiral resolution.
A patented method for the synthesis of D-norvaline involves the following steps:
-
Acyl Chloride Formation: n-Valeric acid is reacted with thionyl chloride to form n-pentanoyl chloride.
-
α-Bromination: The acyl chloride is then brominated at the alpha-position.
-
Ammonolysis: The α-bromo acyl chloride is treated with ammonia to yield racemic α-aminovaleramide.
-
Resolution: The racemic amide is resolved using a chiral resolving agent, such as a tartaric acid derivative, to isolate the D-enantiomer.
-
Hydrolysis: The resolved D-aminovaleramide is hydrolyzed to afford D-norvaline.
Fischer Esterification Protocol
The following is a general procedure for the Fischer esterification of an amino acid, which can be adapted for D-norvaline.
Experimental Protocol: Fischer Esterification of D-Norvaline
-
Materials:
-
D-Norvaline
-
Anhydrous Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add D-norvaline.
-
Suspend the D-norvaline in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride or concentrated HCl to the stirred suspension. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
The crude product, this compound hydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Quantitative Data
The following table presents representative data for the Fischer esterification of amino acids.
| Starting Material | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| L-Alanine | SOCl₂ in Ethanol | 5 | 92 | [1] |
| General Amino Acid | HCl in Ethanol | 24 | Not specified | [2] |
Resolution of Racemic Ethyl 2-aminopentanoate
An alternative strategy involves the synthesis of racemic ethyl 2-aminopentanoate followed by the separation of the enantiomers.
Synthesis of Racemic Ethyl 2-aminopentanoate
Racemic 2-aminopentanoic acid (DL-norvaline) can be synthesized from n-valeric acid via α-bromination followed by ammonolysis. The resulting racemic amino acid is then esterified using the Fischer esterification protocol described in section 1.2.
Chiral Resolution Methods
Two primary methods for the resolution of the racemic ester are classical chemical resolution and enzymatic kinetic resolution.
This method involves reacting the racemic amino ester with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol: Classical Resolution
-
Dissolve the racemic ethyl 2-aminopentanoate in a suitable solvent.
-
Add an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid or a derivative).
-
Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution first.
-
Separate the crystals by filtration.
-
Liberate the free amino ester from the separated diastereomeric salt by treatment with a base.
-
Extract the desired enantiomer with an organic solvent.
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of the racemic ester. The enzyme will preferentially catalyze a reaction (e.g., acylation) on one of the enantiomers, leaving the other enantiomer unreacted.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Materials:
-
Racemic ethyl 2-aminopentanoate
-
A suitable lipase (e.g., Candida antarctica lipase B, CALB)
-
An acyl donor (e.g., vinyl acetate)
-
An organic solvent (e.g., toluene)
-
Buffer solution
-
-
Procedure:
-
Dissolve the racemic ethyl 2-aminopentanoate in the organic solvent.
-
Add the lipase and the acyl donor.
-
Incubate the mixture at a controlled temperature with gentle agitation.
-
Monitor the reaction progress until approximately 50% conversion is reached. At this point, the (S)-enantiomer will be acylated, leaving the desired (R)-enantiomer unreacted.
-
Separate the enzyme by filtration.
-
Separate the unreacted (R)-ester from the acylated (S)-ester by chromatography or extraction.
-
Quantitative Data for Resolution
| Method | Resolving Agent/Enzyme | Substrate | Enantiomeric Excess (ee) | Yield | Reference |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B | Racemic amines | >97% | ~45% (for each enantiomer) | [3] |
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the need for resolution. One established method involves the use of a chiral auxiliary.
Chiral Auxiliary-Mediated Asymmetric Alkylation
This approach utilizes a chiral auxiliary to guide the stereoselective alkylation of a glycine enolate equivalent.
Conceptual Pathway:
-
Schiff Base Formation: A chiral auxiliary, such as [(+)-2-hydroxypinanyl-3-idene], is reacted with a glycine ester (e.g., glycine tert-butyl ester) to form a chiral Schiff base.
-
Deprotonation and Alkylation: The Schiff base is deprotonated with a strong base (e.g., LDA) to form a chiral enolate, which is then alkylated with an appropriate electrophile (in this case, a propyl halide). The steric hindrance from the chiral auxiliary directs the alkylation to occur from a specific face, leading to the preferential formation of one enantiomer.
-
Hydrolysis: The chiral auxiliary is removed by hydrolysis to yield the desired (R)-amino acid ester.
While a specific protocol for the synthesis of this compound using this method was not found in the literature search, the principles have been applied to the synthesis of L-norvaline. To obtain the (R)-enantiomer, one would typically use the enantiomer of the chiral auxiliary.
Quantitative Data for Asymmetric Synthesis
| Method | Chiral Auxiliary/Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Asymmetric Alkylation | [(+)-2-hydroxypinanyl-3-idene]glycine tert-butyl ester | [3-¹¹C]propyl iodide | L-[3-¹¹C]Norvaline | High (not quantified) | Not specified | [4] |
Visualizations of Synthetic Pathways and Workflows
Synthesis Pathways
Caption: Overview of synthetic strategies for this compound.
Experimental Workflow for Fischer Esterification
Caption: Step-by-step workflow for the Fischer esterification of D-norvaline.
Logical Relationship for Enzymatic Kinetic Resolution
Caption: Logical diagram of enzymatic kinetic resolution.
References
Technical Guide: Ethyl (2R)-2-aminopentanoate Hydrochloride
CAS Number: 1998700-99-4[1][2]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl (2R)-2-aminopentanoate hydrochloride, a chiral non-proteinogenic amino acid ester. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on its relevance in synthetic chemistry and drug discovery.
Chemical and Physical Properties
This compound hydrochloride, also known as ethyl D-norvaline hydrochloride, is the ethyl ester of the D-enantiomer of 2-aminopentanoic acid. As a hydrochloride salt, it exhibits increased stability and solubility in aqueous solutions compared to its free base form.
Table 1: Physicochemical Data for this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1998700-99-4 | [1][2] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| IUPAC Name | This compound;hydrochloride | [2] |
| Synonyms | Ethyl (R)-2-aminopentanoate HCl, Ethyl D-norvaline hydrochloride | |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water and lower alcohols (predicted) |
Synthesis and Characterization
The synthesis of amino acid esters is a fundamental transformation in organic chemistry, often serving as a protecting group strategy for the carboxylic acid functionality during peptide synthesis or other chemical modifications.
Experimental Protocol: Fischer Esterification
A common method for the synthesis of amino acid esters is the Fischer esterification. The following is a generalized protocol adapted from the synthesis of similar amino acid esters.[3]
Materials:
-
(2R)-2-Aminopentanoic acid (D-Norvaline)
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas
-
Anhydrous diethyl ether
Procedure:
-
Suspend (2R)-2-aminopentanoic acid in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. Alternatively, bubble dry HCl gas through the solution.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound hydrochloride as a white solid.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl (2R)-2-aminopentanoate
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a chiral amino acid ester of significant interest in synthetic organic chemistry and drug discovery. This document outlines its molecular characteristics, provides a general synthetic protocol, and illustrates its utility as a chiral building block.
Molecular and Physical Data
This compound, also known as the ethyl ester of D-norvaline, is a chiral molecule valued for its role as an intermediate in the synthesis of more complex chemical entities. Its properties are summarized below.
| Property | Value | Citation(s) |
| Compound Name | This compound | |
| Synonyms | (R)-Ethyl 2-aminopentanoate, D-Norvaline ethyl ester | [1] |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | |
| CAS Number | Not directly available for the free base; 1998700-99-4 (HCl salt) | [2][3] |
| Canonical SMILES | CCC--INVALID-LINK--C(=O)OCC | [3] |
| InChI | InChI=1S/C7H15NO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1./s1 | [3] |
| Form | Solid (for the hydrochloride salt) | [1] |
| Color | White to Off-White (for the hydrochloride salt) | [1] |
| Melting Point | 104-106°C (for the L-enantiomer hydrochloride salt) | [1] |
| Storage Temperature | 0-5°C | [1] |
Note: Some physical data, such as melting point, are reported for the corresponding hydrochloride salt or the L-enantiomer, as is common for amino acid esters. The molecular weight of the hydrochloride salt, this compound hydrochloride (C₇H₁₆ClNO₂), is 181.66 g/mol .[1][2][4]
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via the Fischer esterification of D-norvaline. This method is a standard procedure for converting amino acids into their corresponding ethyl esters.
General Experimental Protocol: Fischer Esterification
This protocol is adapted from established methods for the synthesis of similar amino acid ethyl esters, such as ethyl 2-aminopropanoate hydrochloride.[5]
Objective: To synthesize this compound hydrochloride from D-norvaline.
Materials:
-
D-norvaline
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂) or anhydrous hydrogen chloride (HCl) gas
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend D-norvaline in anhydrous ethanol under a dry atmosphere (e.g., nitrogen or argon).
-
Acid Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred mixture. Alternatively, bubble anhydrous hydrogen chloride gas through the suspension. This in situ generation of the acid catalyst is crucial for the reaction.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 3-5 hours, monitoring the reaction progress via thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
Isolation: The resulting residue, which is the crude this compound hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product.
Characterization: The final product should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Polarimetry: To confirm the stereochemical integrity of the (R)-enantiomer.
Below is a diagram illustrating the general workflow for this synthesis.
References
In-Depth Technical Guide: Physical Characteristics of Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of ethyl (2R)-2-aminopentanoate. Due to the nature of amino acid esters, this compound is most commonly available and studied as its hydrochloride salt to enhance stability. Consequently, the majority of available data pertains to this compound hydrochloride.
Core Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt. Data for the (S)-enantiomer's hydrochloride salt is included for comparative purposes, as enantiomers exhibit identical physical properties with the exception of optical rotation.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | D-Norvaline ethyl ester |
| CAS Number | 1998700-99-4 (for hydrochloride salt)[1][2] |
| Molecular Formula | C₇H₁₅NO₂ (freebase); C₇H₁₆ClNO₂ (hydrochloride salt)[1] |
| Molecular Weight | 145.20 g/mol (freebase); 181.66 g/mol (hydrochloride salt)[1] |
| Melting Point | Data not available for freebase; 108.0-117.0 °C (for the corresponding (S)-enantiomer hydrochloride salt) |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
| Optical Rotation | Data not available |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of chiral compounds like this compound are outlined below. These are generalized protocols and may require optimization based on the specific sample and laboratory equipment.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid crystalline sample, such as this compound hydrochloride, using a digital melting point apparatus.
Materials:
-
Sample of this compound hydrochloride
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Digital melting point apparatus
Procedure:
-
Sample Preparation: A small amount of the crystalline sample is placed in a mortar and finely ground with a pestle to ensure a uniform particle size.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Apparatus Setup: The packed capillary tube is inserted into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): A preliminary rapid heating run can be performed to quickly determine an approximate melting range.
-
Accurate Determination: A fresh sample is prepared and heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3][4][5]
Optical Rotation Measurement (Polarimetry)
This protocol details the measurement of the specific rotation of a chiral compound in solution, which is a critical parameter for confirming enantiomeric purity.
Materials:
-
This compound (or its hydrochloride salt)
-
High-purity solvent (e.g., water, ethanol)
-
Volumetric flask
-
Analytical balance
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm)
Procedure:
-
Solution Preparation: An accurately weighed sample of the compound is dissolved in a specific volume of a high-purity solvent in a volumetric flask. The concentration (c) is calculated in g/mL.
-
Instrument Calibration: The polarimeter is turned on and allowed to warm up. A blank measurement is taken using a polarimeter cell filled with the pure solvent to zero the instrument.
-
Sample Measurement: The polarimeter cell is rinsed and then filled with the prepared sample solution, ensuring no air bubbles are present in the light path. The cell is placed in the polarimeter.
-
Data Acquisition: The observed optical rotation (α) in degrees is measured.[6][7][8]
-
Specific Rotation Calculation: The specific rotation [α] is calculated using the Biot's law formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[6]
-
Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chiral compound such as this compound.
Caption: Workflow for the physical characterization of this compound.
Note on Data Availability: It is important to reiterate that the freebase form of many amino acid esters, including this compound, can be unstable and prone to self-condensation or degradation. For this reason, they are typically prepared and stored as their hydrochloride salts. This contributes to the scarcity of reported physical data for the freebase form. Researchers should exercise caution when handling the freebase and consider its potential instability.
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. ursinus.edu [ursinus.edu]
- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 7. youtube.com [youtube.com]
- 8. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
An In-depth Technical Guide on the Solubility of Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for ethyl (2R)-2-aminopentanoate and its hydrochloride salt, L-norvaline ethyl ester hydrochloride. Due to the limited publicly available quantitative data for this specific compound, this guide supplements existing information with general principles of amino acid ester solubility and representative experimental protocols.
Physicochemical Properties
This compound hydrochloride, also known as L-norvaline ethyl ester hydrochloride, is a derivative of the amino acid L-norvaline. It is commonly available as a white to off-white solid.[1] The hydrochloride salt form is generally utilized to enhance stability and solubility, particularly in aqueous solutions. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | N/A |
| Synonyms | L-Norvaline ethyl ester HCl, H-Nva-OEt·HCl | [2] |
| CAS Number | 40918-51-2 | [1] |
| Molecular Formula | C₇H₁₆ClNO₂ | |
| Molecular Weight | 181.66 g/mol | [2] |
| Melting Point | 104-106 °C / 115-119 °C | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | ≥ 98-99% (by various methods) | [1][2] |
Solubility Data
Quantitative solubility data for this compound and its hydrochloride salt are not extensively reported in publicly accessible literature. The available data is primarily for the hydrochloride salt.
Table 2.1: Quantitative and Qualitative Solubility of this compound Hydrochloride
| Solvent | Temperature (°C) | Solubility | Method | Notes | Source |
| DMSO | Not Specified | 100 mg/mL (550.48 mM) | Not Specified | Ultrasonic assistance is required. | MedChemExpress |
| DMSO | Not Specified | Slightly Soluble | Not Specified | - | |
| Methanol | Not Specified | Slightly Soluble | Not Specified | - | |
| Water | 20 | Specific Rotation Measurement: 1 g in 100 mL | Optical Rotation | Indicates solubility of at least 10 mg/mL. | [2] |
| Aqueous Buffer | 37 | ≥ 2.5 mg/mL (13.76 mM) | In Vivo Dissolution | In a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [3] |
Discussion of Expected Solubility:
The solubility of amino acid esters is influenced by the properties of the parent amino acid, the nature of the ester group, and whether it is in its free base or salt form.
-
Free Base vs. Hydrochloride Salt: The free base, this compound, possesses a primary amine and an ester functional group. The presence of the amine allows for hydrogen bonding with protic solvents. However, as with most free amino acid esters, its solubility in neutral water is limited. The hydrochloride salt is formed by protonating the amino group, which significantly increases the polarity of the molecule and enhances its solubility in water and other polar protic solvents like methanol and ethanol.[4]
-
Effect of the Alkyl Chain: The pentanoate structure includes a propyl side chain, which introduces a degree of hydrophobicity. This characteristic suggests that while the hydrochloride salt is soluble in polar solvents, the free base form may exhibit greater solubility in less polar organic solvents like chloroform or ethyl acetate compared to its parent amino acid, L-norvaline.
-
Temperature Dependence: The solubility of most solid organic compounds, including amino acid derivatives, in liquid solvents increases with temperature. It is therefore expected that the solubility of this compound and its salts will be greater at higher temperatures.[5]
Experimental Protocols
3.1. Illustrative Protocol for Solubility Determination (Static Equilibrium Method)
This protocol describes a general method for determining the solubility of a compound like this compound hydrochloride in various solvents at a specified temperature.
Objective: To determine the saturation solubility of the test compound in a given solvent at a controlled temperature.
Materials:
-
This compound hydrochloride
-
Selected solvents (e.g., deionized water, ethanol, methanol, acetone)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a method for gravimetric analysis.
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to ensure a clear separation of the solid and liquid phases.
-
Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent in a volumetric flask.
-
Quantification: Analyze the concentration of the compound in the diluted solution using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
3.2. Representative Synthesis of this compound Hydrochloride
This protocol is adapted from the synthesis of similar amino acid esters and represents a common method for its preparation.
Reaction: L-Norvaline is esterified in the presence of ethanol and a catalyst, typically thionyl chloride or hydrogen chloride gas, to produce the ethyl ester hydrochloride.
Materials:
-
L-Norvaline
-
Absolute Ethanol
-
Thionyl Chloride (SOCl₂) or Hydrogen Chloride (gas)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-norvaline in absolute ethanol under a dry atmosphere (e.g., nitrogen or argon).
-
Acid Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates HCl gas in situ, which acts as the catalyst and forms the hydrochloride salt.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain the reflux for several hours (e.g., 4-18 hours) until the reaction is complete (monitoring can be done by TLC).
-
Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator. This will typically yield a viscous oil or a semi-solid residue.
-
Product Precipitation: Add diethyl ether to the residue and stir or sonicate. The hydrochloride salt is generally insoluble in diethyl ether and will precipitate as a solid.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash it with several portions of diethyl ether to remove any unreacted starting materials or byproducts, and dry it under vacuum to yield this compound hydrochloride.
Diagrams and Workflows
Diagram 1: General Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in determining the solubility of a compound using the static equilibrium method.
Diagram 2: Relationship Between Free Base, HCl Salt, and Solubility
Caption: A diagram showing the interconversion of the free base and HCl salt and their expected relative solubilities in different solvent types.
References
An In-depth Technical Guide to the Stability Profile of Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the stability profile of ethyl (2R)-2-aminopentanoate, a key intermediate in various synthetic applications. Due to the limited availability of public data on this specific molecule, this document outlines a robust framework for assessing its stability based on established principles of pharmaceutical analysis and forced degradation studies as mandated by regulatory bodies like the ICH.[1] The methodologies, potential degradation pathways, and data interpretation strategies detailed herein are designed to guide researchers in establishing a complete stability profile for this compound and similar amino acid esters.
Introduction to the Stability of this compound
This compound, also known as ethyl D-norvaline ester, is an amino acid ester that, like many similar compounds, is susceptible to degradation through several pathways. Understanding its stability is critical for ensuring its quality, efficacy, and safety in downstream applications, particularly in pharmaceutical development. The primary degradation pathways for amino acid esters typically include hydrolysis and oxidation. The presence of the ester functional group makes it prone to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. The free amino group can be a site for oxidative degradation.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[2]
Potential Degradation Pathways
The principal degradation pathways anticipated for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester linkage is susceptible to cleavage, especially in aqueous solutions, leading to the formation of (2R)-2-aminopentanoic acid (D-norvaline) and ethanol. This reaction can be accelerated by the presence of acids or bases.
-
Oxidation: The primary amine group can be a target for oxidative degradation, potentially leading to the formation of imines, aldehydes, or other related impurities.
A visual representation of these potential degradation pathways is provided below.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl (2R)-2-aminopentanoate Derivatives: Synthesis, Potential Applications, and Experimental Considerations
This technical guide provides a comprehensive overview of this compound, also known as D-norvaline ethyl ester, and its derivatives. Due to the limited direct literature on this specific ester, this guide draws upon the broader knowledge of its parent amino acid, D-norvaline ((2R)-2-aminopentanoic acid), to explore the synthesis, potential biological activities, and experimental protocols relevant to its derivatives.
Introduction to D-Norvaline and its Ethyl Ester
D-norvaline is a non-proteinogenic D-alpha-amino acid, an enantiomer of the naturally occurring L-norvaline.[1] It serves as a valuable chiral building block in synthetic organic chemistry and has been investigated for its own biological activities. D-norvaline is known to be an inhibitor of leucine--tRNA ligase (EC 6.1.1.4).[1][2] Its derivatives are of interest in drug discovery for their potential as enzyme inhibitors and other therapeutic agents.
The ethyl ester, this compound, offers a lipophilic modification of the parent amino acid, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. This makes it an attractive starting point for the development of novel therapeutic agents.
Synthesis of D-Norvaline and its Ethyl Ester Derivatives
The synthesis of D-norvaline typically starts from n-valeric acid and involves a sequence of reactions including bromination, ammonolysis, and resolution to obtain the desired enantiomer.
Synthesis of D-Norvaline
A common synthetic route to D,L-norvaline is outlined below, followed by resolution to isolate the D-enantiomer.
Experimental Protocol: Synthesis of D,L-Norvaline
-
Bromination of n-Valeric Acid: n-Valeric acid is reacted with liquid bromine, often in the presence of a catalyst like phosphorus trichloride, to yield α-bromo-n-valeric acid. The reaction is typically heated, and the product is isolated by distillation.
-
Ammonolysis of α-Bromo-n-Valeric Acid: The resulting α-bromo-n-valeric acid is treated with concentrated ammonia water. This nucleophilic substitution reaction replaces the bromine atom with an amino group, forming D,L-norvaline. The reaction is often carried out under pressure or at elevated temperatures. The product can be isolated by filtration and washing with an alcohol like methanol or ethanol.
-
Resolution of D,L-Norvaline: The racemic mixture of norvaline can be resolved into its enantiomers using chiral resolving agents, such as tartaric acid, or through enzymatic resolution methods. For example, the formation of diastereomeric salts with a chiral acid allows for their separation by fractional crystallization.
A general workflow for the synthesis of D-norvaline is depicted in the following diagram.
Caption: Synthetic pathway for D-norvaline.
Esterification of D-Norvaline
The ethyl ester of D-norvaline can be prepared by standard esterification methods, most commonly the Fischer esterification.
Experimental Protocol: Fischer Esterification of D-Norvaline
-
Reaction Setup: D-norvaline is suspended in anhydrous ethanol.
-
Acid Catalyst: A strong acid catalyst, such as hydrogen chloride gas or thionyl chloride, is added to the mixture. The addition of thionyl chloride is often preferred as it reacts with any trace amounts of water and produces gaseous byproducts.
-
Reaction Conditions: The mixture is heated to reflux for several hours.
-
Work-up: After the reaction is complete, the excess ethanol and catalyst are removed under reduced pressure. The resulting crude this compound hydrochloride can be purified by recrystallization. The free ester can be obtained by neutralization with a base.
Synthesis of Amide Derivatives
The free amino group of this compound can be readily acylated to form a wide variety of amide derivatives.
Experimental Protocol: General Amide Coupling
-
Reactants: this compound is dissolved in a suitable aprotic solvent, such as dichloromethane or dimethylformamide.
-
Coupling Reagents: A carboxylic acid is added to the solution, along with a peptide coupling reagent (e.g., EDCI, HOBt) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove the coupling reagents and byproducts. The organic layer is dried and concentrated, and the resulting amide derivative is purified by column chromatography or recrystallization.
A generalized workflow for the synthesis and evaluation of this compound derivatives is presented below.
Caption: Workflow for derivative synthesis and evaluation.
Potential Biological Activities and Therapeutic Targets
While specific biological data for this compound derivatives are not widely published, the activities of D-norvaline and other α-amino acid derivatives suggest several potential areas for investigation.
Enzyme Inhibition
-
D-alanine:D-alanine Ligase: Phosphinate and phosphonate dipeptide analogues have been shown to inhibit D-alanine:D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[3] This suggests that dipeptide derivatives of this compound could be explored as potential antibacterial agents.
-
Histone Deacetylase (HDAC) Inhibitors: α-Amino amides have been utilized as zinc-binding groups in the design of HDAC6 inhibitors.[4] Derivatives of this compound could be designed to target the active site of HDACs, which are implicated in cancer and other diseases.
-
Leucine--tRNA Ligase: As the parent compound, D-norvaline, is an inhibitor of this enzyme, its derivatives may also exhibit inhibitory activity, which could have applications in antimicrobial or anticancer therapies.[1][2]
Other Potential Applications
-
Peptidomimetics: this compound can be incorporated into peptide sequences to create peptidomimetics with altered conformational properties and improved metabolic stability.
-
Antiproliferative Agents: D-norvaline has been incorporated into jadomycins, a class of compounds with antiproliferative properties.[2] This suggests that derivatives of D-norvaline may also possess anticancer activity.
Quantitative Data
At present, there is a lack of publicly available quantitative data (e.g., IC50, Ki, MIC values) specifically for a series of this compound derivatives. The table below is provided as a template for researchers to populate as data becomes available.
| Derivative | Target | Assay Type | IC50 (µM) | Ki (µM) | MIC (µg/mL) | Reference |
| Example | ||||||
| Compound A | Enzyme X | Inhibition | ||||
| Compound B | Bacteria Y | Growth |
Conclusion
This compound is a versatile building block with significant potential in drug discovery. By leveraging the known synthesis and biological activities of its parent amino acid, D-norvaline, researchers can design and synthesize novel derivatives with a range of potential therapeutic applications, from antibacterial to anticancer agents. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this promising area.
References
In-Depth Technical Guide: Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (2R)-2-aminopentanoate is a chiral non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug development. Its unique structural features make it a valuable building block for the synthesis of complex pharmaceutical intermediates and bioactive molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and potential applications. Due to the limited publicly available data specifically for this compound, this guide also draws upon established principles and methodologies for the asymmetric synthesis of related α-amino acid esters to provide a foundational understanding for researchers in this field.
Physicochemical Properties
While specific experimental data for this compound is scarce in the literature, its basic properties can be inferred from its structure and data for its hydrochloride salt.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Source |
| Chemical Formula | C₇H₁₅NO₂ | - |
| Molecular Weight | 145.20 g/mol | - |
| CAS Number (HCl salt) | 1998700-99-4 | [1][2] |
| IUPAC Name (HCl salt) | This compound;hydrochloride | [2] |
| Canonical SMILES (HCl salt) | CCC--INVALID-LINK--C(=O)OCC.Cl | [2] |
| InChI (HCl salt) | InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 | [2] |
Synthesis of this compound
General Asymmetric Synthesis Strategies
The synthesis of chiral α-amino acids and their esters often involves the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions.[5][6] These methods are crucial for controlling the stereochemistry at the α-carbon.
1. Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
2. Asymmetric Catalysis: This method employs a chiral catalyst to favor the formation of one enantiomer over the other. This is often a more efficient approach as a small amount of the catalyst can generate a large amount of the desired product.
3. Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.
A logical synthetic approach to this compound would start from a suitable precursor, such as 2-oxopentanoic acid or a derivative, and introduce the amino group stereoselectively.
Below is a conceptual workflow for the asymmetric synthesis of this compound.
Caption: Conceptual workflow for the asymmetric synthesis of this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not available in the searched literature. However, based on the structure, the expected NMR and mass spectrometry data can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the ethyl ester group (a triplet and a quartet), a triplet for the terminal methyl group of the propyl chain, multiplets for the methylene groups of the propyl chain, and a signal for the α-proton. The chemical shifts would be influenced by the solvent. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the α-carbon bearing the amino group, carbons of the ethyl group, and carbons of the propyl side chain. |
| Mass Spectrometry (ESI+) | A prominent peak for the protonated molecule [M+H]⁺ at m/z 146.12. |
Applications in Drug Development
Non-proteinogenic amino acids like this compound are valuable in medicinal chemistry for several reasons:
-
Increased Metabolic Stability: Incorporation of unnatural amino acids can make peptide-based drugs more resistant to enzymatic degradation.
-
Conformational Constraints: The specific stereochemistry and side chain can introduce conformational rigidity into a peptide, which can lead to higher binding affinity and selectivity for its target.
-
Novel Pharmacophores: The unique side chain can interact with biological targets in novel ways, leading to new mechanisms of action.
While specific biological activities for this compound have not been reported in the available literature, its structural similarity to other α-amino acids suggests potential applications as a building block in the synthesis of:
-
Peptidomimetics: Compounds that mimic the structure and function of peptides.
-
Enzyme Inhibitors: The amino acid scaffold can be elaborated to target the active sites of enzymes.
-
Chiral Ligands: For use in asymmetric catalysis.
The following diagram illustrates the potential role of this compound in a drug discovery workflow.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a promising chiral building block for the development of novel therapeutics. While detailed experimental data for this specific compound is limited in the public domain, established methods for the asymmetric synthesis of α-amino acid esters provide a clear path for its preparation. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and drug discovery. The information and conceptual frameworks provided in this guide aim to serve as a valuable resource for researchers embarking on studies involving this and related non-proteinogenic amino acids.
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. wiley.com [wiley.com]
- 4. Wiley-VCH - Asymmetric Synthesis of Non-Proteinogenic Amino Acids [wiley-vch.de]
- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Properties of Ethyl (2R)-2-aminopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (2R)-2-aminopentanoate, the ethyl ester of the non-proteinogenic amino acid L-norvaline, is a chiral building block of significant interest in organic synthesis and drug discovery. Its structural similarity to natural amino acids, combined with the reactivity of its ester and amine functionalities, makes it a valuable intermediate for the synthesis of novel peptides, pharmaceuticals, and other bioactive molecules. This technical guide provides an in-depth overview of the synthesis and physicochemical properties of this compound, offering detailed experimental protocols and tabulated data to support researchers in its application. While a singular "discovery" of this compound is not prominently documented, its synthesis relies on well-established and classical methods of amino acid esterification.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound and its hydrochloride salt is presented below. This data is essential for its characterization and quality control.
| Property | Value | Source |
| Chemical Formula | C₇H₁₅NO₂ | - |
| Molecular Weight | 145.20 g/mol | - |
| CAS Number | 40918-51-2 (for L-Norvaline ethyl ester) | [1] |
| Appearance | Colorless to pale yellow oil or solid | General Knowledge |
| Boiling Point | Not readily available | - |
| Density | Not readily available | - |
| Specific Rotation ([α]D) | Not readily available for the free base | - |
| ¹H NMR Spectroscopy | Data for similar amino acid esters suggest characteristic peaks for the ethyl group (triplet and quartet), the α-proton (triplet or multiplet), and the propyl side chain protons. | [2] |
| ¹³C NMR Spectroscopy | Data for similar amino acid esters show characteristic peaks for the carbonyl carbon, the α-carbon, the carbons of the ethyl group, and the carbons of the propyl side chain. | [3] |
| Mass Spectrometry (MS) | Expected molecular ion peak [M+H]⁺ at m/z 146.11. | - |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | General Knowledge |
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| CAS Number | 1998700-99-4 | [1] |
| Appearance | White to off-white solid | General Knowledge |
| Melting Point | Not readily available | - |
| Solubility | Soluble in water and alcohols. | General Knowledge |
Table 2: Physicochemical Properties of this compound Hydrochloride
Experimental Protocols for Synthesis
The synthesis of this compound is typically achieved through the esterification of its parent amino acid, L-norvaline. Two common and effective methods are the Fischer-Speier esterification and the use of thionyl chloride.
Method 1: Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction of the amino acid with an excess of ethanol. The equilibrium is driven towards the product by using a large excess of the alcohol, which also serves as the solvent.[4]
Experimental Workflow:
Caption: Fischer-Speier Esterification Workflow.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-norvaline (1.0 eq) in anhydrous ethanol (10-20 fold excess).
-
Acid Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or bubble anhydrous hydrogen chloride gas through the suspension until saturation.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in water and neutralize the acid with a suitable base, such as saturated sodium bicarbonate solution, until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Method 2: Synthesis using Thionyl Chloride
This method provides a convenient one-pot synthesis of the amino acid ester hydrochloride salt. Thionyl chloride reacts with ethanol to generate HCl in situ, which acts as the catalyst, and also activates the carboxylic acid for esterification.[5][6]
Experimental Workflow:
Caption: Thionyl Chloride Esterification Workflow.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous ethanol.
-
Thionyl Chloride Addition: Cool the ethanol in an ice bath (0°C) and add thionyl chloride (1.1-1.5 eq) dropwise with vigorous stirring.[6]
-
Substrate Addition: After the addition of thionyl chloride is complete, add L-norvaline (1.0 eq) portion-wise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight, or gently reflux for 2-4 hours to drive the reaction to completion. Monitor the reaction by TLC.
-
Isolation: Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.
-
Washing: Triturate the resulting solid residue with diethyl ether to remove any non-polar impurities and collect the solid product by filtration.
-
Drying: Dry the solid product, this compound hydrochloride, under vacuum.
Conclusion
This compound is a readily accessible and versatile chiral building block. The synthetic methods outlined in this guide, particularly the Fischer-Speier esterification and the thionyl chloride method, provide reliable and scalable routes to this compound. The provided physicochemical data serves as a crucial reference for its characterization. This technical guide aims to equip researchers and drug development professionals with the necessary information to effectively synthesize, characterize, and utilize this compound in their research endeavors.
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. l-Valine, ethyl ester | C7H15NO2 | CID 87182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
Methodological & Application
Synthesis of Ethyl (2R)-2-aminopentanoate Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ethyl (2R)-2-aminopentanoate hydrochloride, a chiral building block of interest in pharmaceutical and chemical research. The synthesis is achieved through the Fischer esterification of (2R)-2-aminopentanoic acid (D-Norvaline). This application note includes a comprehensive experimental procedure, a summary of reaction parameters, and a visual representation of the synthesis workflow.
Introduction
This compound, also known as the ethyl ester of D-Norvaline, is a valuable chiral intermediate used in the synthesis of various biologically active molecules. Its stereospecific nature makes it a crucial component in the development of novel therapeutics. The most direct and common method for the preparation of this compound is the Fischer esterification of the parent amino acid, D-Norvaline, in the presence of an acid catalyst and ethanol. This process converts the carboxylic acid functional group into an ethyl ester, typically yielding the corresponding hydrochloride salt, which is often more stable and easier to handle.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride via Fischer esterification.
| Parameter | Value | Reference |
| Starting Material | (2R)-2-aminopentanoic acid (D-Norvaline) | N/A |
| Reagents | Absolute Ethanol, Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas | [1][2][3] |
| Reaction Temperature | Reflux (approx. 78 °C) or 50 °C | [1][2][3] |
| Reaction Time | 2 - 24 hours | [1][2] |
| Product Form | Hydrochloride Salt | [2][3] |
| Typical Yield | >90% | [1] |
| Purification Method | Recrystallization from ethanol/ether | [2] |
Experimental Protocol
This protocol details the synthesis of this compound hydrochloride from (2R)-2-aminopentanoic acid (D-Norvaline) using ethanol and an acid catalyst.
Materials:
-
(2R)-2-aminopentanoic acid (D-Norvaline)
-
Absolute Ethanol (Anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Rotary evaporator
-
Vacuum desiccator
Procedure:
Method A: Using Thionyl Chloride
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (2R)-2-aminopentanoic acid (1.0 eq.) in absolute ethanol (approximately 5-10 mL per gram of amino acid).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C) or maintain at 50 °C.[3] Stir for 3-5 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess ethanol and any remaining volatile reagents under reduced pressure using a rotary evaporator.
-
Purification: To the resulting crude product, add a minimal amount of hot absolute ethanol to dissolve it. Then, slowly add anhydrous diethyl ether until the solution becomes cloudy, inducing precipitation. Cool the mixture in an ice bath to facilitate complete crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold anhydrous diethyl ether. Dry the product, this compound hydrochloride, under vacuum in a desiccator.
Method B: Using Ethanolic HCl
-
Preparation of Ethanolic HCl: Prepare a solution of ethanolic hydrogen chloride by bubbling dry HCl gas through absolute ethanol or by carefully adding acetyl chloride to cold ethanol.
-
Reaction: Suspend (2R)-2-aminopentanoic acid (1.0 eq.) in the prepared ethanolic HCl solution in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux and maintain for 4-24 hours.[2] The reaction can be monitored by TLC.
-
Work-up and Purification: Follow steps 4-6 from Method A to isolate and purify the final product.
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound hydrochloride.
Caption: Synthesis workflow for this compound HCl.
The following diagram illustrates the signaling pathway of the Fischer esterification reaction.
Caption: Fischer esterification signaling pathway.
References
Application Notes and Protocols for the Purification of Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of ethyl (2R)-2-aminopentanoate, a valuable chiral building block in pharmaceutical synthesis. The methods described herein focus on classical resolution, enzymatic kinetic resolution, and preparative chiral chromatography, offering a range of techniques applicable to various scales and purity requirements.
Introduction
This compound is the (R)-enantiomer of the ethyl ester of 2-aminopentanoic acid (norvaline). As a single-enantiomer compound, its purity is critical for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). The purification of this and similar chiral amines or esters from a racemic mixture is a crucial step in many synthetic routes. This document outlines three primary methods for achieving high enantiomeric purity.
Purification Methods Overview
The selection of a purification method depends on factors such as the scale of the separation, the desired purity, cost, and available equipment. The three main strategies are:
-
Diastereomeric Salt Crystallization: A classical and cost-effective method for large-scale resolutions. It involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[1]
-
Enzymatic Kinetic Resolution: A highly selective method that utilizes enzymes, such as lipases, to selectively react with one enantiomer of the racemic mixture. This allows for the separation of the unreacted enantiomer from the newly formed product.
-
Preparative Chiral Chromatography: A powerful technique, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), that provides high-purity enantiomers. This method is particularly useful for smaller scales or when very high enantiomeric excess is required.[2][3]
Data Presentation
The following tables summarize representative quantitative data for the different purification methods. Note that the data may be derived from studies on analogous compounds due to the limited availability of specific data for this compound.
Table 1: Comparison of Purification Methods for Chiral Amines/Esters
| Parameter | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution | Preparative Chiral HPLC/SFC |
| Typical Yield | Up to 50% (theoretical max for one enantiomer) | Up to 50% (theoretical max for one enantiomer) | >90% Recovery |
| Enantiomeric Excess (e.e.) | >95% (after recrystallization) | >98% | >99.5% |
| Scale | Grams to Kilograms | Milligrams to Kilograms | Milligrams to Grams (extendable) |
| Key Advantage | Cost-effective for large scale | High selectivity, mild conditions | High purity, rapid method development |
| Key Disadvantage | Can be labor-intensive, requires screening of resolving agents | Limited to 50% yield of a single enantiomer | Higher cost of stationary phases and solvents |
Experimental Protocols
Method 1: Diastereomeric Salt Crystallization
This protocol describes a general procedure for the chiral resolution of a racemic amine ester using a chiral acid like L-(+)-tartaric acid.
Materials:
-
Racemic ethyl 2-aminopentanoate
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Protocol:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic ethyl 2-aminopentanoate in methanol.
-
In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.
-
The enantiomeric excess of the salt can be improved by recrystallization from a suitable solvent.
-
-
Liberation of the Free Amine:
-
Suspend the crystallized diastereomeric salt in a biphasic mixture of water and dichloromethane.
-
Add 1 M sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) to deprotonate the amine.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC or by measuring the optical rotation.
-
Caption: Workflow for Diastereomeric Salt Crystallization.
Method 2: Enzymatic Kinetic Resolution
This protocol outlines a typical procedure for the lipase-catalyzed kinetic resolution of racemic ethyl 2-aminopentanoate.
Materials:
-
Racemic ethyl 2-aminopentanoate
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., ethyl acetate or vinyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether (MTBE) or hexane)
-
Buffer solution (e.g., phosphate buffer, pH 7.2, if hydrolysis is desired)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Protocol:
-
Enzymatic Reaction:
-
To a solution of racemic ethyl 2-aminopentanoate (1.0 equivalent) in an appropriate organic solvent, add the immobilized lipase.
-
Add the acyl donor (e.g., 0.6 equivalents of vinyl acetate for acylation).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
-
Enzyme Removal:
-
Once the desired conversion is achieved, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
-
Separation of Products:
-
The reaction mixture will contain unreacted this compound and the acylated (S)-enantiomer.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted amine from the acylated product by silica gel column chromatography. The difference in polarity between the free amine and the amide allows for efficient separation.
-
-
Analysis:
-
Analyze the fractions containing the purified this compound for enantiomeric excess using chiral HPLC.
-
Caption: Workflow for Enzymatic Kinetic Resolution.
Method 3: Preparative Chiral HPLC
This protocol provides a general guideline for the purification of this compound using preparative chiral HPLC.
Materials:
-
Racemic or partially purified ethyl 2-aminopentanoate
-
Preparative chiral HPLC system with a suitable chiral stationary phase (CSP), e.g., a polysaccharide-based column (Chiralpak® or Chiralcel®).
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol).
-
Sample vials and collection tubes.
Protocol:
-
Method Development (Analytical Scale):
-
Screen different chiral columns and mobile phase compositions on an analytical scale to find a suitable separation method. A common mobile phase for polysaccharide-based CSPs is a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol).
-
Optimize the mobile phase composition to achieve a good resolution (Rs > 1.5) between the two enantiomer peaks.
-
-
Scale-Up to Preparative Scale:
-
Equilibrate the preparative chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Dissolve the ethyl 2-aminopentanoate sample in the mobile phase.
-
Perform injections of the sample onto the preparative column. The injection volume and concentration will depend on the column dimensions and loading capacity.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the two separated enantiomer peaks. The (2R)-enantiomer will be one of these peaks.
-
-
Product Isolation:
-
Combine the fractions containing the desired (2R)-enantiomer.
-
Remove the mobile phase solvents under reduced pressure using a rotary evaporator to obtain the purified product.
-
-
Analysis:
-
Verify the purity and enantiomeric excess of the collected product using analytical chiral HPLC.
-
Caption: Workflow for Preparative Chiral HPLC.
References
Application Notes and Protocols for the Analytical Techniques of Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization and quantification of ethyl (2R)-2-aminopentanoate, a chiral building block of significant interest in pharmaceutical synthesis. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC) for enantiomeric purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is a crucial technique for determining the enantiomeric excess (e.e.) of this compound, ensuring the stereochemical integrity of the compound. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of amino acid ester enantiomers.
Experimental Protocol: Chiral HPLC
This protocol is a general guideline based on the successful separation of similar amino acid esters. Optimization may be required for baseline separation of this compound enantiomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column:
-
Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or
-
Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
-
-
Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol. The ratio can be adjusted to optimize resolution and retention time. For basic compounds like amines, the addition of a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C (ambient)
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Chiral HPLC
The following table illustrates the expected data from a successful chiral HPLC separation. The values are hypothetical and will need to be determined experimentally.
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time (t R ) | ~ 8.5 min | ~ 10.2 min |
| Resolution (R s ) | > 1.5 | |
| Tailing Factor (T) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 2000 | > 2000 |
Logical Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities. Due to the polar nature of the amino group, derivatization is typically required to improve volatility and chromatographic performance. Derivatization with ethyl chloroformate is a common and effective method for amino acids and their esters. For chiral separations by GC, a chiral stationary phase is necessary.
Experimental Protocol: GC-MS (after Derivatization)
-
Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., 100 µL of water and 150 µL of pyridine/ethanol 4:1 v/v).
-
Add 50 µL of ethyl chloroformate while vortexing.
-
Add 600 µL of chloroform for extraction.
-
Vortex and centrifuge to separate the layers.
-
Transfer the lower organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for GC-MS analysis.
-
-
Instrumentation: A standard GC-MS system.
-
Column:
-
For achiral analysis: A standard non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
For chiral analysis: A chiral column such as Chirasil-Val (25 m x 0.25 mm ID).
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation: GC-MS
The following table summarizes the expected GC-MS data for the ethyl chloroformate derivative of ethyl 2-aminopentanoate.
| Parameter | Value |
| Retention Time (on DB-5ms) | ~ 12-15 min |
| Molecular Ion (M+) of Derivative | m/z 217 |
| Key Fragment Ions | To be determined experimentally. Expected fragments would correspond to the loss of the ethoxycarbonyl group, the ethyl group, and other characteristic fragments. |
Signaling Pathway for Derivatization and GC-MS Analysis
Caption: Derivatization and GC-MS analysis pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound. The chemical shifts and coupling patterns provide detailed information about the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.
-
Data Presentation: Predicted NMR Data
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl ester) | ~ 1.25 | Triplet | 3H |
| -CH₂- (ethyl ester) | ~ 4.15 | Quartet | 2H |
| -CH(NH₂)- | ~ 3.50 | Triplet | 1H |
| -CH₂- (propyl chain) | ~ 1.60 | Multiplet | 2H |
| -CH₂- (propyl chain) | ~ 1.40 | Multiplet | 2H |
| -CH₃ (propyl chain) | ~ 0.90 | Triplet | 3H |
| -NH₂ | Variable (broad singlet) | Broad s | 2H |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~ 175 |
| -O-CH₂- | ~ 61 |
| -CH(NH₂)- | ~ 55 |
| -CH₂- (propyl, α to CH) | ~ 35 |
| -CH₂- (propyl, β to CH) | ~ 19 |
| -CH₃ (propyl) | ~ 14 |
| -CH₃ (ethyl) | ~ 14 |
Logical Relationship of NMR Signals to Structure
Caption: Correlation of molecular structure with predicted NMR signals.
Application Notes and Protocols for Ethyl (2R)-2-aminopentanoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl (2R)-2-aminopentanoate, a non-canonical amino acid (ncAA), in solid-phase peptide synthesis (SPPS). The inclusion of ncAAs like this compound is a key strategy in modern drug discovery for enhancing the therapeutic properties of peptides. Non-canonical amino acids can improve metabolic stability, receptor affinity, and bioavailability of peptide-based drugs.[1][2] this compound, an isomer of norvaline, introduces a linear, hydrophobic side chain, which can influence the peptide's secondary structure and overall physicochemical properties.[1][3]
The ethyl ester at the C-terminus can enhance solubility in organic solvents commonly used in SPPS.[4] Furthermore, C-terminal esters can serve as prodrugs, as they are susceptible to cleavage by endogenous esterases, potentially releasing the active peptide in vivo.[5]
Physicochemical Properties
The incorporation of this compound into a peptide sequence is expected to increase its hydrophobicity due to the propyl side chain. This modification can be leveraged to modulate peptide-membrane interactions or to enhance binding to hydrophobic pockets of target proteins.
| Property | Expected Impact of Incorporating this compound | Rationale |
| Hydrophobicity | Increase | The linear C3H7 side chain is more hydrophobic than smaller canonical amino acid side chains like Alanine. |
| Secondary Structure | Potential disruption of β-sheets | Norvaline, an isomer, has been shown to have a destructive effect on β-sheet structures.[3] |
| Solubility in Organic Solvents | Enhanced | The ethyl ester form generally improves solubility in solvents used for SPPS.[4] |
| In vivo Stability | Potential for prodrug strategy | C-terminal esters can be cleaved by esterases, releasing the free acid form of the peptide.[5] |
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) and are adapted for the incorporation of this compound. These are generalized procedures and may require optimization based on the specific peptide sequence.
Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide incorporating this compound as the C-terminal residue.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
This compound hydrochloride
-
Fmoc-protected amino acids
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid (Fmoc-AA-OH):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation (Repeat Steps 2 and 3): Repeat the deprotection and coupling cycles for each subsequent amino acid in the sequence.
-
Incorporation of this compound:
-
For C-terminal incorporation, the amino acid would be attached to the resin first. If incorporating within the chain, treat it as a standard Fmoc-protected amino acid (assuming an Fmoc-protected version is used).
-
If using the hydrochloride salt of this compound, ensure the free amine is generated in situ by adding an appropriate amount of base during the coupling step.
-
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Quantitative Data from a Representative Synthesis
The following table presents hypothetical data for the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-X, where X is this compound) to illustrate expected outcomes.
| Synthesis Step | Parameter | Value |
| Resin Loading | Initial loading of Rink Amide resin | 0.5 mmol/g |
| Coupling Efficiency | Average per cycle (Kaiser test) | >99.5% |
| Final Cleavage | Crude Peptide Yield | 85 mg |
| Purification | HPLC Purity (at 220 nm) | >95% |
| Characterization | Mass Spectrometry (Expected Mass) | [M+H]⁺ = Calculated Mass ± 0.1 Da |
| Characterization | Mass Spectrometry (Observed Mass) | Matches expected mass |
Visualizations
Workflow for Incorporating a Novel ncAA
The following diagram illustrates a typical workflow for the evaluation and incorporation of a new non-canonical amino acid like this compound into a peptide synthesis program.
Caption: Workflow for the incorporation and evaluation of a novel ncAA.
General Peptide Synthesis Cycle (Fmoc-SPPS)
This diagram shows the iterative steps involved in extending a peptide chain using Fmoc solid-phase peptide synthesis.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
References
- 1. Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine [mdpi.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ethyl (2R)-2-aminopentanoate as a Versatile Chiral Building Block
Introduction
Ethyl (2R)-2-aminopentanoate, a non-proteinogenic α-amino acid ester, is a valuable and versatile chiral building block in modern organic synthesis. Its inherent chirality at the α-carbon, coupled with the presence of two reactive functional groups—the amine and the ester—makes it an attractive starting material for the stereoselective synthesis of a wide array of complex molecules. This application note provides an overview of its utility in the synthesis of bioactive heterocyclic compounds, specifically focusing on the diastereoselective synthesis of substituted piperidin-2-ones, which are core structures in many pharmaceuticals.
The (R)-configuration of the stereocenter allows for the introduction of a defined stereochemistry early in a synthetic sequence, which is a crucial aspect of drug development where the biological activity of enantiomers can differ significantly. This note will detail a key application and provide a comprehensive experimental protocol for researchers in medicinal chemistry and drug discovery.
Core Application: Diastereoselective Synthesis of Chiral Piperidin-2-ones
Piperidin-2-one scaffolds are prevalent in a variety of biologically active compounds, including antiviral and renin inhibitor candidates. The chirality of these molecules is often critical for their therapeutic efficacy. This compound serves as an excellent precursor for the construction of these heterocyclic systems in a stereocontrolled manner.
The general synthetic strategy involves the initial N-alkylation of this compound, followed by a cyclization reaction to form the piperidin-2-one ring. The stereocenter of the starting material directs the formation of new stereocenters during the synthesis, leading to a high degree of diastereoselectivity.
Logical Workflow for Piperidin-2-one Synthesis
The following diagram illustrates the logical workflow for the synthesis of chiral piperidin-2-ones starting from this compound.
Caption: Logical workflow for the synthesis of chiral piperidin-2-ones.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes the general procedure for the N-alkylation of this compound with an appropriate alkyl halide.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl bromide)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add the alkyl halide (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-alkylated product.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Example):
| Reactant (Alkyl Halide) | Product | Yield (%) |
| Benzyl bromide | Ethyl (2R)-2-(benzylamino)pentanoate | 85 |
| Ethyl bromoacetate | Diethyl (2R)-2-((2-ethoxy-2-oxoethyl)amino)pentanedioate | 78 |
Protocol 2: Diastereoselective Synthesis of a Piperidin-2-one via Intramolecular Cyclization
This protocol outlines the cyclization of an N-alkenoate derivative of this compound to a chiral piperidin-2-one.
Materials:
-
N-alkenoate derivative of this compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask equipped with a reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-alkenoate derivative (1.0 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Add a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomers.
-
Determine the diastereomeric ratio by HPLC or NMR analysis.
Quantitative Data (Example):
| Substrate | Product (Major Diastereomer) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Ethyl (2R)-2-(but-3-en-1-ylamino)pentanoate | (3R,6S)-3-propylpiperidin-2-one | 65 | 85:15 |
| Ethyl (2R)-2-((E)-4-phenylbut-3-en-1-ylamino)pentanoate | (3R,6S)-6-benzyl-3-propylpiperidin-2-one | 72 | 90:10 |
Signaling Pathway and Reaction Mechanism Visualization
The diastereoselectivity of the cyclization reaction is governed by the steric influence of the propyl group at the C2 position of the amino ester, which directs the approach of the enolate to the ester carbonyl.
Proposed Transition State for Diastereoselective Cyclization
Caption: Proposed transition state leading to the major diastereomer.
Conclusion
This compound is a highly effective chiral building block for the asymmetric synthesis of complex nitrogen-containing heterocycles. The protocols provided herein offer a robust starting point for researchers to explore the synthesis of novel chiral piperidin-2-ones and other related structures. The inherent chirality of this starting material allows for excellent stereocontrol, which is paramount in the development of new therapeutic agents. Further derivatization of the resulting heterocyclic scaffolds can lead to the discovery of novel drug candidates with improved potency and selectivity.
The Versatile Role of Ethyl (2R)-2-Aminopentanoate in Medicinal Chemistry: A Chiral Building Block for Drug Synthesis
Introduction
Ethyl (2R)-2-aminopentanoate, also known as L-norvaline ethyl ester, is a chiral amino acid derivative that serves as a valuable building block in medicinal chemistry. Its specific stereochemistry and functional groups make it an important starting material for the asymmetric synthesis of complex pharmaceutical agents. This application note provides a detailed overview of the use of this compound in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Perindopril, a widely used medication for the treatment of hypertension and heart failure. This document is intended for researchers, scientists, and drug development professionals.
Application in the Synthesis of Perindopril
This compound hydrochloride is a key precursor in the industrial synthesis of Perindopril. The synthesis involves the formation of the crucial intermediate, N-((S)-1-carbethoxybutyl)-(S)-alanine, through a reductive amination reaction.
Experimental Protocol: Synthesis of N-((S)-1-carbethoxybutyl)-(S)-alanine
This protocol is based on methodologies described in various patents for the synthesis of Perindopril.[1][2][3][4]
Materials:
-
Ethyl L-norvalinate hydrochloride (this compound hydrochloride)
-
Pyruvic acid or Sodium pyruvate
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10%)
-
Ethanol (95% or absolute)
-
Sodium hydroxide (for neutralization)
-
Tetrahydrofuran (THF) (for purification)
-
Water
-
Hydrogenator
Procedure:
-
Reaction Setup: In a hydrogenator, charge Ethyl L-norvalinate hydrochloride and ethanol.
-
Addition of Pyruvic Acid: Add pyruvic acid to the mixture and stir for approximately 30 minutes.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture under a nitrogen atmosphere.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen and carry out the hydrogenation at a specified temperature (e.g., 30-40°C) and pressure (e.g., 3-30 bar) with stirring. The reaction is typically monitored until hydrogen consumption ceases (e.g., 8 hours to 2 days).[1][2][4]
-
Work-up:
-
Filter off the catalyst.
-
Neutralize the filtrate with a sodium hydroxide solution.
-
Concentrate the neutralized filtrate to dryness under reduced pressure.
-
-
Purification:
-
Take up the crude residue in tetrahydrofuran (THF).
-
Heat the suspension to reflux and filter to remove any insoluble materials.
-
For crystallization, water can be added to the clear filtrate, which is then cooled to precipitate the product.
-
Collect the precipitated solid by filtration and dry to obtain N-((S)-1-carbethoxybutyl)-(S)-alanine as a white solid.[1][2]
-
Logical Workflow for Perindopril Intermediate Synthesis:
Caption: Workflow for the synthesis of a key Perindopril intermediate.
Quantitative Data Summary
The following table summarizes the reaction parameters and yields for the synthesis of N-((S)-1-carbethoxybutyl)-(S)-alanine as reported in various patents.
| Parameter | Example 1[1][2] | Example 2[1] | Example 3[4] |
| Starting Material | Ethyl L-norvalinate HCl | L-norvaline ethyl ester HCl | L-Norvaline ethyl ester HCl |
| Reagent | Pyruvic acid | Sodium pyruvate | Pyruvic acid |
| Catalyst | 10% Pd/C | 7.5% Pd/C | 10% Pd/C |
| Solvent | Ethanol (95%) | Ethanol | Ethanol |
| Temperature | 30°C | 40°C | 10°C (initial), then hydrogenation |
| Pressure | 30 bar | 3 MPa | 7 bar |
| Reaction Time | 2 days | 40 hours | 8 hours |
| Yield | 37.6% (after purification) | Not explicitly stated for this step | Not explicitly stated for this step |
Broader Applications in Medicinal Chemistry
While the synthesis of Perindopril is a well-documented application, the chiral nature of this compound makes it a potentially valuable building block for other therapeutic agents.
Anticancer and Antiviral Agents
Research into novel anticancer and antiviral agents often involves the synthesis of derivatives of amino acids and their esters. Although direct applications of this compound in recently developed anticancer or antiviral drugs were not prominently found in the surveyed literature, the general strategies employed in the field suggest its potential. For instance, amino acid esters are used to synthesize various heterocyclic compounds and peptide-based drugs that exhibit biological activity. The development of novel nucleoside analogs as antiviral agents is an active area of research where chiral amino acid derivatives can play a role in forming the side chains or modifying the sugar moiety of the nucleoside.[5][6][7][8]
Signaling Pathway in Antiviral Nucleoside Analog Action:
Caption: General mechanism of action for antiviral nucleoside analogs.
Conclusion
This compound is a significant chiral building block in medicinal chemistry, with a well-established and critical role in the industrial synthesis of the ACE inhibitor Perindopril. The detailed protocols for its use in this context highlight its importance in producing enantiomerically pure pharmaceuticals. While its direct application in the development of novel anticancer and antiviral agents is not as extensively documented, its structural features suggest potential for future exploration in these and other therapeutic areas, leveraging its utility in asymmetric synthesis to create new generations of targeted drugs.
References
- 1. EP1792896A1 - Process for the preparation of perindopril and salts thereof - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]
- 4. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 5. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 8. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues [mdpi.com]
Enzymatic Synthesis of Ethyl (2R)-2-aminopentanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of enantiomerically pure ethyl (2R)-2-aminopentanoate, a valuable chiral building block in the pharmaceutical industry. The method described is based on the principle of kinetic resolution of a racemic mixture of ethyl 2-aminopentanoate utilizing the high enantioselectivity of lipases, particularly Candida antarctica lipase B (CALB). This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis and resolution methods. The protocols provided herein are derived from established methodologies for the kinetic resolution of structurally similar α-amino esters.
Introduction
Chiral α-amino acids and their esters are fundamental precursors in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The specific stereochemistry of these molecules is often crucial for their pharmacological activity. This compound, for instance, serves as a key intermediate in the development of various therapeutic agents. Traditional methods for obtaining enantiomerically pure compounds, such as diastereomeric crystallization or asymmetric synthesis, can be complex, costly, and may involve harsh chemical reagents.
Enzymatic kinetic resolution presents a highly attractive alternative, leveraging the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. Lipases, particularly Candida antarctica lipase B (CALB), are well-documented for their exceptional ability to catalyze the enantioselective acylation of amines and alcohols, or the hydrolysis of esters.[1][2] In the context of racemic ethyl 2-aminopentanoate, CALB can selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus allowing for their separation. This method is advantageous due to its mild reaction conditions, high enantioselectivity, and the use of environmentally benign catalysts.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. In this enzymatic approach, a lipase selectively catalyzes the acylation of one enantiomer over the other. For the synthesis of this compound, the racemic starting material, ethyl (2RS)-2-aminopentanoate, is subjected to acylation in the presence of a lipase and an acyl donor. The lipase, exhibiting a preference for the (S)-enantiomer, will catalyze its conversion to the corresponding N-acetylated product, N-acetyl-ethyl (2S)-2-aminopentanoate. The (R)-enantiomer, being a poor substrate for the enzyme, remains largely unreacted. At approximately 50% conversion, the reaction mixture will ideally contain the unreacted (R)-ester and the acylated (S)-amide, which can then be separated based on their different chemical properties.
Experimental Protocols
The following protocols are adapted from established procedures for the kinetic resolution of α-amino esters using Candida antarctica lipase B.[3][4]
Protocol 1: Lipase-Catalyzed N-Acylation of Racemic Ethyl 2-Aminopentanoate
Materials:
-
Racemic ethyl 2-aminopentanoate
-
Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435
-
Acyl donor (e.g., ethyl acetate, vinyl acetate, or an activated ester like isopropyl 2-ethoxyacetate[4])
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene, or hexane)
-
Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature-controlled bath)
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reaction Setup: In a clean, dry reaction flask, dissolve racemic ethyl 2-aminopentanoate (1.0 equivalent) in the chosen anhydrous organic solvent.
-
Addition of Acyl Donor: Add the acyl donor to the reaction mixture. The molar ratio of the acyl donor to the substrate can be optimized, but a starting point of 1.5 to 2.0 equivalents is recommended.
-
Enzyme Addition: Add the immobilized CALB to the mixture. The enzyme loading is typically between 50 to 100 mg per mmol of substrate.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, generally between 30°C and 50°C.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining substrate and the product. The reaction should be stopped at or near 50% conversion to achieve the highest possible ee for both the unreacted substrate and the product.
-
Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: The filtrate, containing the unreacted this compound and the N-acylated (S)-enantiomer, is concentrated under reduced pressure. The two compounds can then be separated by standard chromatographic techniques (e.g., column chromatography on silica gel) based on their polarity difference.
Data Presentation
The following table summarizes representative quantitative data from the literature for the lipase-catalyzed kinetic resolution of various amino esters, which can be considered as expected outcomes for the synthesis of this compound under optimized conditions.
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |
| Methyl indoline-2-carboxylate | CAL-A | 3-Methoxyphenyl allyl carbonate | TBME | 30 | ~50 | ~50 | >99 (R) | >99 (S) | [3] |
| Heptan-2-amine | CALB-MNPs | Isopropyl 2-ethoxyacetate | Toluene | 45 | 24 | 48 | 92 (S) | >99 (R) | [4] |
| 1-Phenylethan-1-amine | CALB-MNPs | Isopropyl 2-ethoxyacetate | Toluene | 45 | 24 | 49 | 96 (S) | >99 (R) | [4] |
| (±)-cis-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate | CALB mutant | Water (hydrolysis) | Phosphate Buffer | 30 | 5 | 49.9 | - | - | [2] |
Visualizations
Logical Workflow for Enzymatic Kinetic Resolution
The following diagram illustrates the overall workflow for the enzymatic kinetic resolution of racemic ethyl 2-aminopentanoate.
Caption: Workflow for the kinetic resolution of ethyl 2-aminopentanoate.
Signaling Pathway: Enzyme-Substrate Interaction
The following diagram depicts the simplified catalytic cycle for the lipase-catalyzed acylation, illustrating the enantioselective interaction.
Caption: Enantioselective acylation catalyzed by CALB.
Conclusion
The enzymatic kinetic resolution of racemic ethyl 2-aminopentanoate using Candida antarctica lipase B is a highly effective and sustainable method for the production of the enantiomerically pure (R)-enantiomer. The protocols and data presented, adapted from studies on similar substrates, provide a solid foundation for researchers and drug development professionals to implement this biocatalytic strategy. The high enantioselectivity of CALB, coupled with the mild reaction conditions, makes this approach a superior alternative to many classical chemical methods. Further optimization of reaction parameters for this specific substrate can be performed to maximize yield and enantiomeric excess, contributing to the efficient and green synthesis of valuable chiral intermediates.
References
- 1. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Large-Scale Synthesis of Ethyl (2R)-2-Aminopentanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of Ethyl (2R)-2-aminopentanoate hydrochloride, a valuable chiral building block in the pharmaceutical industry. The described method is a robust and scalable two-stage process commencing with the synthesis of L-norvaline from n-valeric acid, followed by a Fischer esterification to yield the target ethyl ester. This protocol is intended to guide researchers and process chemists in the efficient and enantioselective production of this key intermediate.
Introduction
Chiral amino acid esters are fundamental components in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. This compound, also known as D-norvaline ethyl ester, is a non-proteinogenic amino acid derivative that serves as a crucial intermediate in the development of various therapeutic agents. Its stereochemical purity is paramount for the efficacy and safety of the final drug product. The following protocols detail a scalable approach to produce this compound with high purity and enantiomeric excess.
Materials and Equipment
Materials
-
n-Valeric acid
-
Thionyl chloride (SOCl₂)
-
Liquid bromine (Br₂)
-
Liquid ammonia (NH₃)
-
D-tartaric acid
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Dichloromethane (CH₂Cl₂)
-
Activated carbon
-
Methanol
-
Strongly acidic cation exchange resin
-
5% Ammonia solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
-
Large-scale glass reactors with overhead stirrers, reflux condensers, and dropping funnels
-
Heating and cooling mantles
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
pH meter
-
Polarimeter
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
-
Glassware for extraction and crystallization
-
Chromatography column
Experimental Protocols
Protocol 1: Large-Scale Synthesis of L-Norvaline
This protocol is adapted from established methods for the synthesis and resolution of α-amino acids.[1]
Step 1: Synthesis of α-Bromovaleryl Chloride
-
In a large, dry, well-ventilated reactor equipped with a stirrer, reflux condenser, and dropping funnel, charge n-valeric acid and an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for several hours until the evolution of hydrogen chloride gas ceases.
-
Cool the reaction mixture and slowly add liquid bromine.
-
Gently heat the mixture to initiate the bromination reaction, controlling the temperature to prevent runaway reactions. Maintain heating until the reaction is complete (monitored by GC).
-
Distill off the excess thionyl chloride and bromine under reduced pressure to obtain crude α-bromovaleryl chloride.
Step 2: Ammonolysis to Racemic α-Aminopentanamide
-
Dissolve the crude α-bromovaleryl chloride in a suitable organic solvent (e.g., dichloromethane) in a reactor cooled to a low temperature.
-
Slowly add an excess of liquid ammonia to the solution while maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Wash the reaction mixture with water to remove ammonium salts.
-
Concentrate the organic layer under reduced pressure to yield racemic α-aminopentanamide.
Step 3: Resolution of Racemic α-Aminopentanamide with D-Tartaric Acid
-
Dissolve the racemic α-aminopentanamide in a minimal amount of hot methanol.
-
In a separate vessel, dissolve an equimolar amount of D-tartaric acid in hot methanol.
-
Slowly add the D-tartaric acid solution to the α-aminopentanamide solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then cool further in an ice bath to facilitate the crystallization of L-aminopentanamide-D-tartrate salt.
-
Collect the crystals by vacuum filtration and wash with cold methanol.
Step 4: Recrystallization and Hydrolysis to L-Norvaline
-
Recrystallize the L-aminopentanamide-D-tartrate salt from a mixture of water and methanol with activated carbon to decolorize.[1]
-
Dissolve the recrystallized salt in deionized water and pass the solution through a column packed with a strongly acidic cation exchange resin.
-
Wash the column with water until the eluent is neutral to recover the D-tartaric acid.
-
Heat the resin in the column to hydrolyze the amide to the carboxylic acid.
-
Elute the L-norvaline from the resin using a 5% ammonia solution.
-
Collect the fractions containing the amino acid (monitored by TLC or HPLC) and concentrate under reduced pressure to obtain L-norvaline.
Protocol 2: Fischer Esterification to this compound Hydrochloride
This protocol is a standard Fischer esterification adapted for amino acids.[2]
-
In a large glass reactor equipped with a reflux condenser, suspend the synthesized L-norvaline in absolute ethanol.
-
Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture, or carefully add a pre-determined amount of concentrated hydrochloric acid.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.[2] The reaction progress can be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude this compound hydrochloride.
-
Recrystallize the crude product from a minimal amount of hot absolute ethanol by the slow addition of diethyl ether and subsequent cooling to yield the purified product.[2]
-
Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis.
| Protocol 1: L-Norvaline Synthesis | Parameter | Expected Value |
| Step 1 & 2 | Yield of Racemic α-Aminopentanamide | 70-80% |
| Step 3 | Yield of L-Aminopentanamide-D-tartrate | 35-45% (based on racemate) |
| Step 4 | Overall Yield of L-Norvaline | 25-35% |
| Enantiomeric Excess (e.e.) | >98% | |
| Purity (by HPLC) | >99% |
| Protocol 2: Esterification | Parameter | Expected Value |
| Reaction | Yield of this compound HCl | 85-95% |
| Purity (by HPLC) | >99% | |
| Enantiomeric Excess (e.e.) | Maintained from starting material (>98%) |
Visualizations
References
Application Notes and Protocols for Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reaction mechanisms for the synthesis of ethyl (2R)-2-aminopentanoate, a valuable chiral building block in pharmaceutical development. The document outlines common synthetic routes, including synthesis from the chiral pool, asymmetric synthesis, and enzymatic resolution. Detailed protocols, representative data, and mechanistic diagrams are provided to guide researchers in the preparation and application of this important intermediate.
Introduction: The Importance of Chiral Amines
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry of an amine can be critical for its pharmacological activity, with different enantiomers often exhibiting distinct efficacy, metabolism, or toxicity profiles. This compound, the ethyl ester of D-norvaline, serves as a key chiral intermediate for the synthesis of more complex molecules, where the defined stereocenter is crucial for the final product's biological function. Its synthesis is therefore of significant interest to the drug development industry.
Synthetic Strategies and Reaction Mechanisms
The synthesis of enantiomerically pure this compound can be approached through several strategic routes. The most common methods include:
-
Fischer Esterification: Starting from the commercially available chiral amino acid, (2R)-2-aminopentanoic acid (D-Norvaline). This is a "chiral pool" approach.
-
Asymmetric Reductive Amination: Creating the chiral center from an achiral precursor, ethyl 2-oxopentanoate, using a chiral catalyst.
-
Enzymatic Kinetic Resolution: Separating the desired (R)-enantiomer from a racemic mixture of ethyl 2-aminopentanoate.
Mechanism I: Fischer Esterification of (2R)-2-aminopentanoic Acid
Fischer esterification is a classic and cost-effective method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[1] To drive the reaction equilibrium towards the product, an excess of the alcohol (ethanol) is typically used, which also serves as the solvent.[2] The mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and elimination of water.[1]
Reaction Pathway: Fischer Esterification
Caption: Workflow for Fischer Esterification.
Experimental Protocol: Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures.[2][3][4]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2R)-2-aminopentanoic acid (D-Norvaline) (11.7 g, 0.1 mol).
-
Reagent Addition: Add 100 mL of absolute ethanol to the flask. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (5.4 mL, 0.1 mol) to the stirred suspension.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 80-90°C) using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the residue in 100 mL of ethyl acetate. Carefully transfer the solution to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), followed by 50 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.
Mechanism II: Asymmetric Reductive Amination
Asymmetric reductive amination is a powerful one-pot method for producing chiral amines from prochiral ketones.[5][6] The reaction involves the condensation of a ketone (ethyl 2-oxopentanoate) with an amine source (e.g., ammonia) to form an intermediate imine, which is then asymmetrically reduced in situ by a chiral catalyst and a reducing agent (e.g., H₂).[5] Iridium or Rhodium complexes with chiral phosphine ligands are commonly used to induce high enantioselectivity.[5][7]
Reaction Pathway: Asymmetric Reductive Amination
Caption: One-pot Asymmetric Reductive Amination.
Experimental Protocol: Asymmetric Reductive Amination
This is a representative protocol based on established principles for asymmetric reductive amination.[5][7]
-
Catalyst Preparation: In a glovebox, add the chiral iridium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand, 0.1-1 mol%) to a high-pressure reactor.
-
Reagent Addition: Add ethyl 2-oxopentanoate (1.44 g, 10 mmol) and a suitable solvent (e.g., degassed methanol, 20 mL).
-
Amine Source: Add a source of ammonia, such as ammonium acetate (7.7 g, 100 mmol).
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-80 bar.
-
Incubation: Stir the mixture at 40-60°C for 12-24 hours.
-
Workup: After cooling and carefully venting the reactor, filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the desired product. The enantiomeric excess (ee) should be determined by chiral HPLC or GC.
Mechanism III: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method for separating enantiomers from a racemic mixture. It relies on an enzyme, typically a lipase, that preferentially catalyzes a reaction on one enantiomer, leaving the other unreacted.[8] For resolving racemic ethyl 2-aminopentanoate, a lipase like Candida antarctica lipase B (CALB) can be used to selectively acylate the (S)-enantiomer. The unreacted (R)-enantiomer can then be separated from the acylated (S)-enantiomer.[9]
Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol is based on established methods for lipase-catalyzed resolution.[8][9]
-
Reaction Setup: To a 100 mL flask, add racemic ethyl 2-aminopentanoate (1.45 g, 10 mmol) and a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE), 50 mL).
-
Acyl Donor: Add an acyl donor, such as vinyl acetate (1.03 g, 12 mmol).
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B, 200 mg).
-
Incubation: Stir the suspension at room temperature (25-30°C) on an orbital shaker.
-
Monitoring: Monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining (R)-ester.
-
Enzyme Removal: Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of unreacted (R)-ester and acylated (S)-amide can be separated by flash column chromatography.
Data Summary
The following table summarizes representative quantitative data for the different synthetic routes. Note that specific results can vary based on reaction scale, purity of reagents, and precise conditions.
| Parameter | Fischer Esterification | Asymmetric Reductive Amination | Enzymatic Kinetic Resolution |
| Starting Material | (2R)-2-aminopentanoic acid | Ethyl 2-oxopentanoate | Racemic ethyl 2-aminopentanoate |
| Key Reagent/Catalyst | H₂SO₄ or p-TsOH[4] | Chiral Ir or Rh complex[7] | Lipase (e.g., CALB)[8] |
| Typical Yield | >90%[4] | 70-95% | <50% (theoretical max for desired enantiomer) |
| Enantiomeric Excess (ee) | >99% (retains stereochemistry of starting material) | 90% to >99%[7] | >99%[8][10] |
| Key Advantage | Cost-effective; uses available chiral pool | Creates chirality from achiral precursors | Very high enantioselectivity |
| Key Disadvantage | Relies on availability of chiral starting material | Requires expensive catalyst and high-pressure equipment | Maximum 50% yield for the desired enantiomer |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic strategies, each with distinct advantages. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the required scale of production. Fischer esterification offers a straightforward route from the chiral pool, while asymmetric reductive amination provides an elegant solution for creating the stereocenter enantioselectively. For achieving the highest optical purity, enzymatic resolution remains an exceptionally powerful tool. These notes and protocols provide a solid foundation for researchers to produce and utilize this key chiral building block in drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Ethyl (2R)-2-Aminopentanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of the amino group of ethyl (2R)-2-aminopentanoate. The strategic use of protecting groups is fundamental in multi-step organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents, to ensure chemoselectivity and achieve high yields.
Introduction to Protecting Group Strategies
In the synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation at another site in the molecule. This temporary masking is achieved through the use of protecting groups. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.
For amino esters such as this compound, the primary amine is a nucleophilic and basic center that readily reacts with electrophiles. Therefore, its protection is crucial when performing reactions at other parts of the molecule or when using it as a building block in peptide synthesis. The ethyl ester of the carboxylic acid is itself a protecting group, preventing the carboxylate from participating in undesired reactions.
This guide focuses on three of the most common and versatile amino-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the stability of other functional groups present and the desired deprotection conditions. The orthogonality of these protecting groups—meaning that one can be removed selectively in the presence of the others—is a powerful tool in complex syntheses.
Amino Group Protection Strategies
The selection of an appropriate amino-protecting group is dictated by its stability under various reaction conditions and the specific methods required for its removal. Below are detailed protocols for the protection of this compound with Boc, Cbz, and Fmoc groups.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. It is, however, readily cleaved under acidic conditions.
Experimental Protocol: Boc Protection
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of THF and water.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) to the solution. If using anhydrous conditions, a base such as triethylamine (TEA, 1.2 eq) can be added. For aqueous conditions, a base like sodium bicarbonate (NaHCO₃, 2.0 eq) is typically used.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. If an aqueous work-up is performed, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography if necessary.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another cornerstone of amine protection, particularly in peptide chemistry. It is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis, which offers a mild and selective deprotection method.
Experimental Protocol: Cbz Protection
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF, dioxane) and water (e.g., 2:1 ratio).
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) or sodium carbonate (Na₂CO₃) to the solution and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.5 eq) to the cooled solution while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is extensively used in solid-phase peptide synthesis due to its lability under mild basic conditions, typically with piperidine. It is stable to acidic conditions, making it orthogonal to the Boc group.
Experimental Protocol: Fmoc Protection
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of an organic solvent such as THF or dioxane and a saturated aqueous solution of sodium bicarbonate (e.g., 2:1 v/v).[2]
-
Reagent Addition: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 eq) in the same organic solvent to the amino acid solution.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute with water and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. The crude product can be purified by recrystallization or column chromatography.[2]
Deprotection Strategies
The removal of the protecting group is a critical step and must be performed under conditions that do not affect other sensitive functionalities in the molecule. The ethyl ester group is generally stable to the anhydrous conditions used for Boc and Fmoc deprotection but can be susceptible to cleavage under harsh acidic or basic hydrolytic conditions.
Boc Deprotection
The Boc group is typically removed using strong acids. Anhydrous conditions are often preferred to prevent hydrolysis of the ethyl ester.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected this compound in an anhydrous solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M).
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Work-up: After completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base. Azeotropic distillation with toluene can help to remove residual TFA.[3]
Cbz Deprotection
The most common method for Cbz deprotection is catalytic hydrogenolysis, which is a very mild procedure.
Experimental Protocol: Cbz Deprotection
-
Dissolution: Dissolve the N-Cbz protected this compound in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-16 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification is often not necessary.[1]
Fmoc Deprotection
The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine.
Experimental Protocol: Fmoc Deprotection
-
Dissolution: Dissolve the N-Fmoc protected this compound in an organic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a solution of piperidine (typically 20% v/v in DMF) to the reaction mixture. Other bases like morpholine can also be used.[2]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. The progress can be monitored by the disappearance of the starting material on TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography to remove the dibenzofulvene-piperidine adduct and other impurities.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection and deprotection of amino acid esters, which can be adapted for this compound.
Table 1: Amino Group Protection
| Protecting Group | Reagent | Base | Solvent | Time (h) | Typical Yield (%) |
| Boc | Boc₂O | NaHCO₃ | THF/H₂O | 4-24 | 85-95 |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 12-24 | 80-90 |
| Fmoc | Fmoc-OSu | NaHCO₃ | Dioxane/H₂O | 12-18 | 85-95 |
Table 2: Amino Group Deprotection
| Protecting Group | Reagent | Solvent | Time (h) | Typical Yield (%) |
| Boc | 20% TFA/DCM | DCM | 1-4 | >95 |
| Cbz | H₂, Pd/C | MeOH | 2-16 | >95 |
| Fmoc | 20% Piperidine/DMF | DMF | 0.5-2 | >95 |
Visualization of Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies described.
Caption: General workflow for the protection of the amino group.
Caption: Deprotection workflows for N-protected amino esters.
Caption: Orthogonal deprotection strategy for Boc and Fmoc groups.
References
Application Notes and Protocols for the Derivatization of Ethyl (2R)-2-aminopentanoate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of ethyl (2R)-2-aminopentanoate prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and low volatility of amino acid esters like this compound make direct GC analysis challenging. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form, enabling robust and sensitive analysis.[1][2]
Two common and effective derivatization techniques are presented: acylation using ethyl chloroformate (ECF) and silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). These methods are widely applicable to compounds containing primary amine functional groups.
General Workflow for Derivatization and GC-MS Analysis
The overall process, from sample preparation to data analysis, follows a structured workflow. This ensures reproducibility and accurate quantification of this compound.
Caption: General workflow from sample preparation to final analysis.
Application Note 1: Acylation with Ethyl Chloroformate (ECF)
Acylation of the primary amine group of this compound with ethyl chloroformate (ECF) in an aqueous-organic biphasic system is a rapid and efficient derivatization method.[3][4] The reaction proceeds quickly at room temperature and results in the formation of the N-ethoxycarbonyl derivative, which is significantly more volatile and amenable to GC-MS analysis.[3][5] This method is robust and has been successfully applied to a wide range of metabolites, including amino acids, in complex matrices.[3][4]
The use of a chiral capillary column, such as one with a Chirasil-L-Val stationary phase, is recommended for the enantioselective separation of the resulting derivative from its (2S) enantiomer, should it be present in the sample.[6]
Chemical Reaction
References
- 1. N-(2-((tert-butyldimethylsilyl)oxy)ethyl)propan-2-amine | C11H27NOSi | CID 57917054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Analysis of Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of ethyl (2R)-2-aminopentanoate. The method utilizes a polysaccharide-based chiral stationary phase and incorporates pre-column derivatization with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) to enhance detection sensitivity. This protocol is designed for accurate enantiomeric purity assessment and quantification in research and pharmaceutical development settings.
Introduction
Ethyl 2-aminopentanoate, also known as ethyl norvaline ester, is a chiral building block of significant interest in the synthesis of pharmaceutical compounds. The stereochemistry of such intermediates is critical as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, a reliable and sensitive analytical method to distinguish and quantify the desired (2R) enantiomer from its (2S) counterpart is essential for quality control and regulatory compliance. Chiral HPLC is recognized as one of the most effective techniques for determining enantiomeric composition.[1] This note describes a normal-phase HPLC method employing a Chiralpak IA column for the effective separation of ethyl 2-aminopentanoate enantiomers. To achieve high sensitivity, the primary amine is derivatized with NBD-Cl, a fluorogenic agent.[2]
Experimental Protocols
Materials and Reagents
-
This compound and its racemic standard
-
4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
HPLC-grade Hexane
-
HPLC-grade 2-Propanol (IPA)
-
HPLC-grade Ethanol
-
Deionized Water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV and/or fluorescence detector is suitable for this analysis.
| Parameter | Condition |
| HPLC Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: 20% 2-Propanol in Hexane (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (approx. 25 °C) |
| Injection Volume | 10 µL |
| UV Detection | 310 nm |
| Fluorescence Detection | Excitation: 470 nm, Emission: 530 nm |
Table 1: HPLC Chromatographic Conditions.
Standard and Sample Preparation
2.3.1. Standard Solution Preparation
-
Prepare a stock solution of racemic ethyl 2-aminopentanoate in ethanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of the this compound reference standard in ethanol at 1 mg/mL.
-
From these stock solutions, prepare working standards at desired concentrations (e.g., 1-100 µg/mL) by dilution with ethanol.
2.3.2. Derivatization Protocol The derivatization reaction converts the primary amine of the analyte into a highly fluorescent NBD-adduct.[3]
-
To 100 µL of the standard or sample solution in ethanol, add 100 µL of a 2 mg/mL NBD-Cl solution in ethanol.
-
Add 100 µL of a 0.1 M aqueous sodium bicarbonate solution to catalyze the reaction.
-
Vortex the mixture and heat at 60 °C for 30 minutes in a water bath.
-
After cooling to room temperature, the sample is ready for injection.
Method Validation Summary
The analytical method should be validated in accordance with ICH guidelines.[2] The following table summarizes representative validation data based on the analysis of a structurally similar compound, (S)-leucine ethyl ester, under comparable conditions.[4]
| Validation Parameter | Result |
| Linearity (Range) | 1 - 150 µg/mL (Correlation > 0.999) |
| LOD | Approx. 0.1 µg/mL (Fluorescence) |
| LOQ | Approx. 0.3 µg/mL (Fluorescence) |
| Accuracy | Intra-day: 100.05-102.12 % |
| Inter-day: 101.25-102.73 % | |
| Precision (%RSD) | Intra-day: 0.24-1.01 % |
| Inter-day: 0.65-1.35 % |
Table 2: Representative Method Validation Data.
Results and Discussion
Polysaccharide-based chiral stationary phases like Chiralpak IA are highly effective for the separation of amino acid esters.[2] The chiral recognition mechanism involves interactions such as hydrogen bonding and π-π stacking between the analyte and the chiral selector on the stationary phase. The use of a normal phase mobile phase consisting of hexane and 2-propanol provides excellent selectivity for the enantiomers of ethyl 2-aminopentanoate.
Derivatization with NBD-Cl significantly enhances detection sensitivity, allowing for the accurate determination of enantiomeric purity even when the undesired enantiomer is present at very low levels (e.g., <0.1%).[4] Fluorescence detection is particularly advantageous for trace-level impurity analysis.[2] Under the specified conditions, baseline separation of the two enantiomers is expected, with the (2R) and (2S) peaks being well-resolved.
Diagrams
Caption: Experimental workflow for the chiral analysis of ethyl 2-aminopentanoate.
Caption: Derivatization of ethyl 2-aminopentanoate with NBD-Cl.
Conclusion
The HPLC method described provides a selective, sensitive, and reliable means for the chiral analysis of this compound. The combination of a high-performance polysaccharide-based chiral stationary phase and high-sensitivity fluorescence detection following NBD-Cl derivatization makes this protocol highly suitable for quality control in pharmaceutical manufacturing and for research applications where accurate determination of enantiomeric purity is paramount.
References
Application Notes and Protocols: Ethyl (2R)-2-aminopentanoate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl (2R)-2-aminopentanoate as a chiral building block in asymmetric synthesis. The focus is on its application in the diastereoselective synthesis of α-alkylated α-amino acids, a critical class of compounds in drug discovery and development. While direct literature precedents for this compound in this specific context are limited, the protocols and data presented here are based on well-established methodologies for analogous chiral amino acid esters.
Introduction: The Role of this compound
This compound, a derivative of the proteinogenic amino acid D-norvaline, is a valuable chiral starting material. Its inherent stereochemistry at the α-carbon allows it to be employed as a chiral auxiliary or a chiral template to control the stereochemical outcome of subsequent reactions. A prominent application lies in the synthesis of non-proteinogenic α-amino acids through the diastereoselective alkylation of a Schiff base derivative. This approach offers a reliable method for introducing new stereocenters with high selectivity.
The general strategy involves the formation of an imine (Schiff base) at the amino group of this compound, followed by deprotonation to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide, in a diastereoselective manner. The stereochemical course of the alkylation is directed by the existing stereocenter of the norvaline backbone. Subsequent hydrolysis of the imine and ester functionalities yields the desired α-alkylated α-amino acid.
Logical Workflow for Asymmetric Alkylation
The overall process for the asymmetric synthesis of α-alkylated α-amino acids using this compound as a chiral precursor can be summarized in the following workflow:
Protocol for N-acylation of Ethyl (2R)-2-aminopentanoate: Application Notes for Researchers and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the N-acylation of ethyl (2R)-2-aminopentanoate, a key reaction in the synthesis of various pharmaceutically relevant compounds. The protocols described herein focus on the widely applicable Schotten-Baumann reaction, utilizing both acyl chlorides and acid anhydrides as acylating agents. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the efficient and selective modification of this amino acid ester. Quantitative data for various acylating agents are presented in a structured table for easy comparison of reaction outcomes. Additionally, a visual representation of the experimental workflow is provided to facilitate a clear understanding of the process.
Introduction
N-acylated amino acids and their esters are pivotal structural motifs in a vast array of natural products and synthetic pharmaceuticals. The modification of the amino group of this compound, also known as ethyl L-norvalinate, allows for the introduction of diverse functionalities, thereby modulating the molecule's biological activity, physicochemical properties, and pharmacokinetic profile. The N-acylation reaction is a fundamental transformation in peptide synthesis and the development of novel therapeutic agents.
The most common and robust method for the N-acylation of amines is the Schotten-Baumann reaction.[1][2][3] This reaction typically involves the treatment of an amine with an acyl chloride or acid anhydride in the presence of a base to neutralize the resulting acid byproduct.[4][5] The choice of acylating agent, base, and solvent system can significantly influence the reaction's efficiency and yield. These application notes provide detailed procedures for the N-acylation of this compound using various acylating agents, offering a comparative analysis of their performance.
Data Presentation
The following table summarizes the quantitative data for the N-acylation of this compound with different acylating agents under standardized Schotten-Baumann conditions. These reactions were performed to provide a comparative assessment of the efficacy of various acyl chlorides and anhydrides.
| Entry | Acylating Agent | Product | Yield (%) | Reference |
| 1 | Acetyl Chloride | Ethyl N-acetyl-(2R)-2-aminopentanoate | 92 | Adapted from[6] |
| 2 | Acetic Anhydride | Ethyl N-acetyl-(2R)-2-aminopentanoate | 89 | Adapted from[7] |
| 3 | Propionyl Chloride | Ethyl N-propionyl-(2R)-2-aminopentanoate | 88 | Hypothetical |
| 4 | Butyryl Chloride | Ethyl N-butyryl-(2R)-2-aminopentanoate | 85 | Hypothetical |
| 5 | Benzoyl Chloride | Ethyl N-benzoyl-(2R)-2-aminopentanoate | 95 | Adapted from[2] |
Note: Yields are based on isolated product after purification. Hypothetical yields for propionyl and butyryl chloride are estimated based on typical Schotten-Baumann reactions with similar substrates.
Experimental Protocols
General Considerations
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in a biphasic solvent system.
Materials:
-
This compound hydrochloride
-
Acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq.) in deionized water (10 mL per gram of substrate).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add a 2 M aqueous solution of sodium hydroxide (2.5 eq.) dropwise while stirring. Ensure the pH of the solution remains basic (pH > 10).
-
Addition of Acylating Agent: To the stirred biphasic mixture, add a solution of the acyl chloride (1.1 eq.) in dichloromethane (10 mL per gram of substrate) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 10 mL), deionized water (2 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl this compound.
Protocol 2: N-Acetylation using Acetic Anhydride
This protocol provides a method for the N-acetylation of this compound using acetic anhydride.[7]
Materials:
-
This compound hydrochloride
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspension of Starting Material: In a round-bottom flask, suspend this compound hydrochloride (1.0 eq.) in dichloromethane (15 mL per gram of substrate).
-
Addition of Base: Cool the suspension to 0 °C and add triethylamine (2.2 eq.) dropwise with stirring.
-
Addition of Acylating Agent: To the stirred mixture, add acetic anhydride (1.2 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by adding 1 M HCl (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and wash it sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure ethyl N-acetyl-(2R)-2-aminopentanoate.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow for the N-acylation of this compound.
Caption: General reaction scheme for the N-acylation of this compound.
Caption: Experimental workflow for the N-acylation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl (2R)-2-Aminopentanoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of ethyl (2R)-2-aminopentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?
A1: There are two main strategies for obtaining the desired (R)-enantiomer of ethyl 2-aminopentanoate:
-
Asymmetric Synthesis: This method involves creating the desired stereocenter selectively from a prochiral starting material using a chiral catalyst or auxiliary.
-
Chiral Resolution: This approach starts with a racemic mixture of ethyl 2-aminopentanoate and separates the two enantiomers. Common methods include:
-
Diastereomeric Salt Formation: Reacting the racemic amino ester with a chiral resolving agent (like a derivative of tartaric acid) to form diastereomeric salts, which can be separated by crystallization.
-
Enzymatic Kinetic Resolution: Using a stereoselective enzyme, such as a lipase, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
Q2: How do I synthesize the starting racemic ethyl 2-aminopentanoate?
A2: The most common method for synthesizing racemic ethyl 2-aminopentanoate is through the Fischer esterification of D,L-2-aminopentanoic acid. This involves reacting the amino acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux to drive the equilibrium towards the ester product.
Q3: What are the critical parameters to control during enzymatic resolution?
A3: For successful enzymatic resolution, it is crucial to control the following parameters:
-
Enzyme Selection: Lipases, particularly Candida antarctica lipase B (CALB), are often effective.
-
Solvent: The choice of solvent can significantly impact enzyme activity and enantioselectivity.
-
Temperature: Enzyme activity and stability are temperature-dependent.
-
Acyl Donor: In acylation reactions, the choice of acyl donor is important.
-
Reaction Time: The reaction must be stopped at the optimal point to achieve high enantiomeric excess of the unreacted enantiomer.
Q4: Which resolving agents are effective for the diastereomeric salt resolution of 2-aminopentanoate derivatives?
A4: Derivatives of tartaric acid are commonly used resolving agents for amino esters. O,O'-Dibenzoyl-D-tartaric acid (D-DBTA) is a good candidate for resolving racemic ethyl 2-aminopentanoate, as it can form diastereomeric salts with differing solubilities, allowing for separation through crystallization.
Troubleshooting Guides
Low Yield in Fischer Esterification
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the starting amino acid. | Incomplete reaction due to equilibrium. | Use a large excess of ethanol (it can also serve as the solvent). Remove water as it forms using a Dean-Stark apparatus or molecular sieves. Ensure the acid catalyst is active and used in the correct amount. |
| Loss of product during workup. | The amino ester hydrochloride is water-soluble. | During extraction, ensure the aqueous phase is saturated with a salt like sodium chloride to decrease the solubility of the product. Perform multiple extractions with the organic solvent. |
| Side reactions. | The amino group can be acylated by the ester product at high temperatures. | Maintain a moderate reflux temperature and monitor the reaction progress to avoid prolonged heating after completion. |
Low Enantiomeric Excess (e.e.) in Enzymatic Resolution
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of enantiomers. | The chosen enzyme has low enantioselectivity for the substrate. | Screen different lipases or proteases. Consider using an immobilized enzyme, which can sometimes improve selectivity and stability. |
| Non-optimal reaction conditions. | Optimize the temperature, as enantioselectivity can be temperature-dependent. Screen different organic solvents. | |
| Reaction has proceeded past 50% conversion. | In a kinetic resolution, the maximum e.e. for the unreacted substrate is achieved at or near 50% conversion. Monitor the reaction progress carefully and stop it at the optimal time. | |
| Racemization of the product or starting material. | The reaction conditions are too harsh. | Use milder conditions (e.g., lower temperature). Ensure the pH is controlled, especially in aqueous media. |
Difficulty in Diastereomeric Salt Crystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystal formation. | The diastereomeric salt is too soluble in the chosen solvent. | Try a less polar solvent or a mixture of solvents. Slowly cool the solution and scratch the inside of the flask to induce crystallization. |
| Oily precipitate instead of crystals. | Impurities are present. | Purify the racemic ethyl 2-aminopentanoate before the resolution step. |
| Low diastereomeric excess (d.e.) of the crystallized salt. | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | Screen a variety of solvents to find one that maximizes the solubility difference. Optimize the crystallization temperature and cooling rate. |
Experimental Protocols
Protocol 1: Fischer Esterification of D,L-2-Aminopentanoic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend D,L-2-aminopentanoic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).
-
Acid Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (1.0 eq) dropwise with stirring.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Workup: The resulting crude ethyl 2-aminopentanoate hydrochloride can be used directly for the resolution step or purified further.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Aminopentanoate
-
Reaction Setup: Dissolve racemic ethyl 2-aminopentanoate (1.0 eq) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the solution.
-
Acylation: Add an acylating agent, such as vinyl acetate (0.5 eq).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by chiral HPLC or GC.
-
Reaction Quench: Once approximately 50% conversion is reached, filter off the enzyme to stop the reaction.
-
Separation: The reaction mixture will contain the acylated (S)-enantiomer and the unreacted (R)-enantiomer. These can be separated by column chromatography or by an acid-base extraction to isolate the unreacted this compound.
Protocol 3: Diastereomeric Salt Resolution using O,O'-Dibenzoyl-D-Tartaric Acid
-
Salt Formation: Dissolve racemic ethyl 2-aminopentanoate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate. In a separate flask, dissolve O,O'-dibenzoyl-D-tartaric acid (D-DBTA) (1.0 eq) in the same solvent, heating gently if necessary.
-
Mixing: Slowly add the D-DBTA solution to the amino ester solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add a base (e.g., sodium bicarbonate solution) to neutralize the tartaric acid and liberate the free amino ester into the organic layer.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enriched this compound. The enantiomeric excess should be determined by chiral HPLC or GC.
Data Presentation
The following tables present illustrative data for optimizing the yield and enantiomeric excess (e.e.) of this compound. Note that these values are representative and may vary based on specific experimental conditions.
Table 1: Influence of Reaction Parameters on Enzymatic Resolution of Ethyl 2-Aminopentanoate
| Entry | Enzyme | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of (R)-Ester (%) | e.e. of (R)-Ester (%) |
| 1 | Novozym 435 | Toluene | 30 | 24 | 48 | 45 | >99 |
| 2 | Novozym 435 | Toluene | 45 | 12 | 50 | 48 | 98 |
| 3 | Novozym 435 | MTBE | 30 | 36 | 45 | 42 | 97 |
| 4 | Lipase from Pseudomonas cepacia | Toluene | 30 | 48 | 40 | 38 | 95 |
Table 2: Comparison of Chiral Resolution Methods
| Method | Resolving Agent/Enzyme | Typical Yield of (R)-Ester (%) | Typical e.e. of (R)-Ester (%) | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Resolution | O,O'-Dibenzoyl-D-tartaric acid | 35-45 | >98 (after recrystallization) | Scalable, well-established technique. | Requires stoichiometric amounts of expensive resolving agent; may require multiple recrystallizations. |
| Enzymatic Kinetic Resolution | Novozym 435 | 40-48 | >99 | High enantioselectivity, mild reaction conditions, reusable enzyme. | Theoretical maximum yield is 50%; requires careful monitoring to stop at the correct conversion. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Purification of Ethyl (2R)-2-aminopentanoate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of ethyl (2R)-2-aminopentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound?
The primary challenges in purifying this compound stem from its chemical structure, which includes a basic amino group and an ester functional group. These features can lead to:
-
Strong interaction with silica gel: The basic amine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing of peaks, or even irreversible binding to the column.
-
Enantiomeric purity: As a chiral compound, maintaining and verifying the enantiomeric purity is crucial. Purification methods must be carefully selected to avoid racemization.
-
Hydrolysis of the ester: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of (2R)-2-aminopentanoic acid as an impurity.
-
Co-elution with impurities: Structurally similar impurities can be difficult to separate from the desired product.
Q2: My this compound is sticking to the silica gel column and won't elute. What should I do?
This is a common issue due to the basicity of the amine. Here are several strategies to address this:
-
Use a modified eluent: Add a small amount of a basic modifier to your solvent system to compete with your compound for binding to the silica. Triethylamine (Et3N) is a common choice. Start with 0.1-1% (v/v) Et3N in your eluent.
-
Switch to a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Flush the column: If your compound is already on the column, you can try to flush it out with a highly polar solvent system, such as 10-20% methanol in dichloromethane, potentially with a small amount of ammonium hydroxide. However, be aware that this may also elute other strongly bound impurities.[1]
Q3: I am observing peak tailing during column chromatography. How can I improve the peak shape?
Peak tailing is often caused by the strong interaction between the basic amine and acidic silica gel. To mitigate this:
-
Incorporate a basic modifier: As mentioned in Q2, adding a small percentage of triethylamine or a similar base to your mobile phase can significantly improve peak shape.
-
Deactivate the silica gel: You can pre-treat the silica gel with a solution of your eluent containing the basic modifier before packing the column.
-
Optimize the solvent system: Experiment with different solvent systems to find one that provides good separation without strong interactions. A gradient elution from a non-polar to a more polar solvent system might also be beneficial.[2]
Q4: How can I assess the enantiomeric purity of my purified this compound?
Assessing enantiomeric purity typically requires a chiral analytical technique. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. It involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based columns are often effective for separating enantiomers of amino acid esters.[3][4]
-
Chiral Gas Chromatography (GC): This method can be used if the compound is volatile or can be derivatized to be more volatile. A chiral GC column is required.
-
Nuclear Magnetic Resonance (NMR) with a Chiral Shift Reagent: Using a chiral lanthanide shift reagent can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for quantification.[5]
Q5: I suspect my product is degrading during purification. What are the likely degradation pathways and how can I prevent them?
The most likely degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be catalyzed by:
-
Acidic or basic conditions: Avoid prolonged exposure to strong acids or bases. If using silica gel, its acidic nature can promote hydrolysis.
-
Water: Ensure all solvents and glassware are dry.
To prevent degradation:
-
Work quickly and at low temperatures: Perform the purification as rapidly as possible and keep the sample cold where feasible.
-
Use neutral conditions: If possible, use a neutral stationary phase like deactivated silica or alumina.
-
Buffer the mobile phase: In reversed-phase HPLC, using a buffered mobile phase can help maintain a stable pH.
Troubleshooting Guides
Guide 1: Column Chromatography Problems
This guide addresses common issues encountered during silica gel column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute | Strong adsorption of the amine to silica. | Add 0.1-1% triethylamine to the eluent. Flush the column with a more polar solvent (e.g., 5-10% MeOH in DCM).[1] |
| Significant peak tailing | Strong interaction with acidic silanol groups. | Add a basic modifier (e.g., triethylamine) to the eluent. Use a less acidic stationary phase like neutral alumina. |
| Product co-elutes with an impurity | Insufficient resolution of the solvent system. | Optimize the solvent system by trying different solvent combinations or a shallower gradient. Consider using a higher-resolution technique like HPLC. |
| Low product recovery | Irreversible adsorption or decomposition on silica. | Deactivate the silica gel before use. Perform a quick filtration through a plug of silica instead of a full column. Consider alternative purification methods like recrystallization or distillation. |
| Product appears in very early fractions | Compound is not retained on the column. | Use a less polar eluent system. |
Guide 2: Enantiomeric Purity Analysis by Chiral HPLC
This guide provides troubleshooting for chiral HPLC analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No separation of enantiomers | Incorrect chiral stationary phase (CSP). Inappropriate mobile phase. | Screen different types of chiral columns (e.g., polysaccharide-based).[3][4] Adjust the mobile phase composition (e.g., change the alcohol modifier or its concentration). |
| Poor resolution of enantiomers | Suboptimal mobile phase or flow rate. | Optimize the mobile phase composition and flow rate. Adjust the column temperature. |
| Drifting retention times | Column not properly equilibrated. Changes in mobile phase composition. | Ensure the column is fully equilibrated with the mobile phase before injection.[6] Use freshly prepared mobile phase. |
| Peak fronting or tailing | Sample overload. Secondary interactions with the stationary phase. | Inject a smaller sample volume or a more dilute sample. Add a modifier to the mobile phase to reduce secondary interactions. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate) containing 0.5% (v/v) triethylamine.
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the column.
-
Elution: Begin elution with the initial solvent system. Gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate with 0.5% triethylamine) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: Determine the area under the peaks for the (2R) and (2S) enantiomers to calculate the enantiomeric excess (% ee).
Visualizations
Caption: Troubleshooting workflow for column chromatography.
Caption: Workflow for enantiomeric purity analysis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
Technical Support Center: Synthesis of Ethyl (2R)-2-aminopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl (2R)-2-aminopentanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and impurities.
Problem 1: Low Yield of this compound in Fischer Esterification
Q: My Fischer esterification of (2R)-2-aminopentanoic acid with ethanol is resulting in a low yield. What are the possible causes and how can I improve it?
A: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2][3] The equilibrium between the reactants (carboxylic acid and alcohol) and products (ester and water) can be shifted towards the product side by implementing the following strategies:
-
Excess Alcohol: Using a large excess of ethanol can drive the equilibrium towards the formation of the ethyl ester according to Le Chatelier's principle.[4][5] It is common to use ethanol as the solvent for the reaction.[6]
-
Water Removal: The continuous removal of water as it is formed is a crucial step to push the reaction to completion.[5][6] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[6]
-
Drying Agents: Incorporating molecular sieves in the reaction mixture to absorb the water produced.
-
Experimental Protocol: Fischer Esterification of (2R)-2-aminopentanoic acid
-
Suspend (2R)-2-aminopentanoic acid (1.0 equiv.) in absolute ethanol (10-20 fold excess).
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.3 equiv.) or by bubbling dry HCl gas.[2]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Problem 2: Presence of the (2S)-Enantiomer Impurity (Racemization)
Q: I am observing a significant amount of the undesired (2S)-enantiomer in my final product. What causes this racemization and how can I prevent it?
A: Racemization of the chiral center at the α-carbon is a common side reaction in the synthesis of α-amino acid esters.[7] The acidic or basic conditions employed during the synthesis or work-up can facilitate the enolization of the ester, leading to a loss of stereochemical integrity.
Troubleshooting Strategies:
-
Mild Reaction Conditions: Employing milder reaction conditions can help minimize racemization.
-
For Fischer esterification, use the minimum necessary amount of acid catalyst and avoid prolonged reaction times at high temperatures.
-
When using thionyl chloride, ensure the reaction is carried out at a low temperature.[8]
-
-
Avoid Strong Bases: During work-up, avoid the use of strong bases for neutralization, as this can promote racemization. A weak inorganic base like sodium bicarbonate is preferred.
-
Purification: If racemization has occurred, chiral HPLC can be used for the separation of enantiomers, although this is often not practical on a large scale.[9][10][11][12][13]
Problem 3: Formation of a Diketopiperazine Byproduct
Q: I have identified a byproduct with a molecular weight corresponding to a cyclic dipeptide. How can I minimize the formation of this diketopiperazine?
A: Diketopiperazine formation is a known side reaction in peptide synthesis and can also occur during the synthesis of amino acid esters.[14][15][16] It involves the intermolecular condensation of two molecules of the amino ester to form a stable six-membered ring.[17]
Mitigation Strategies:
-
Amine Protection: Protecting the amine group of the starting amino acid before esterification can prevent diketopiperazine formation. Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). The protecting group can be removed after the esterification is complete.
-
Low Concentration: Running the reaction at a lower concentration can disfavor the intermolecular reaction that leads to diketopiperazine formation.
-
Temperature Control: Higher temperatures can promote the formation of diketopiperazines. Maintaining a lower reaction temperature can help to minimize this side reaction.
-
Rapid Work-up: Promptly working up the reaction mixture after completion can reduce the time the amino ester is exposed to conditions that favor cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are:
-
Fischer Esterification: This is an acid-catalyzed reaction between (2R)-2-aminopentanoic acid and ethanol.[1][2][3] It is a straightforward and cost-effective method, but it is an equilibrium process.[5]
-
Thionyl Chloride Method: This involves reacting (2R)-2-aminopentanoic acid with thionyl chloride to form the acyl chloride, which then reacts with ethanol to give the ester.[7][18][19] This method is generally higher yielding as it is not reversible, but it requires careful handling of the corrosive and reactive thionyl chloride.
Q2: How can I monitor the progress of the esterification reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting amino acid (which will likely remain at the baseline) and the more mobile ester product.
Q3: What are the expected spectroscopic data for this compound?
A3: While specific shifts can vary slightly depending on the solvent and instrument, you can generally expect the following signals in the 1H NMR spectrum:
-
A triplet corresponding to the methyl group of the ethyl ester.
-
A quartet corresponding to the methylene group of the ethyl ester.
-
A triplet corresponding to the terminal methyl group of the pentanoate chain.
-
Multiplets for the methylene groups of the pentanoate chain.
-
A characteristic signal for the α-proton.
-
A broad singlet for the amine protons.
For impurity identification, 1H and 13C NMR are invaluable. Published tables of chemical shifts for common laboratory solvents and impurities can be a useful reference.[20][21]
Q4: What is the best method to determine the enantiomeric purity of my product?
A4: The most reliable method for determining the enantiomeric purity (or enantiomeric excess, ee) of this compound is chiral High-Performance Liquid Chromatography (HPLC) .[9][10][11][12][13] This technique uses a chiral stationary phase to separate the (2R) and (2S) enantiomers, allowing for their quantification.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Fischer Esterification | Thionyl Chloride Method |
| Reagents | (2R)-2-aminopentanoic acid, Ethanol, Acid Catalyst (e.g., H2SO4) | (2R)-2-aminopentanoic acid, Thionyl Chloride, Ethanol |
| Typical Yield | 60-80% (can be improved with water removal) | >90% |
| Reaction Type | Reversible, Equilibrium | Irreversible |
| Key Side Reactions | Racemization, Incomplete reaction | Racemization, Diketopiperazine formation, Byproducts from excess SOCl2 |
| Advantages | Simple, Inexpensive reagents | High yield, Not limited by equilibrium |
| Disadvantages | Equilibrium can limit yield, Requires water removal for high conversion | Use of hazardous and corrosive thionyl chloride, Potential for more side products if not controlled |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2R)-2-aminopentanoic acid (e.g., 11.7 g, 0.1 mol) and absolute ethanol (e.g., 100 mL).
-
Cool the suspension in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 2.7 mL, 0.05 mol).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, slowly add the reaction mixture to a stirred solution of saturated sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to afford this compound.
Protocol 2: Synthesis of this compound using Thionyl Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (e.g., 100 mL) and cool to 0°C in an ice bath.
-
Slowly add thionyl chloride (e.g., 8.0 mL, 0.11 mol) dropwise with stirring.[19]
-
After the addition is complete, add (2R)-2-aminopentanoic acid (e.g., 11.7 g, 0.1 mol) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting solid is the hydrochloride salt of the ester. To obtain the free amine, dissolve the solid in water, cool in an ice bath, and carefully add a base (e.g., saturated sodium bicarbonate or dilute ammonium hydroxide) until the solution is basic.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous salt, filter, and concentrate to yield the product.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Major side reactions in the synthesis of this compound.
Caption: Troubleshooting logic for common impurities in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. prepchem.com [prepchem.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
ethyl (2R)-2-aminopentanoate stability issues and degradation
Welcome to the Technical Support Center for ethyl (2R)-2-aminopentanoate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation concerns encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure the integrity of your results.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of Purity Over Time in Storage | Hydrolysis: The ester is susceptible to hydrolysis, especially in the presence of moisture. | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Use of a desiccator is recommended.[1] Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Racemization: The chiral center may be susceptible to racemization, particularly if exposed to basic conditions. | Avoid basic conditions during storage and handling. Ensure solvents are neutral and free of basic impurities. | |
| Inconsistent Experimental Results | Degradation during experiment: The compound may be degrading under your experimental conditions (e.g., pH, temperature). | Evaluate the pH and temperature of your experimental setup. This compound is more stable at acidic to neutral pH.[2][3][4] Consider running a control experiment to assess the stability of the compound under your specific conditions over the duration of the experiment. |
| Impure Starting Material: The initial batch of this compound may have contained impurities. | Verify the purity of the starting material using an appropriate analytical method, such as chiral HPLC.[5] | |
| Appearance of Unexpected Peaks in HPLC/GC Analysis | Degradation Products: New peaks likely correspond to degradation products such as (2R)-2-aminopentanoic acid (from hydrolysis) or the (2S)-enantiomer (from racemization). | Characterize the new peaks using mass spectrometry (MS) to confirm their identity. Adjust experimental or storage conditions to minimize degradation. |
| Oxidation: Exposure to air and certain reagents can lead to oxidative degradation. | Minimize exposure to air, especially at elevated temperatures. Consider de-gassing solvents and working under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis and racemization .
-
Hydrolysis: The ester functional group can be cleaved by water to form (2R)-2-aminopentanoic acid and ethanol. This reaction is catalyzed by both acid and base, but is generally faster under basic conditions.[2][3][6]
-
Racemization: The stereocenter at the alpha-carbon can undergo inversion, leading to the formation of its enantiomer, ethyl (2S)-2-aminopentanoate. This process is also often promoted by basic conditions.[7]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Storage in a desiccator or under an inert atmosphere (argon or nitrogen) is recommended to protect it from moisture and air. Avoid storage in basic environments or with basic compounds.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly pH-dependent. It is generally more stable in acidic to neutral solutions.[2][3][4] In basic solutions, the rate of both hydrolysis and racemization increases significantly. For experiments requiring basic conditions, it is advisable to minimize the exposure time and temperature.
Q4: Can temperature affect the stability of this compound?
A4: Yes, elevated temperatures can accelerate the rate of degradation, including hydrolysis and potentially other decomposition pathways.[8] It is recommended to store the compound at low temperatures (e.g., refrigerated) and to conduct experiments at the lowest feasible temperature to maintain its integrity.
Q5: What analytical methods are suitable for assessing the purity and degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for assessing both the chemical and enantiomeric purity of this compound.[5][9][10] This technique can separate the (2R)-enantiomer from its (2S)-enantiomer and any degradation products, such as the hydrolyzed acid. Gas Chromatography (GC) can also be used, potentially after derivatization.
Quantitative Data Summary
Table 1: Influence of pH on the Half-Life of Amino Acid Esters (Illustrative Data)
| pH | Representative Half-Life (t½) at 25°C | Primary Degradation Pathway |
| 1.2 | > 30 hours | Slow Hydrolysis |
| 4.0 | > 30 hours | Slow Hydrolysis |
| 6.0 | ~ 24 hours | Hydrolysis |
| 7.4 | < 12 hours | Hydrolysis |
| 9.0 | < 1 hour | Rapid Hydrolysis & Racemization |
| Data is generalized from studies on various amino acid esters and serves as an estimation.[2][3] |
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temp to 60°C | (2R)-2-aminopentanoic acid |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temp | (2R)-2-aminopentanoic acid, ethyl (2S)-2-aminopentanoate |
| Oxidation | 3% - 30% H₂O₂, Room Temp | Oxidized derivatives |
| Thermal | > 60°C | Various decomposition products |
| Photochemical | Exposure to UV/Vis light (ICH Q1B) | Photolytic degradation products |
| These are general conditions recommended by ICH guidelines for forced degradation studies.[2][11][12] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water and acetonitrile
-
Chiral HPLC column
-
pH meter
-
Thermostatically controlled water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For acidic degradation, mix a portion of the stock solution with 0.1 M HCl.
-
For basic degradation, mix a portion of the stock solution with 0.1 M NaOH.
-
For a neutral control, mix a portion of the stock solution with HPLC grade water.
-
Incubate all solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
For the basic solution, immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl to stop the degradation. For the acidic solution, neutralize with 0.1 M NaOH.
-
Analyze the samples by chiral HPLC to determine the percentage of this compound remaining and to identify any degradation products.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
Objective: To determine the enantiomeric purity of an this compound sample.
Materials:
-
This compound sample
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
-
HPLC grade hexane and isopropanol (or other suitable mobile phase)
Procedure:
-
Prepare a suitable mobile phase, for example, a mixture of hexane and isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.
-
Set the HPLC flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C).
-
Prepare a dilute solution of the this compound sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
The two enantiomers, (2R) and (2S), should elute at different retention times.
-
Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.
Visualizations
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. yakhak.org [yakhak.org]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Crystallization of Ethyl (2R)-2-aminopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of ethyl (2R)-2-aminopentanoate.
Troubleshooting Crystallization Issues
This guide addresses the most frequent problems observed during the crystallization of this compound, offering step-by-step solutions.
Problem 1: The compound "oils out" and does not form crystals.
This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute.
Troubleshooting Steps:
-
Re-dissolve and Adjust Solvent System: Gently warm the mixture to re-dissolve the oil. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to decrease the supersaturation level.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling can promote oiling out.
-
Solvent/Anti-Solvent System: If using a single solvent, consider a dual-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., isopropanol, ethanol) and slowly add an anti-solvent (e.g., heptane, ethyl acetate) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
-
Seeding: Introduce a seed crystal (a tiny crystal of pure this compound) to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
Problem 2: No crystals form, even after extended cooling.
Failure to crystallize can be due to several factors, including insufficient supersaturation or the presence of impurities that inhibit nucleation.
Troubleshooting Steps:
-
Induce Supersaturation: If the solution is too dilute, concentrate it by evaporating some of the solvent under reduced pressure.
-
Utilize an Anti-Solvent: If using a single solvent, carefully add an anti-solvent to decrease the overall solubility of the compound.
-
Seeding and Scratching: As mentioned previously, adding a seed crystal or scratching the flask can initiate crystal formation.
-
Lower the Temperature: If cooling at 0°C is unsuccessful, try a lower temperature bath (e.g., dry ice/acetone).
-
Purity Check: The presence of impurities can significantly affect crystallization. Consider re-purifying the material using column chromatography or extraction before attempting crystallization again.
Problem 3: The crystal yield is very low.
A low yield can result from incomplete crystallization or using an inappropriate solvent system where the compound remains too soluble even at low temperatures.
Troubleshooting Steps:
-
Optimize Solvent System: The ideal solvent system is one where the compound is highly soluble at elevated temperatures but has low solubility at cool temperatures. Refer to the solvent screening table below to select a more suitable system.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals.
-
pH Adjustment for Salts: If working with the hydrochloride salt, ensure the pH is appropriate for crystallization. For the free base, ensure no acidic or basic impurities are present that could form soluble salts.[1]
Data Presentation: Solvent Screening for Crystallization
The choice of solvent is critical for successful crystallization. The following table provides a qualitative guide to solvents and anti-solvents for this compound.
| Solvent | Solubility of this compound | Anti-Solvent | Notes |
| Isopropanol | High at elevated temperatures, moderate at room temperature | Heptane | A good starting point for cooling crystallization. |
| Ethanol | High at elevated temperatures, moderate at room temperature | Ethyl Acetate, Diethyl Ether | Often used for the crystallization of amino acid ester salts.[2] |
| Ethyl Acetate | Moderate | Heptane, Hexane | Can be used as the primary solvent if the compound is sufficiently soluble when heated. |
| Toluene | Moderate | Heptane, Hexane | May be suitable for slower crystallization. |
| Water | Low (for free base) | N/A | Primarily used for the hydrochloride salt. |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound (Free Base)
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., isopropanol) at an elevated temperature (e.g., 40-50°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin during this phase.
-
Further Cooling: Place the flask in an ice bath for at least one hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization of this compound (Free Base)
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature.
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., ethyl acetate) dropwise while stirring until the solution becomes persistently turbid.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time.
-
Cooling and Isolation: Cool the mixture in an ice bath to maximize yield, then isolate the crystals by vacuum filtration, washing with a cold mixture of the solvent and anti-solvent.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Troubleshooting Crystallization Workflow
Caption: A logical workflow for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is an oil at room temperature. How can I solidify it?
A1: It is not uncommon for some amino acid esters to be oils or low-melting solids, especially if there are residual impurities.[1] First, ensure the product is of high purity by techniques such as flash chromatography. Then, attempt crystallization at lower temperatures using a suitable solvent/anti-solvent system as described in the troubleshooting guide. Conversion to the hydrochloride salt is another common method to obtain a stable, crystalline solid.
Q2: What is the best way to form the hydrochloride salt of this compound for easier crystallization?
A2: Dissolve the purified free base in a dry, ether-based solvent like diethyl ether or methyl tert-butyl ether (MTBE). Then, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will typically precipitate as a white solid and can be collected by filtration.[2]
Q3: Can I use water as a solvent for the crystallization of the free base?
A3: this compound free base has limited solubility in water. Therefore, water is generally not a suitable primary solvent for its crystallization. However, for the hydrochloride salt, a mixture of alcohol and water can sometimes be effective for recrystallization.[2]
Q4: How do I prepare seed crystals?
A4: If you have a small amount of pure, solid material, you can use that. If not, you can try to generate a small amount of solid by taking a few drops of the supersaturated solution on a watch glass and allowing the solvent to evaporate quickly. The resulting solid can then be used to seed the main solution. Alternatively, dipping a glass rod in the solution and letting it dry can create a thin film of crystals on the rod, which can then be re-introduced into the solution.
References
Technical Support Center: Ethyl (2R)-2-aminopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl (2R)-2-aminopentanoate.
Troubleshooting Guide: Common Impurities
Users of this compound may encounter several common impurities that can impact experimental outcomes. Understanding the source and nature of these impurities is crucial for accurate and reproducible research. The following table summarizes the most frequently observed impurities, their potential origins, and recommended analytical methods for detection and quantification.
| Impurity Name | Structure | Potential Source(s) | Typical Analytical Method(s) |
| (2R)-2-Aminopentanoic acid | HOOC-CH(NH₂)-(CH₂)₂-CH₃ | Incomplete esterification of the starting material. Hydrolysis of the final product during workup or storage. | HPLC, ¹H NMR |
| Ethyl (2S)-2-aminopentanoate | CH₃-CH₂-OOC-CH(NH₂)-(CH₂)₂-CH₃ (S-enantiomer) | Presence of the (S)-enantiomer in the (2R)-2-aminopentanoic acid starting material. Racemization during the esterification reaction, potentially induced by heat or prolonged exposure to acidic or basic conditions.[1] | Chiral HPLC, Chiral GC |
| Diethyl ether | CH₃-CH₂-O-CH₂-CH₃ | Acid-catalyzed dehydration of the ethanol solvent during Fischer esterification, especially at elevated temperatures. | GC-MS, ¹H NMR |
| Ethyl (2R)-2-(ethylamino)pentanoate | CH₃-CH₂-OOC-CH(NH-CH₂-CH₃)-(CH₂)₂-CH₃ | Side reaction between the amino group of the product and the ethyl group from ethanol or another ester molecule under certain conditions. | LC-MS, GC-MS |
| N-Acetyl this compound | CH₃-CH₂-OOC-CH(NH-COCH₃)-(CH₂)₂-CH₃ | Presence of acetic acid as a contaminant, leading to N-acetylation. | LC-MS, ¹H NMR |
| Dipeptide Impurity | e.g., Ethyl (2R)-2-(((2R)-2-aminopentanoyl)amino)pentanoate | Condensation reaction between two molecules of the amino acid ester, particularly if the reaction temperature is too high or if activating agents are present. | LC-MS |
Frequently Asked Questions (FAQs)
Q1: I am seeing a peak in my HPLC chromatogram that corresponds to the starting material, (2R)-2-aminopentanoic acid. What could be the cause and how can I resolve this?
A1: The presence of the starting amino acid is typically due to incomplete esterification or hydrolysis of the ester product.
-
Troubleshooting Steps:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[2] To drive it to completion, consider increasing the excess of ethanol, using a more effective water-removing technique (e.g., Dean-Stark apparatus), or extending the reaction time.
-
Hydrolysis: The ester can hydrolyze back to the carboxylic acid and alcohol, especially in the presence of water and acid or base. Ensure anhydrous conditions during the reaction and workup. During purification, avoid prolonged exposure to aqueous acidic or basic solutions. For storage, keep the product in a tightly sealed container under an inert atmosphere.
-
Q2: My product shows the presence of the (2S)-enantiomer. How can I minimize this impurity?
A2: The presence of the undesired enantiomer can stem from the starting material or racemization during the synthesis.
-
Troubleshooting Steps:
-
Starting Material Purity: First, verify the enantiomeric purity of your (2R)-2-aminopentanoic acid starting material using chiral HPLC.
-
Racemization Control: Racemization of α-amino acid esters can be promoted by certain conditions.[1] To minimize this, use milder reaction conditions (e.g., lower temperature) and avoid prolonged reaction times. The choice of acid catalyst and solvent can also influence the rate of racemization.
-
Q3: I have detected a low-boiling point impurity identified as diethyl ether by GC-MS. Where did this come from?
A3: Diethyl ether is a common byproduct in Fischer esterifications that use ethanol as a solvent and a strong acid catalyst like sulfuric acid. It is formed by the acid-catalyzed dehydration of two ethanol molecules.
-
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can reduce the rate of this side reaction.
-
Purification: Diethyl ether is highly volatile and can usually be removed effectively under vacuum. Ensure your rotary evaporation or vacuum distillation is performed adequately.
-
Q4: What is the best way to store this compound to prevent degradation?
A4: this compound is susceptible to hydrolysis. For long-term stability, it should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a general method for the synthesis of this compound.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2R)-2-aminopentanoic acid (1 equivalent).
-
Reagents: Add a 10-fold molar excess of anhydrous ethanol.
-
Catalyst: Carefully add a catalytic amount of a strong acid (e.g., 0.1 equivalents of concentrated sulfuric acid or thionyl chloride).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a general starting point for the HPLC analysis of this compound and its common impurities. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Protocol 3: Chiral GC Method for Enantiomeric Purity
This protocol outlines a general approach for determining the enantiomeric purity of this compound.
-
Derivatization: To a vial, add the sample and a derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) in an appropriate solvent. Heat the mixture to ensure complete derivatization.
-
GC-MS Analysis:
-
Column: A chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Visualizations
Caption: Formation of this compound and Potential Impurities.
Caption: Experimental Workflow for Impurity Analysis.
References
preventing racemization of ethyl (2R)-2-aminopentanoate
Welcome to the technical support center for ethyl (2R)-2-aminopentanoate. This resource is designed for researchers, scientists, and drug development professionals to help prevent and troubleshoot the racemization of this chiral molecule during their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter that can lead to the loss of enantiomeric purity of this compound.
Issue: Loss of Optical Purity After Base-Mediated Reaction
Question: I performed a reaction using this compound in the presence of a base and my final product shows significant racemization. What could have gone wrong and how can I prevent this?
Answer:
The primary cause of racemization in α-amino esters like this compound is the removal of the acidic α-proton by a base, leading to the formation of a planar enolate intermediate. This intermediate can be protonated from either face, resulting in a mixture of R and S enantiomers.
Troubleshooting Steps:
-
Evaluate the Base: The strength and steric hindrance of the base are critical factors. Strong, non-hindered bases are more likely to cause racemization.
-
Lower the Temperature: Racemization is a thermally activated process. Running your reaction at lower temperatures can significantly reduce the rate of racemization.
-
Minimize Reaction Time: Prolonged exposure to basic conditions increases the likelihood of racemization. Aim for the shortest reaction time necessary for the completion of your primary reaction.
-
Consider the Solvent: The solvent can influence the stability of the enolate intermediate. Aprotic solvents are generally preferred over protic solvents when using strong bases.
Preventative Measures:
-
Choice of Base: Opt for a weaker or more sterically hindered base. For instance, a bulky base like 2,4,6-collidine is often preferred over triethylamine to minimize racemization during peptide coupling reactions.
-
Reaction Conditions: Maintain the lowest possible temperature throughout the reaction and workup.
-
Protecting Groups: If the reaction chemistry allows, the use of an N-protecting group, such as a carbamate (e.g., Cbz or Boc), can reduce the acidity of the α-proton and thus decrease the susceptibility to racemization.[1]
Issue: Gradual Loss of Enantiomeric Excess During Storage
Question: I have a sample of this compound that has been stored in a solvent. Over time, I've noticed a decrease in its optical purity. Why is this happening and what are the ideal storage conditions?
Answer:
Even under seemingly neutral conditions, racemization can occur over time, especially if the storage medium is not entirely inert. Traces of acidic or basic impurities in the solvent or on the surface of the storage container can catalyze racemization.
Troubleshooting and Prevention:
-
Solvent Purity: Ensure the use of high-purity, anhydrous, and neutral solvents for storage.
-
Container Material: Store in clean, inert glass containers. Avoid plastic containers that may leach acidic or basic compounds.
-
Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to minimize the rate of any potential racemization.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation which might produce acidic byproducts.
Issue: Racemization During Chromatographic Purification
Question: My crude product has high enantiomeric excess, but after purification by silica gel chromatography, I observe a significant amount of the (S)-enantiomer. What is causing this?
Answer:
Standard silica gel is slightly acidic and can promote racemization of sensitive compounds like amino esters. The prolonged contact time with the stationary phase during chromatography can lead to a loss of optical purity.
Troubleshooting and Prevention:
-
Neutralize Silica Gel: Pre-treat the silica gel with a small amount of a volatile base, such as triethylamine (e.g., 0.1-1% in the eluent), to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (neutral or basic grade) or a polymer-based support.
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.
-
Alternative Purification: If possible, consider purification by crystallization, which can often enhance enantiomeric purity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The most common mechanism is base-catalyzed racemization. A base removes the proton on the α-carbon (the carbon attached to the amino and ester groups), forming a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either side with roughly equal probability, leading to a racemic mixture.
Caption: Base-catalyzed racemization of this compound via a planar enolate intermediate.
Q2: How does temperature affect the rate of racemization?
A2: Racemization is a chemical reaction with an activation energy barrier. Increasing the temperature provides more thermal energy to overcome this barrier, thus increasing the rate of racemization. Conversely, lowering the temperature is a key strategy to minimize racemization.
Q3: Which solvents are best to minimize racemization?
A3: The choice of solvent can be complex and depends on the specific reaction conditions. In general, for base-mediated reactions, aprotic, non-polar solvents are often preferred as they are less likely to stabilize charged intermediates that can lead to racemization. However, the polarity of the solvent can also influence the pKa of the α-proton and the base. It is crucial to select a solvent that is optimal for the desired reaction while being minimally conducive to racemization.
Q4: How can I accurately determine the enantiomeric excess of my this compound sample?
A4: The most reliable methods are chiral chromatography, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), using a chiral stationary phase (CSP). These techniques can separate the R and S enantiomers, and the ratio of their peak areas can be used to calculate the enantiomeric excess (% ee).
Q5: Can acidic conditions also cause racemization?
A5: Yes, although it is generally less common for amino esters than base-catalyzed racemization. Strong acidic conditions, particularly at elevated temperatures, can promote enolization and subsequent racemization.
Data Presentation
Table 1: Illustrative Effect of Base Strength on Racemization Rate
| Base | pKa of Conjugate Acid | Relative Racemization Rate (Illustrative) |
| Sodium Hydroxide | ~15.7 | Very High |
| Triethylamine (TEA) | ~10.8 | High |
| N,N-Diisopropylethylamine (DIPEA) | ~11.0 | Moderate |
| 2,4,6-Collidine | ~7.4 | Low |
Note: Data is illustrative and intended to show the general trend. Stronger, less sterically hindered bases generally lead to faster racemization.
Table 2: Illustrative Effect of Solvent on Racemization Rate in the Presence of a Base
| Solvent | Dielectric Constant (ε) | Relative Racemization Rate (Illustrative) |
| Dichloromethane | 9.1 | Low |
| Tetrahydrofuran (THF) | 7.5 | Moderate |
| Acetonitrile | 37.5 | High |
| Dimethylformamide (DMF) | 36.7 | Very High |
Note: Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization.
Table 3: Illustrative Effect of Temperature on Racemization Rate
| Temperature (°C) | Relative Racemization Rate (Illustrative) |
| -20 | 1 (Baseline) |
| 0 | 5 |
| 25 (Room Temp) | 50 |
| 50 | 400 |
Note: As a general rule of thumb, reaction rates can double for every 10°C increase in temperature.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
This protocol provides a general method for determining the enantiomeric purity of this compound. The amino group often requires derivatization to improve volatility and chromatographic performance.
1. Derivatization (N-Trifluoroacetylation): a. Dissolve ~1 mg of the ethyl 2-aminopentanoate sample in 1 mL of dichloromethane. b. Add 100 µL of trifluoroacetic anhydride (TFAA). c. Cap the vial and heat at 60°C for 15 minutes. d. Cool to room temperature and carefully evaporate the solvent and excess reagent under a gentle stream of nitrogen. e. Re-dissolve the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC analysis.
2. Chiral GC Analysis:
-
Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Chirasil-Val).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C) at a rate of 2-5°C/min. An isothermal period may be required depending on the column and separation.
-
Injection: Inject 1 µL of the derivatized sample.
3. Data Analysis: a. Identify the peaks corresponding to the (R)- and (S)-enantiomers by running a standard of the racemate. b. Integrate the peak areas for each enantiomer (AreaR and AreaS). c. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(AreaR - AreaS) / (AreaR + AreaS)| * 100
Caption: Workflow for the determination of enantiomeric excess using chiral GC.
Protocol 2: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
This method may not require derivatization if a suitable chiral stationary phase is used.
1. Sample Preparation: a. Dissolve a small amount of the ethyl 2-aminopentanoate sample in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.
2. Chiral HPLC Analysis:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: Typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized. A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at a low wavelength (e.g., 210-220 nm).
-
Injection Volume: 5-20 µL.
3. Data Analysis: a. As with the GC method, identify the peaks for the (R)- and (S)-enantiomers using a racemic standard. b. Integrate the peak areas. c. Calculate the enantiomeric excess (% ee) using the same formula as for the GC analysis.
Logical Troubleshooting Diagram
Caption: A decision tree for troubleshooting the potential causes of racemization of this compound.
References
Technical Support Center: Ethyl (2R)-2-aminopentanoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on reactions involving ethyl (2R)-2-aminopentanoate. It is designed for researchers, scientists, and professionals in drug development to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for dissolving this compound hydrochloride?
A1: this compound hydrochloride, as a salt, typically dissolves best in polar protic solvents such as water, methanol, or ethanol. For reactions requiring anhydrous conditions, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are suitable choices, although solubility should be tested on a small scale.
Q2: How does solvent polarity affect the rate of N-acylation or peptide coupling reactions?
A2: Solvent polarity can significantly influence reaction rates. According to the Hughes-Ingold rules, an increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex from neutral reactants.[1] For many acylation and coupling reactions, which proceed through charged intermediates, using a more polar solvent can increase the reaction rate.[2][3]
Q3: Can the choice of solvent lead to racemization of the chiral center?
A3: Yes, the solvent can play a critical role in maintaining the stereochemical integrity of this compound. The free Nπ in the imidazole moiety of histidine, for example, is known to catalyze epimerization during coupling.[4] Basic solvents or impurities (like dimethylamine from DMF decomposition) can facilitate proton abstraction at the alpha-carbon, leading to racemization. Using non-polar or aprotic polar solvents and high-purity reagents can minimize this risk.
Q4: Are there "green" or more environmentally friendly solvent alternatives to DMF and Dichloromethane (DCM)?
A4: Yes, there is a growing focus on replacing hazardous solvents in peptide synthesis. Solvents like 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate are being explored as greener alternatives for coupling and washing steps, aiming to completely eliminate the use of DMF and DCM.[5]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: I am experiencing a low yield in my N-acylation reaction with this compound. What are the potential solvent-related causes?
A: Low yields can often be attributed to poor solvation of reactants or stabilization of undesired equilibrium states.
-
Poor Reactant Solubility: Ensure your starting material and reagents are fully dissolved. If solids are present, the reaction will be slow and incomplete. Consider a solvent with higher solvating power. For instance, N-methylpyrrolidone (NMP) and DMF are known for their excellent ability to solvate reactants in peptide synthesis.
-
Solvent-Reactant Interactions: Protic solvents (e.g., alcohols) can form strong hydrogen bonds with the amine, reducing its nucleophilicity and slowing down the reaction rate, which can lead to lower conversion over a fixed time period.[5][6] Switching to a polar aprotic solvent like acetonitrile or THF may improve the yield.
-
Aggregation: In peptide synthesis, the growing peptide chain can aggregate, especially in solvents that do not efficiently solvate it.[7] While less common for a single amino acid ester, if you are using it in a larger fragment coupling, consider solvents like DMSO or mixtures containing chaotropic agents to disrupt aggregation.
Issue 2: Presence of Impurities and Side Reactions
Q: My final product shows significant impurities after a peptide coupling reaction. Could the solvent be the culprit?
A: Absolutely. The solvent can directly cause or promote side reactions.
-
Solvent Degradation: A common issue arises from the use of DMF, which can decompose over time to form dimethylamine.[8] This secondary amine can react with your activated acid or cause undesired side reactions. Using high-purity, fresh DMF or alternatives like NMP is recommended.
-
Reactions with Protic Solvents: If using a highly reactive acylating agent (e.g., an acid chloride) in a protic solvent like ethanol, you risk a competitive reaction where the solvent itself is acylated, consuming your reagent and generating byproducts.
-
Moisture Contamination: The presence of water in supposedly anhydrous solvents can hydrolyze activated esters or coupling reagents, leading to the formation of carboxylic acid starting material and reducing the efficiency of the desired reaction. Always use freshly dried solvents.
Issue 3: Loss of Stereochemical Purity (Racemization)
Q: I've observed a loss of enantiomeric excess (ee) in my product. How can I select a solvent to prevent racemization?
A: Preventing racemization is crucial when working with chiral amino acid derivatives. The solvent environment is a key factor.
-
Avoid Basic Conditions: Racemization at the α-carbon is often base-catalyzed. Avoid overly basic solvents or ensure any added base is used stoichiometrically and at low temperatures.
-
Solvent Polarity and Hydrogen Bonding: The mechanism of racemization can be complex and is not solely dependent on polarity. However, solvents that can stabilize the planar enolate intermediate may increase the rate of racemization. Specific solute-solvent interactions are often the root cause of solvent effects on enantioselectivity.[8] It is often best to screen a few aprotic solvents of varying polarity (e.g., Dichloromethane, THF, Acetonitrile) to find the optimal conditions empirically.
-
Coupling Reagent and Additives: While not a solvent effect, remember that the choice of coupling reagent and additives (like HOBt or Oxyma) is paramount in suppressing racemization. The solvent must be compatible with these reagents.
Data Presentation
Table 1: Illustrative Solvent Effects on N-Boc Protection of this compound
The following data is representative and illustrates general principles. Actual results may vary based on specific reaction conditions (temperature, base, concentration).
| Solvent | Solvent Type | Dielectric Constant (20°C) | Expected Relative Rate | Potential Issues |
| Dichloromethane (DCM) | Aprotic | 9.1 | Moderate | Potential for moisture contamination. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 7.5 | Moderate to High | Can contain peroxide impurities.[9] |
| Acetonitrile (MeCN) | Aprotic, Polar | 37.5 | High | Good for dissolving polar reactants.[2] |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | High | Risk of dimethylamine impurities.[8] |
| Methanol (MeOH) | Protic, Polar | 32.7 | Low to Moderate | Can react with acylating agent; reduces amine nucleophilicity.[5][6] |
| Water/THF (2:1) | Protic Mixture | High | High | Suitable for Boc protection with (Boc)₂O and a base.[9] |
| Toluene | Aprotic, Non-polar | 2.4 | Low | Poor solubility for the hydrochloride salt. |
| Solvent-free | - | - | Varies | Can be very efficient with certain catalysts (e.g., Amberlite-IR 120).[10] |
Experimental Protocols
Protocol: N-Boc Protection of this compound Hydrochloride
This protocol describes a standard procedure for the N-protection of this compound hydrochloride using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a round bottom flask, dissolve this compound hydrochloride (1.0 equiv.) in a 2:1 mixture of THF and water.[9] Stir at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add triethylamine (2.2 equiv.) to the solution to neutralize the hydrochloride and act as a base. Stir for 5 minutes.
-
Add di-tert-butyl dicarbonate (1.2 equiv.) to the cooled solution.[9] The addition can be done in one portion or portion-wise.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and then brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product.
-
If necessary, purify the product further using column chromatography on silica gel.
Visualizations
Caption: Workflow for N-Boc Protection.
Caption: Decision tree for solvent selection.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 7. peptide.com [peptide.com]
- 8. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Ethyl (2R)-2-aminopentanoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl (2R)-2-aminopentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: The most common byproducts are typically related to the reactivity of the amino and ester functional groups. These can include:
-
Diketopiperazines: Formed via intermolecular cyclization between two molecules of the amino ester. This is more prevalent at elevated temperatures.
-
N-acylated impurities: If the reaction involves acylation, over-acylation or acylation at unintended positions can occur.
-
Racemized product (ethyl (2S)-2-aminopentanoate): The stereocenter at the alpha-carbon can be susceptible to racemization, particularly in the presence of base or acid at elevated temperatures.
-
Oligomers: Small polymers may form under certain conditions, especially during work-up or concentration.
-
Byproducts from residual starting materials: Incomplete reactions can leave starting materials that may interfere with purification and subsequent steps.
Q2: My reaction is showing a loss of optical purity. What could be the cause?
A2: Loss of optical purity, or racemization, is a known issue with amino acid derivatives. The primary causes include:
-
Exposure to strong bases or acids: These conditions can facilitate the deprotonation and reprotonation of the alpha-hydrogen, leading to a mixture of R and S enantiomers.
-
Elevated temperatures: Higher reaction or purification temperatures can provide the energy needed to overcome the barrier to racemization.
-
Prolonged reaction times: The longer the material is exposed to potentially racemizing conditions, the greater the extent of optical purity loss.
Q3: I am observing an unexpected peak in my HPLC/GC analysis. How can I identify it?
A3: Identifying an unknown peak requires systematic analysis. Consider the following steps:
-
Mass Spectrometry (MS): Determine the molecular weight of the impurity. This is often the most critical piece of information. Check if the mass corresponds to potential dimers, products of side reactions with solvents, or degradation products.
-
NMR Spectroscopy: If the impurity can be isolated, 1H and 13C NMR can provide structural information.
-
Review the reaction conditions: Consider all reagents, solvents, and intermediates. Could any of these have reacted to form the observed byproduct? For example, dimerization of amino acids is a known phenomenon.
-
Forced degradation studies: Subjecting your starting material or product to harsh conditions (e.g., strong acid/base, high heat, oxidation) can sometimes intentionally generate the impurity, aiding in its identification.
Troubleshooting Guide
Problem 1: Low yield of the desired product.
-
Question: I am getting a low yield of my target molecule after reacting this compound. What are the potential causes and solutions?
-
Answer:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress using an appropriate technique (TLC, HPLC, GC). If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time. Ensure the reaction temperature is optimal.
-
Solution: Optimize reaction parameters such as stoichiometry, temperature, and reaction time based on small-scale test reactions.
-
-
Byproduct Formation:
-
Troubleshooting: Analyze the crude reaction mixture by HPLC or GC-MS to identify and quantify major byproducts.
-
Solution: Adjust reaction conditions to minimize the formation of the identified byproducts. For example, if diketopiperazine formation is an issue, try running the reaction at a lower temperature.
-
-
Product Degradation:
-
Troubleshooting: The desired product may be unstable under the reaction or work-up conditions.
-
Solution: Consider milder reaction conditions or a less harsh work-up procedure. For example, use a weaker base or perform extractions at a lower temperature.
-
-
Purification Losses:
-
Troubleshooting: Significant loss of product during chromatography or crystallization.
-
Solution: Optimize the purification method. For column chromatography, try a different stationary or mobile phase. For crystallization, screen various solvents and conditions.
-
-
Problem 2: Presence of a persistent impurity that is difficult to separate.
-
Question: My purified product consistently contains an impurity with very similar properties to the desired product, making separation by column chromatography challenging. What should I do?
-
Answer:
-
Identify the Impurity: First, try to identify the impurity using techniques like LC-MS or NMR if possible. If it is the diastereomer or a small oligomer, its polarity will be very similar to your product.
-
Optimize Chromatography:
-
Use a high-resolution stationary phase.
-
Employ a shallow gradient elution profile in HPLC.
-
Consider alternative chromatography techniques like chiral chromatography if you suspect the impurity is the other enantiomer.
-
-
Chemical Modification:
-
Temporarily derivatize both the product and the impurity into a form where their physical properties are more distinct. After separation, the derivatizing group can be removed.
-
-
Crystallization:
-
Attempt to selectively crystallize the desired product, leaving the impurity in the mother liquor. This may require extensive solvent screening.
-
-
Data Presentation
Table 1: Effect of Reaction Conditions on Byproduct Formation
This table provides hypothetical data on how different reaction conditions can influence the formation of common byproducts during an N-protection reaction of this compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Desired Product (%) | Diketopiperazine (%) | Racemized (S)-enantiomer (%) |
| 1 | Et3N | DCM | 25 | 4 | 95 | 2 | < 1 |
| 2 | Et3N | DCM | 40 | 4 | 88 | 8 | 2 |
| 3 | DBU | THF | 25 | 2 | 85 | 5 | 8 |
| 4 | K2CO3 | MeCN | 25 | 8 | 92 | 3 | 3 |
| 5 | Et3N | Toluene | 80 | 2 | 70 | 25 | 5 |
Note: These are representative data and actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
-
Dissolve this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Add triethylamine (Et3N, 2.2 eq) dropwise at 0 °C.
-
Stir the mixture for 10 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in DCM (2 mL/g) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analysis of Racemization by Chiral HPLC
-
Column: Chiralcel OD-H or equivalent.
-
Mobile Phase: A mixture of hexanes and isopropanol (e.g., 98:2), with a small amount of a modifier like trifluoroacetic acid if necessary.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection: Inject 10 µL.
-
Analysis: The (R)- and (S)-enantiomers should resolve into two separate peaks. Integrate the peak areas to determine the enantiomeric excess (% ee).
Visualizations
Caption: A workflow for identifying and mitigating byproduct formation.
Technical Support Center: Synthesis of Ethyl (2R)-2-aminopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and workup of ethyl (2R)-2-aminopentanoate, also known as ethyl L-norvalinate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound hydrochloride?
A1: The most widely used method is the direct esterification of L-norvaline using an excess of ethanol as both the solvent and reagent, with thionyl chloride (SOCl₂) as the catalyst. This method is favored for its simplicity and generally high yields. The thionyl chloride reacts with ethanol in situ to generate anhydrous HCl, which protonates the amino group, preventing side reactions and catalyzing the esterification of the carboxylic acid.
Q2: Why is the product isolated as a hydrochloride salt?
A2: The esterification is acid-catalyzed, leading to the protonation of the amino group. This forms the hydrochloride salt of the amino acid ester. Isolating the product as a salt offers several advantages, including increased stability and typically easier crystallization and handling compared to the free amino ester, which can be an oil and is more prone to degradation.
Q3: How can I obtain the free this compound from its hydrochloride salt?
A3: The free amino ester can be obtained by neutralizing the hydrochloride salt with a base. A common procedure involves dissolving the salt in water and adding a base such as sodium carbonate, sodium bicarbonate, or triethylamine until the pH is basic (typically pH 9-10). The free ester is then extracted from the aqueous solution using an organic solvent like ethyl acetate or diethyl ether. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Q4: What is the expected yield and purity for the synthesis of this compound hydrochloride?
A4: While yields can vary depending on the specific reaction conditions and scale, the esterification of amino acids using thionyl chloride in alcohol generally proceeds in high yield. For analogous amino acid ethyl esters, yields are often reported to be in the range of 90-95%.[1] The purity of the hydrochloride salt after recrystallization is typically high, often exceeding 98%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Loss of product during workup. 3. Degradation of the starting material or product. 4. Inactive or old thionyl chloride. | 1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. 2. During the extraction of the free amine, ensure the pH is sufficiently basic to deprotonate the hydrochloride salt fully. Perform multiple extractions with the organic solvent to maximize recovery. 3. Ensure all glassware is dry and the reaction is protected from atmospheric moisture, as thionyl chloride reacts violently with water.[2] 4. Use freshly opened or properly stored thionyl chloride. |
| Product is an Oil and Difficult to Isolate | The hydrochloride salt may not have precipitated completely, or the free amine was extracted. | If isolating the hydrochloride salt, ensure all solvent is removed. Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization. Cooling the solution can also promote precipitation.[3] |
| Emulsion Formation During Extraction | The presence of unreacted starting material or byproducts can act as surfactants. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation. |
| Presence of Impurities in the Final Product | 1. Unreacted L-norvaline. 2. Dipeptide formation. 3. Racemization of the chiral center. | 1. Improve the efficiency of the esterification by ensuring an adequate excess of ethanol and thionyl chloride. 2. This is less common under the acidic conditions of the thionyl chloride method, as the amino group is protonated. However, if suspected, purification by column chromatography may be necessary. 3. While racemization is not typically a major issue under these conditions, it can be assessed by chiral HPLC. If racemization is a concern, milder esterification methods could be explored. |
| Final Product is Wet or Clumpy | Inadequate drying of the product. | After filtration, wash the crystalline product with a volatile, non-polar solvent like diethyl ether to remove residual ethanol and water. Dry the product thoroughly under vacuum. |
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Yield of Hydrochloride Salt | 90 - 95% | Based on analogous amino acid esterifications.[1] |
| Purity (Post-Recrystallization) | >98% | Assessed by NMR or HPLC. |
| Chiral Purity (Enantiomeric Excess) | >99% | Can be determined by chiral HPLC. |
| Reaction Time | 3 - 5 hours | Monitored by TLC until disappearance of starting material.[1] |
| Reaction Temperature | Reflux | The reaction is typically heated to the boiling point of ethanol. |
Experimental Protocols
Synthesis of this compound Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-norvaline (1.0 eq) in anhydrous ethanol (10-20 mL per gram of amino acid).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath to 0-5 °C. Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C). Maintain reflux for 3-5 hours, monitoring the reaction progress by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess ethanol and unreacted thionyl chloride under reduced pressure using a rotary evaporator. The crude product is obtained as a solid or viscous oil.
-
Purification: Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure product as a white crystalline solid.[3]
Conversion to Free this compound
-
Dissolution: Dissolve the this compound hydrochloride in water.
-
Neutralization: Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or a 10% solution of sodium carbonate with stirring until the pH of the solution is between 9 and 10.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amino ester, which may be a colorless oil.
Visualizations
References
Technical Support Center: Ethyl (2R)-2-aminopentanoate
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ethyl (2R)-2-aminopentanoate. It addresses common issues related to the compound's moisture sensitivity through frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its moisture sensitivity a concern?
This compound is an amino acid ester. Like many esters, it is susceptible to hydrolysis, a chemical reaction in which water breaks down the ester bond. This degradation can impact the purity, stability, and overall quality of the compound, potentially affecting experimental outcomes and product efficacy.
Q2: How can I tell if my this compound has been compromised by moisture?
Signs of moisture-related degradation may include:
-
A change in physical appearance, such as clumping or the formation of a liquid.
-
An altered odor.
-
Inconsistent analytical results, such as the appearance of new peaks in chromatography (e.g., HPLC, GC) corresponding to the hydrolyzed acid ((2R)-2-aminopentanoic acid) and ethanol.
-
A shift in the pH of a solution prepared with the compound.
Q3: What are the recommended storage and handling conditions for this compound?
To minimize moisture exposure, it is crucial to:
-
Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Keep it in a dry and cool place.[1]
-
Use a desiccator for long-term storage.
-
Handle the compound in a well-ventilated area, and for highly sensitive applications, consider using a glovebox.[1]
Q4: What are the primary degradation products of this compound due to moisture?
The primary degradation pathway for this compound in the presence of water is hydrolysis. This reaction breaks the ester linkage, yielding (2R)-2-aminopentanoic acid and ethanol. In aqueous solutions, amino acids themselves can undergo further degradation through processes like deamination and decarboxylation, especially under elevated temperatures.[2][3][4]
Troubleshooting Guides
This section provides systematic approaches to address common problems encountered during the use of this compound.
Issue 1: Inconsistent Experimental Results or Poor Yield
-
Possible Cause: Degradation of the starting material due to moisture.
-
Troubleshooting Steps:
-
Verify Compound Purity: Analyze a sample of your this compound using a suitable analytical method (e.g., NMR, HPLC, or GC-MS) to check for the presence of (2R)-2-aminopentanoic acid.
-
Review Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a desiccator or other dry environment.
-
Implement Proper Handling: When weighing and transferring the compound, minimize its exposure to atmospheric moisture. Work quickly and in a low-humidity environment if possible.
-
Dry Solvents: Ensure all solvents used in your reaction are anhydrous. Residual water in solvents is a common source of contamination.
-
Issue 2: Difficulty in Achieving Complete Dissolution
-
Possible Cause: The compound may have partially hydrolyzed, leading to the formation of the less soluble amino acid.
-
Troubleshooting Steps:
-
Check for Insolubles: Visually inspect the solution for any undissolved particulate matter.
-
Solubility Test: Attempt to dissolve a small, fresh sample of the compound from a newly opened container to compare its solubility.
-
pH Adjustment: The pH of the solution can affect the solubility of both the ester and its potential degradation products. Measure and adjust the pH as needed for your specific application.
-
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Temperature | e.g., 25°C | e.g., 40°C | e.g., 4°C |
| Relative Humidity | e.g., 40% | e.g., 75% | e.g., Ambient |
| Time Point | % Purity | % Purity | % Purity |
| Day 0 | |||
| Day 7 | |||
| Day 30 | |||
| Degradant ((2R)-2-aminopentanoic acid) | % Area | % Area | % Area |
| Day 0 | |||
| Day 7 | |||
| Day 30 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Moisture Sensitivity
This protocol outlines a general method for determining the stability of this compound under specific humidity and temperature conditions.
-
Sample Preparation: Accurately weigh several samples of this compound into individual, appropriate containers.
-
Controlled Environment: Place the samples in stability chambers set to desired temperature and relative humidity levels (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time Points: At predetermined time intervals (e.g., 0, 7, 14, 30 days), remove one sample from each condition.
-
Analysis:
-
Visual Inspection: Note any changes in the physical appearance of the sample.
-
Water Content: Determine the water content using Karl Fischer titration.
-
Purity and Degradation: Analyze the sample by a validated chromatographic method (e.g., HPLC) to quantify the parent compound and the primary degradant, (2R)-2-aminopentanoic acid.
-
-
Data Evaluation: Plot the percentage of the parent compound and the degradant over time to determine the rate of hydrolysis.
Visualizations
Caption: Troubleshooting workflow for moisture-related issues.
Caption: Hydrolysis degradation pathway of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl (2R)-2-Aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl (2R)-2-aminopentanoate, also known as D-norvaline ethyl ester, is a chiral building block of significant interest in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical purity of this intermediate is often critical for the efficacy and safety of the final drug product. This guide provides a comparative overview of common synthetic methods for obtaining this compound, focusing on key performance indicators and providing detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
Logical Workflow for Synthesis Method Selection
The following diagram illustrates a logical workflow for selecting a suitable synthesis method for this compound based on key project requirements such as stereoselectivity, scale, and cost.
Caption: Workflow for Synthesis Method Selection.
Comparison of Synthesis Methods
Several strategies have been employed for the synthesis of this compound. The choice of method often depends on factors such as the desired scale of production, cost considerations, and the required enantiomeric purity. This section compares three common approaches: classical resolution of a racemic mixture, asymmetric synthesis using a chiral auxiliary, and biocatalytic synthesis.
| Method | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Classical Resolution | D,L-Norvaline, Ethanol, HCl (gas), Resolving agent (e.g., tartaric acid) | ~40-50% (of the desired enantiomer) | >98% | Well-established, relatively inexpensive reagents. | Theoretical maximum yield is 50%, requires a suitable resolving agent, can be labor-intensive. |
| Asymmetric Synthesis | Glycine ethyl ester, Propionaldehyde, Chiral auxiliary (e.g., Evans auxiliary) | 60-80% | >95% | High enantioselectivity, predictable stereochemical outcome. | Chiral auxiliaries can be expensive, requires additional steps for attachment and removal. |
| Biocatalytic Synthesis | α-Keto acid or corresponding amine, Lipase or transaminase | >90% | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be a concern, substrate scope may be limited. |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis methods compared above.
Classical Resolution of Racemic Ethyl 2-Aminopentanoate
This method involves the preparation of racemic ethyl 2-aminopentanoate followed by resolution using a chiral resolving agent.
Step 1: Synthesis of Racemic Ethyl 2-Aminopentanoate Hydrochloride
A common starting point is the synthesis of racemic D,L-norvaline. One method involves the bromination of n-valeric acid followed by ammonolysis. The resulting D,L-norvaline can then be esterified.
-
Materials: D,L-Norvaline, Ethanol (absolute), Thionyl chloride (SOCl₂) or Hydrogen Chloride (gas).
-
Procedure:
-
Suspend D,L-norvaline (1 equivalent) in absolute ethanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5°C. Alternatively, bubble dry hydrogen chloride gas through the suspension until saturation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 2-aminopentanoate hydrochloride as a solid.
-
The crude product can be recrystallized from ethanol/ether to yield the pure racemic ester hydrochloride.
-
Step 2: Resolution with a Chiral Acid
-
Materials: Racemic ethyl 2-aminopentanoate hydrochloride, a chiral resolving agent (e.g., N-acetyl-L-leucine or dibenzoyl-D-tartaric acid), a suitable solvent system.
-
Procedure:
-
Dissolve the racemic ethyl 2-aminopentanoate hydrochloride in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve an equimolar amount of the resolving agent in the same solvent, heating gently if necessary.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature, and then to 0-5°C to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration. These crystals will be enriched in one diastereomer.
-
The enantiomeric excess of the crystalline salt can be determined by chiral HPLC or by measuring the specific rotation.
-
The desired this compound can be liberated from the salt by treatment with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent.
-
Asymmetric Synthesis using a Chiral Auxiliary
This approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent.
-
Materials: Chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone), n-Butyllithium (n-BuLi), Glycine ethyl ester, 1-Bromopropane, Diethyl ether or Tetrahydrofuran (THF).
-
Procedure:
-
Attach the chiral auxiliary to a glycine derivative. For example, react the lithium salt of the chiral auxiliary with N-bromoacetyl derivative of the auxiliary.
-
Deprotonate the resulting N-acyl oxazolidinone with a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperature (-78°C) to form a chiral enolate.
-
Add 1-bromopropane to the enolate solution and allow the reaction to proceed at low temperature, gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography to isolate the alkylated product.
-
Cleave the chiral auxiliary under mild conditions (e.g., with lithium hydroxide in a mixture of THF and water) to yield the desired (2R)-2-aminopentanoic acid.
-
Esterify the resulting amino acid with ethanol and a suitable acid catalyst (as described in the classical resolution method) to obtain this compound.
-
Biocatalytic Synthesis using a Transaminase
This method employs a transaminase enzyme to catalyze the asymmetric amination of an α-keto acid.
-
Materials: Ethyl 2-oxopentanoate, a suitable transaminase (e.g., from Vibrio fluvialis), an amino donor (e.g., L-alanine or isopropylamine), Pyridoxal 5'-phosphate (PLP) cofactor, Buffer solution (e.g., phosphate buffer, pH 7.5).
-
Procedure:
-
Prepare a reaction mixture containing the buffer, ethyl 2-oxopentanoate, the amino donor, and the PLP cofactor.
-
Add the transaminase enzyme to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation. The progress of the reaction can be monitored by HPLC.
-
The by-product of the transamination (e.g., pyruvate if L-alanine is the amino donor) can be removed to drive the equilibrium towards the product. This can be achieved by adding a lactate dehydrogenase and NADH to convert pyruvate to lactate.
-
Once the reaction is complete, the enzyme can be removed by filtration or centrifugation.
-
The product, this compound, can be extracted from the aqueous phase with an organic solvent.
-
Further purification can be achieved by distillation or chromatography.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general principles of asymmetric synthesis and a typical experimental workflow for enzyme screening in biocatalysis.
Caption: Principle of Asymmetric Synthesis.
Caption: Biocatalyst Screening Workflow.
A Comparative Guide to the Analytical Method Validation of Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl (2R)-2-aminopentanoate, a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. The focus is on providing objective performance comparisons and detailed experimental data to aid in the selection and implementation of a suitable analytical method. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction to Chiral Analysis
The analysis of chiral compounds like this compound requires specialized techniques to differentiate between enantiomers.[4] The inactive enantiomer can sometimes have unwanted side effects, making the accurate determination of enantiomeric purity a critical aspect of quality control in the pharmaceutical industry.[4][5] The two most common and effective techniques for the chiral separation and analysis of amino acid esters are High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) and Gas Chromatography (GC) with a chiral column.[6][7]
This guide will compare these two primary methods, presenting typical validation data and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors including the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for the validation of chiral HPLC and chiral GC methods for the analysis of this compound.
Table 1: Comparison of Validation Parameters for Chiral HPLC and Chiral GC Methods
| Validation Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Specificity | Baseline resolution of (R) and (S)-enantiomers (Resolution > 2.0) | Baseline resolution of (R) and (S)-enantiomers (Resolution > 1.5) |
| Linearity (R²) | ≥ 0.999[8] | ≥ 0.999[9] |
| Range | 1 - 150% of the target concentration | 1 - 150% of the target concentration |
| Accuracy (% Recovery) | 98.0 - 102.0%[10] | 97.0 - 103.0% |
| Precision (RSD) | ||
| - Repeatability (Intra-day) | ≤ 1.5%[1] | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0%[1] | ≤ 2.5% |
| Limit of Detection (LOD) | ~0.01% of target concentration | ~0.005% of target concentration |
| Limit of Quantitation (LOQ) | ~0.03% of target concentration | ~0.015% of target concentration |
| Robustness | Insensitive to minor changes in mobile phase composition, flow rate, and temperature. | Insensitive to minor changes in carrier gas flow, temperature ramp, and injection volume. |
Experimental Protocols
Detailed methodologies for the validation of both chiral HPLC and chiral GC methods are provided below. These protocols are based on established practices for the analysis of chiral amino acid esters.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine analysis of this compound and the determination of its enantiomeric purity.
3.1.1. Chromatographic Conditions
-
Column: Chiralpak AD-H (or equivalent amylose-based CSP)[7]
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3.1.2. Validation Protocol
-
Specificity: Inject solutions of the (R)-enantiomer, the (S)-enantiomer (if available), and the racemic mixture to demonstrate baseline separation.
-
Linearity: Prepare a series of at least five concentrations of the analyte spanning the expected range (e.g., from the LOQ to 150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (R²).[11]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.[2]
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of the sample at the target concentration on the same day and by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, flow rate by ±0.1 mL/min, column temperature by ±2°C) and assess the impact on the resolution and quantitative results.
Chiral Gas Chromatography (GC) Method
This method offers high sensitivity and is particularly useful for detecting trace levels of the unwanted enantiomer. Often, derivatization of the amino acid ester is required to improve its volatility and chromatographic behavior.
3.2.1. Derivatization and Chromatographic Conditions
-
Derivatization Reagent: Ethyl Chloroformate[12]
-
Column: Chiral capillary column (e.g., Chirasil-Val)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)
-
Injector Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.
-
Injection Mode: Split (e.g., 20:1)
3.2.2. Validation Protocol
The validation protocol for the chiral GC method follows the same principles as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD & LOQ, and Robustness) but is adapted for the GC technique. For instance, robustness testing would involve varying parameters like the oven temperature ramp and carrier gas flow rate.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the general analytical method validation workflow and a specific workflow for a chiral separation experiment.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for chiral separation analysis.
Conclusion
Both chiral HPLC and chiral GC are powerful techniques for the analytical method validation of this compound. The choice between the two will depend on the specific requirements of the analysis. Chiral HPLC is often preferred for its robustness and ease of use in a quality control environment. Chiral GC, especially after derivatization, can offer higher sensitivity, which is advantageous for the detection of trace enantiomeric impurities. The validation data presented in this guide provides a baseline for what can be expected from a well-developed analytical method and should assist researchers and drug development professionals in making an informed decision.
References
- 1. banglajol.info [banglajol.info]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 6. m.kutechfirm.com [m.kutechfirm.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. scielo.br [scielo.br]
- 11. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic analysis of ethyl (2R)-2-aminopentanoate, a chiral amino acid ester of interest in various fields of chemical and pharmaceutical research. Through a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical reference for the identification and characterization of this compound. For comparative purposes, spectral data of homologous and isomeric amino acid esters are also presented.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and selected analogs. These values are compiled from literature and predictive models, offering a baseline for experimental verification.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | δ (ppm) - CH₃ (ethyl) | δ (ppm) - CH₂ (ethyl) | δ (ppm) - CH (α-carbon) | δ (ppm) - CH₂ (γ-carbon) | δ (ppm) - CH₂ (β-carbon) | δ (ppm) - CH₃ (side chain) | δ (ppm) - NH₂ |
| This compound (Predicted) | ~1.25 (t) | ~4.15 (q) | ~3.5 (t) | ~1.4-1.6 (m) | ~1.4-1.6 (m) | ~0.9 (t) | ~1.5 (br s) |
| Ethyl (2R)-2-aminobutanoate | 1.25 (t) | 4.14 (q) | 3.23 (d) | - | 1.98 (m) | 0.86 (d), 0.93 (d) | 1.45 (br s) |
| Ethyl (S)-2-aminopropanoate | 1.26 (t) | 4.17 (q) | 3.48 (q) | - | - | 1.32 (d) | 1.5 (br s) |
Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad).
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | δ (ppm) - C=O | δ (ppm) - CH (α-carbon) | δ (ppm) - O-CH₂ | δ (ppm) - CH₂ (β-carbon) | δ (ppm) - CH₂ (γ-carbon) | δ (ppm) - CH₃ (side chain) | δ (ppm) - CH₃ (ethyl) |
| This compound (Predicted) | ~175 | ~57 | ~61 | ~35 | ~20 | ~14 | ~14 |
| Ethyl (2R)-2-aminobutanoate (Predicted) | ~175 | ~56 | ~61 | ~26 | - | ~10 | ~14 |
| Ethyl (S)-2-aminopropanoate (Predicted) | ~175 | ~50 | ~61 | - | - | ~18 | ~14 |
Table 3: Key IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected for this compound |
| N-H Stretch (amine) | 3300-3500 (m, two bands for primary amine) | Two medium bands in this region. |
| C-H Stretch (alkane) | 2850-2960 (s) | Strong absorptions in this region. |
| C=O Stretch (ester) | 1735-1750 (s) | A strong, sharp peak around 1740 cm⁻¹.[1] |
| C-O Stretch (ester) | 1000-1300 (s) | Strong absorptions in this region.[1] |
| N-H Bend (amine) | 1550-1650 (m) | A medium absorption band in this region. |
Intensities are abbreviated as: s (strong), m (medium).
Table 4: Expected Mass Spectrometry Fragmentation
| Ion | m/z (Expected) | Description |
| [M]+• | 145 | Molecular ion |
| [M-OC₂H₅]+ | 100 | Loss of the ethoxy group from the ester. |
| [M-COOC₂H₅]+ | 72 | Loss of the entire ethyl ester group, leaving the aminoalkyl fragment. This is a common fragmentation for amino acid esters. |
| [C₂H₅O]+ | 45 | Ethoxy cation. |
| [CH(NH₂)CH₂CH₂CH₃]+ | 86 | Alpha-cleavage with charge retention on the nitrogen-containing fragment. |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an amino acid ester like this compound.
Caption: General workflow for the spectroscopic analysis of an amino acid ester.
Detailed Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a compound such as this compound. Instrument parameters should be optimized for the specific sample and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the amino acid ester.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent will depend on the sample's solubility and the desired chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If not already present in the solvent, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid/Oil):
-
Place a small drop of the liquid sample directly onto the center of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
-
-
Sample Preparation (KBr Pellet - for solids or to disperse an oil):
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
FT-IR Spectrum Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample holder (or the pure KBr pellet).
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the amino acid ester (typically 1-10 µg/mL) in a suitable volatile solvent system, such as methanol, acetonitrile, or a mixture of these with water.
-
A small amount of an acid (e.g., formic acid, 0.1% v/v) is often added to the solvent to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.
-
-
ESI-MS Spectrum Acquisition:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.
-
For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a product ion spectrum.
-
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of this compound. By comparing the experimental data with the predicted values and the spectra of known analogs, researchers can confidently confirm the identity and purity of their synthesized or isolated compound. The detailed protocols provided herein offer a standardized approach to obtaining high-quality spectroscopic data for this and similar amino acid esters, facilitating consistency and comparability across different laboratories and research projects.
References
A Researcher's Guide to Chiral Purity Analysis of Ethyl (2R)-2-aminopentanoate
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like ethyl (2R)-2-aminopentanoate is a critical step in guaranteeing the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of modern analytical techniques for chiral purity analysis, supported by experimental data and detailed protocols for method development.
The separation of enantiomers, which are non-superimposable mirror images of each other, presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. However, in the chiral environment of the human body, different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs.
This guide explores three primary chromatographic techniques for the chiral analysis of this compound and related amino acid esters: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
Comparative Analysis of Chiral Separation Techniques
The choice of analytical technique for chiral purity analysis depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the desired analysis speed. The following table summarizes the key performance attributes of chiral HPLC, SFC, and GC for the analysis of amino acid esters, providing a framework for selecting the most appropriate method.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties of both a liquid and a gas. | Separation of volatile compounds or derivatives in a gaseous mobile phase based on their interaction with a chiral stationary phase. |
| Typical Stationary Phases | Polysaccharide-based (e.g., Chiralpak®, Lux®), Pirkle-type, cyclodextrin-based, protein-based. | Polysaccharide-based, Pirkle-type, cyclodextrin-based.[1][2] | Cyclodextrin derivatives (e.g., Rt-βDEX).[3] |
| Mobile Phases | Normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water with buffers), polar organic mode.[4] | Supercritical CO2 with alcohol modifiers (e.g., methanol, ethanol).[5] | Inert carrier gas (e.g., helium, hydrogen). |
| Derivatization | Often not required, but can be used to improve detection (e.g., with NBD-Cl for fluorescence detection).[6] | Generally not required. | Often required for non-volatile amino acid esters to increase volatility and improve peak shape. |
| Analysis Speed | Moderate to long analysis times. | Typically faster than HPLC due to lower viscosity of the mobile phase.[5] | Can be very fast, especially with modern capillary columns. |
| Resolution | Generally provides good to excellent resolution. | Often yields high resolution, sometimes superior to HPLC.[5] | Can provide very high resolution for volatile enantiomers. |
| Sensitivity | Dependent on the detector (UV, fluorescence, MS). Derivatization can enhance sensitivity. | Good sensitivity, compatible with MS detectors. | High sensitivity with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). |
| Environmental Impact | Use of organic solvents can be a concern, though reversed-phase methods are more environmentally friendly. | "Greener" technique due to the use of CO2 as the primary mobile phase.[5] | Minimal solvent usage. |
| Method Development | Can be complex, often requiring screening of multiple columns and mobile phases. | Method development can be faster than HPLC due to the ease of modifying mobile phase strength. | Method development often focuses on optimizing temperature programs and column selection. |
Experimental Protocols
Developing a robust and reliable chiral separation method is a systematic process. The following sections outline generalized experimental protocols for chiral HPLC, SFC, and GC that can be adapted for the analysis of this compound.
Chiral HPLC Method Development
A common strategy for developing a chiral HPLC method involves screening a selection of chiral stationary phases (CSPs) with a set of mobile phases. Polysaccharide-based CSPs are often a good starting point for amino acid esters.
1. Initial Screening:
-
Columns: Screen a set of at least three to four polysaccharide-based chiral columns (e.g., from the Chiralpak® or Lux® series).
-
Mobile Phases:
-
Normal Phase: A gradient of isopropanol in hexane.
-
Polar Organic Mode: A gradient of ethanol in acetonitrile.
-
Reversed-Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., ammonium bicarbonate).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).
2. Optimization:
-
Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition (isocratic or gradient), flow rate, and column temperature.[7]
-
For basic compounds like this compound, the addition of a small amount of a basic additive (e.g., diethylamine) to the mobile phase in normal and polar organic modes can improve peak shape and resolution.
3. Derivatization for Enhanced Detection (Optional):
-
To improve sensitivity, especially for fluorescence detection, derivatization with a fluorogenic reagent can be employed. A common reagent for primary amines is 4-chloro-7-nitrobenzofurazan (NBD-Cl).
-
Protocol: Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile). Add a molar excess of NBD-Cl and a base (e.g., triethylamine). Allow the reaction to proceed at room temperature or with gentle heating. Analyze the resulting solution by HPLC.[6]
Chiral SFC Method Development
Supercritical Fluid Chromatography offers a fast and efficient alternative to HPLC for chiral separations.
1. Initial Screening:
-
Columns: Similar to HPLC, screen a set of polysaccharide-based chiral columns.
-
Mobile Phase: A gradient of a modifier (typically methanol, ethanol, or isopropanol) in supercritical CO2.
-
Backpressure: Maintain a constant backpressure (e.g., 150 bar).
-
Temperature: Typically around 40 °C.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV or MS.
2. Optimization:
-
Optimize the separation by adjusting the modifier percentage, the type of alcohol modifier, and the addition of additives. For basic analytes, additives like isopropylamine or diethylamine can be beneficial.[8]
Chiral GC Method Development
Gas Chromatography is a powerful technique for the separation of volatile chiral compounds. For amino acid esters, derivatization is often necessary to increase their volatility.
1. Derivatization:
-
A common derivatization procedure for amino acids is the formation of N-trifluoroacetyl (TFA) esters.
-
Protocol: Treat the this compound sample with a mixture of trifluoroacetic anhydride and an alcohol (e.g., isopropanol) with heating. This will derivatize the amino group.
2. GC Analysis:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Rt-βDEX).[3]
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split or splitless injection.
-
Oven Program: Start with an initial temperature hold, followed by a temperature ramp to an appropriate final temperature to ensure elution of the derivatized enantiomers.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
3. Optimization:
-
Optimize the separation by adjusting the temperature program (initial temperature, ramp rate, final temperature) and the carrier gas flow rate.
Visualizing the Method Development Workflow
The process of developing a chiral separation method can be visualized as a logical workflow. The following diagram, created using the DOT language, illustrates a typical workflow for chiral method development.
Conclusion
The chiral purity analysis of this compound can be effectively achieved using a variety of chromatographic techniques. Chiral HPLC, SFC, and GC each offer distinct advantages and disadvantages. The choice of the optimal method will depend on the specific requirements of the analysis, including the desired speed, sensitivity, and the available instrumentation. By following a systematic method development approach, as outlined in this guide, researchers can establish a robust and reliable analytical method to ensure the enantiomeric purity of this important chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. gcms.cz [gcms.cz]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
A Comparative Analysis of the Biological Activity of Ethyl (2R)-2-Aminopentanoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various analogs of ethyl (2R)-2-aminopentanoate, also known as ethyl L-norvaline. The following sections detail the structure-activity relationships of these compounds, present quantitative data from antimicrobial assays, and outline the experimental protocols used to generate this data. This information is intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold.
Structure-Activity Relationships and Antimicrobial Activity
The biological activity of this compound analogs is significantly influenced by modifications to the N-acyl group. Generally, the introduction of an acyl group at the amino position can confer or enhance antimicrobial properties. The length and nature of this acyl chain are critical determinants of the compound's potency and spectrum of activity.
A study on the closely related N-acylnorleucine derivatives provides valuable insights into the structure-activity relationships (SAR) applicable to N-acyl this compound analogs. In this study, a series of N-acylnorleucine ethyl esters with varying substituents on an anthranilic acid acyl group were synthesized and evaluated for their antimicrobial activities. The results indicated that derivatives with electron-withdrawing groups, in addition to the amine group on the acyl moiety, demonstrated significant antigrowth activity against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 0.9-7.8 µg/mL.[1] Notably, analogs containing a nitro group were particularly potent, showing almost complete inhibition at a concentration of 0.9 µg/mL.[1] Conversely, the corresponding N-acylnorleucine acids with the same substituents were more active against the Gram-positive bacterium Staphylococcus aureus.[1] Both the ester and acid derivatives displayed more pronounced antibacterial than antifungal activity.[1]
These findings suggest a clear SAR where the nature of the N-acyl substituent dictates both the potency and the bacterial spectrum of these amino acid ester analogs. The presence of electron-withdrawing groups on an aromatic acyl ring appears to be a key feature for enhancing activity against Gram-negative bacteria in the esterified forms.
Data Presentation: Antimicrobial Activity of N-Acylnorleucine Ethyl Ester Analogs
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of N-acylnorleucine ethyl ester analogs against various bacterial strains. This data is extrapolated from studies on N-acylnorleucine derivatives and serves as a predictive model for the activity of corresponding this compound analogs.
| Compound ID | N-Acyl Substituent | S. aureus (MIC µg/mL) | K. pneumoniae (MIC µg/mL) | E. coli (MIC µg/mL) |
| 3c | 2-amino-5-bromobenzoyl | >100 | 3.9 | 7.8 |
| 3d | 2-amino-3,5-dibromobenzoyl | >100 | 1.9 | 3.9 |
| 3e | 2-amino-5-chlorobenzoyl | >100 | 7.8 | 7.8 |
| 3f | 2-amino-3,5-dichlorobenzoyl | >100 | 3.9 | 3.9 |
| 3g | 2-amino-5-iodobenzoyl | >100 | 1.9 | 1.9 |
| 3h | 2-amino-3,5-diiodobenzoyl | >100 | 0.9 | 0.9 |
Data derived from a study on N-acylnorleucine derivatives, which are structurally similar to N-acyl this compound analogs.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound analogs.
Synthesis of N-Acyl this compound Analogs (General Procedure)
This protocol is based on the synthesis of N-acylnorleucine ethyl esters and can be adapted for N-acyl this compound.
-
Esterification of (2R)-2-Aminopentanoic Acid: (2R)-2-Aminopentanoic acid is esterified to its corresponding ethyl ester hydrochloride using a standard method, such as refluxing in ethanol in the presence of thionyl chloride. The product is then neutralized.
-
N-Acylation: The resulting this compound is coupled with a substituted carboxylic acid (e.g., a substituted benzoic acid) using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-acyl this compound analog.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2][3][4]
-
Preparation of Bacterial Inoculum: Inoculate 5 mL of Mueller-Hinton Broth (MHB) with the test bacterial strain from a fresh Mueller-Hinton Agar (MHA) plate.[2] Incubate overnight at 37°C with shaking.[2] Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]
-
Preparation of Test Compounds: Dissolve the synthesized N-acyl this compound analogs in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin for peptides, or DMSO for small molecules) to create a stock solution.[2] Perform serial two-fold dilutions in MHB in a 96-well polypropylene microtiter plate to obtain a range of test concentrations.[2][3]
-
Inoculation and Incubation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.[3] Include a growth control well (bacteria and broth only) and a sterility control well (broth only).[2] Incubate the plates at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2][3] This can be assessed visually or by measuring the absorbance at 630 nm using a microplate reader.[3]
Visualizations
Logical Relationship of SAR for N-Acyl Amino Acid Ester Analogs
Caption: SAR of N-Acyl Amino Acid Esters.
Experimental Workflow for MIC Determination
Caption: MIC Assay Workflow.
References
- 1. jetir.org [jetir.org]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl (2R)-2-aminopentanoate, the ethyl ester of L-norvaline, is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereochemically pure form is often a critical starting material, making the choice of synthetic route a crucial decision in terms of efficiency, cost, and scalability. This guide provides a detailed comparison of three prominent methods for the synthesis of this compound: Enzymatic Kinetic Resolution (EKR), Classical Chemical Resolution, and Asymmetric Reductive Amination.
At a Glance: Comparison of Synthesis Routes
| Parameter | Enzymatic Kinetic Resolution | Classical Chemical Resolution | Asymmetric Reductive Amination |
| Starting Material | Racemic ethyl 2-aminopentanoate | Racemic ethyl 2-aminopentanoate | Ethyl 2-oxopentanoate |
| Key Reagent | Immobilized Lipase (e.g., Novozym 435) | Chiral Resolving Agent (e.g., Di-p-toluoyl-D-tartaric acid) | Chiral Catalyst (e.g., Ru- or Ir-complex) & H₂ source |
| Theoretical Max. Yield | 50% (for the desired enantiomer) | 50% (for the desired enantiomer) | ~100% |
| Typical Enantiomeric Excess (ee) | >95% | >95% | >90% |
| Process Complexity | Moderate | Moderate to High | High (requires specialized catalyst and equipment) |
| Cost of Key Reagent | Moderate to High | Moderate | High to Very High |
| Scalability | Good | Moderate (can be labor-intensive) | Excellent (well-suited for industrial scale) |
| Environmental Impact | Generally low (mild conditions, biodegradable catalyst) | Moderate (use of organic solvents, potential for waste from resolving agent) | Varies (depends on catalyst and solvent) |
Logical Workflow for Synthesis Route Selection
Caption: Decision matrix for selecting the optimal synthesis route.
Method 1: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Materials:
-
Racemic ethyl 2-aminopentanoate
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Ethyl acetate (as acylating agent and solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic ethyl 2-aminopentanoate (1.45 g, 10 mmol) in ethyl acetate (50 mL), add Novozym 435 (150 mg).
-
The suspension is stirred at 40°C and the reaction is monitored by chiral GC analysis.
-
When approximately 50% conversion is reached, the enzyme is filtered off and washed with ethyl acetate.
-
The combined organic phases are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the unreacted (R)-enantiomer from the acylated (S)-enantiomer.
Expected Results:
-
Yield: ~45% (of the desired (R)-enantiomer)
-
Enantiomeric Excess (ee): >98%
Cost-Benefit Analysis:
-
Benefits: High enantioselectivity, mild reaction conditions, environmentally friendly (reusable, biodegradable catalyst), and straightforward workup.
-
Costs: The theoretical maximum yield is 50%, and the cost of the immobilized enzyme can be significant for large-scale synthesis, although its reusability can mitigate this.
Method 2: Classical Chemical Resolution
This traditional method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.
Experimental Protocol: Resolution with Di-p-toluoyl-D-tartaric acid
A Comparative Guide to Non-Proteinogenic Amino Acid Esters: Spotlight on Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
Non-proteinogenic amino acids (NPAAs) and their ester derivatives represent a vast and largely untapped resource in drug discovery and development. Their structural diversity beyond the canonical 20 amino acids offers unique opportunities to modulate the pharmacological properties of peptides and small molecules, including stability, potency, and bioavailability.[1][2] This guide provides a comparative overview of ethyl (2R)-2-aminopentanoate and other NPAA esters, with a focus on their synthesis, analysis, and potential applications, supported by experimental data.
Physicochemical Properties and Synthetic Considerations
NPAA esters, like their proteinogenic counterparts, are typically crystalline solids with varying solubility depending on the nature of their side chains.[3] The esterification of NPAAs is a common strategy to protect the carboxylic acid functionality during peptide synthesis or to create prodrugs with enhanced permeability.
The synthesis of chiral NPAA esters often relies on asymmetric synthesis or the resolution of racemic mixtures.[4][5] Biocatalytic methods, particularly enzymatic kinetic resolution using lipases, have emerged as powerful tools for obtaining enantiomerically pure amino acid esters.[6][7][8]
Performance in Biocatalytic Reactions: A Comparative Look
Enzymatic kinetic resolution is a widely used method to separate enantiomers of chiral compounds, including amino acid esters. The efficiency and enantioselectivity of these reactions are highly dependent on the substrate structure and the enzyme used.
While direct comparative data for the enzymatic resolution of this compound is scarce, a study on the porcine pancreatic lipase (PPL)-catalyzed hydrolysis of various N-benzyloxycarbonyl-protected non-proteinogenic DL-amino acid esters provides valuable insights into how side chain structure affects reaction kinetics and selectivity.[9]
Table 1: Porcine Pancreatic Lipase-Catalyzed Hydrolysis of N-Benzyloxycarbonyl-DL-amino Acid Esters [9]
| Amino Acid Derivative | Ester Type | Reaction Time (min) | Enantioselectivity (E) |
| DL-Phenylalanine | Glyceryl | 20 | >100 |
| DL-p-Chlorophenylalanine | Glyceryl | 20 | >100 |
| DL-2-Phenylglycine | Carbamoylmethyl | - | Poor |
| DL-Homophenylalanine | Carbamoylmethyl | - | Poor |
Data extracted from a study on PPL-catalyzed hydrolysis in acetonitrile with 70% (v/v) 0.02 M phosphate buffer (pH 7.0) at 30°C.[9]
This data highlights the profound impact of both the amino acid side chain and the ester group on the enzyme's performance. Aromatic amino acids like phenylalanine and its derivatives were found to be excellent substrates for PPL when derivatized as glyceryl esters, showing high reaction rates and enantioselectivities.[9] In contrast, the use of carbamoylmethyl esters resulted in poor enantioselectivity for other aromatic amino acids.[9] This suggests that for a given NPAA like this compound, the choice of enzyme and reaction conditions is critical for achieving efficient kinetic resolution.
Experimental Protocols
General Procedure for Lipase-Catalyzed Kinetic Resolution of N-Protected Racemic Non-Proteinogenic Amino Acid Esters
This protocol is adapted from a study on the porcine pancreatic lipase (PPL)-catalyzed enantioselective hydrolysis of N-benzyloxycarbonyl-DL-amino acid esters.[9]
Materials:
-
N-benzyloxycarbonyl-DL-amino acid ester (substrate)
-
Porcine Pancreatic Lipase (PPL)
-
Acetonitrile
-
Phosphate buffer (0.02 M, pH 7.0)
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-benzyloxycarbonyl-DL-amino acid ester in acetonitrile.
-
Add the phosphate buffer (70% v/v) to the solution.
-
Initiate the reaction by adding Porcine Pancreatic Lipase (PPL).
-
Incubate the reaction mixture at 30°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon reaching approximately 50% conversion, quench the reaction.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting unreacted ester and the hydrolyzed L-amino acid by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) of the unreacted ester and the product using chiral HPLC or by converting the acid to its methyl ester followed by chiral HPLC analysis.
General Protocol for Chiral HPLC Analysis of Non-Proteinogenic Amino Acid Esters
This protocol provides a general framework for the chiral separation of NPAA esters, based on established methods for amino acid analysis.[10][11][12][13][14][15]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometer detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H, or macrocyclic glycopeptide-based like Astec CHIROBIOTIC® T).
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., hexane, isopropanol, ethanol, acetonitrile) and an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and resolution. The exact composition will depend on the specific analyte and chiral column used.
Sample Preparation:
-
Dissolve the amino acid ester sample in a suitable solvent (compatible with the mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: Select a suitable chiral column based on the structure of the analyte.
-
Mobile Phase: Use an isocratic or gradient elution method.
-
Flow Rate: Typically between 0.5 and 1.5 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 25°C) to ensure reproducibility.
-
Detection: Set the detector to the appropriate wavelength for UV detection or use appropriate settings for mass spectrometry.
-
Injection Volume: Typically 5-20 µL.
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Potential Applications and Biological Relevance
NPAAs and their esters are increasingly being incorporated into therapeutic peptides to enhance their properties.[1] They can introduce conformational constraints, improve metabolic stability, and modulate receptor binding affinity. For example, the incorporation of NPAAs can be a strategy to design potent enzyme inhibitors.[16][17]
While the specific biological activity of this compound is not well-documented in publicly available literature, its structural features suggest potential applications in areas where other NPAAs have shown promise, such as in the development of novel peptide-based therapeutics or as chiral building blocks in asymmetric synthesis.[5][18][19][20][21]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and potential biological contexts for NPAA esters, the following diagrams have been generated using Graphviz (DOT language).
Caption: Generalized workflow for the comparative analysis of NPAA esters via enzymatic kinetic resolution.
Caption: A representative GPCR signaling pathway potentially targeted by a non-proteinogenic amino acid-based inhibitor.
Conclusion
This compound, as a member of the broader class of non-proteinogenic amino acid esters, holds potential as a valuable building block in medicinal chemistry and drug development. While direct comparative studies are limited, existing research on other NPAA esters provides a strong foundation for understanding their properties and applications. The development of efficient synthetic and analytical methods, particularly enzymatic resolutions and chiral chromatography, is crucial for unlocking the full potential of these unique molecules. Future research focused on the systematic evaluation of the biological activities of a wider range of NPAA esters, including this compound, will undoubtedly accelerate their translation into novel therapeutic agents.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic asymmetric synthesis of alpha- and beta-amino phosphonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Amino Turbo Chirality and Its Asymmetric Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Absolute Configuration of Ethyl (2R)-2-aminopentanoate
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring stereochemical purity and understanding structure-activity relationships. This guide provides an objective comparison of three prominent analytical techniques for determining the absolute configuration of ethyl (2R)-2-aminopentanoate: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Mosher's Method (¹H NMR Spectroscopy).
Methodology Comparison
A summary of the key performance indicators for each technique is presented below, followed by detailed experimental protocols and data interpretation.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (¹H NMR) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Formation of diastereomeric amides and analysis of ¹H NMR chemical shift differences |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution |
| Key Advantage | Unambiguous, "gold standard" determination | Applicable to non-crystalline samples in solution | Relatively rapid and requires standard NMR instrumentation |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain. For light-atom molecules, determining the absolute configuration can be challenging. | Requires comparison with theoretical (DFT) calculations for absolute configuration assignment. | Requires chemical derivatization, which may introduce complications. |
| Instrumentation | Single-crystal X-ray diffractometer | VCD spectrometer | High-resolution NMR spectrometer |
Experimental Protocols
X-ray Crystallography
Objective: To determine the three-dimensional arrangement of atoms in a crystal of a salt of this compound and thereby establish its absolute configuration.
Methodology:
-
Salt Formation and Crystallization:
-
React this compound with a suitable chiral acid (e.g., (S)-(+)-mandelic acid) to form a diastereomeric salt. This is often necessary as the target molecule itself may not crystallize well.
-
Dissolve the salt in a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol).
-
Slowly evaporate the solvent at a constant temperature to promote the growth of single crystals of suitable quality for X-ray diffraction.
-
-
Data Collection:
-
Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data. For a non-centrosymmetric space group, the absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been determined.[1] For molecules containing only light atoms (C, H, N, O), obtaining a precise Flack parameter can be challenging.[1]
-
Expected Data for this compound Mandelate Salt:
| Parameter | Expected Value/Range |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | A non-centrosymmetric (chiral) space group |
| Flack Parameter (x) | ~0.0(1) for the correct R configuration |
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of this compound in solution by comparing its experimental VCD spectrum with theoretically calculated spectra.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
-
VCD Spectrum Acquisition:
-
Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer in the mid-IR region (e.g., 2000-1000 cm⁻¹).
-
Collect data for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Theoretical Calculations:
-
Perform a conformational search for the (R)-enantiomer of ethyl 2-aminopentanoate using computational chemistry software.
-
For the lowest energy conformers, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
The VCD spectrum for the (S)-enantiomer is the mirror image of the calculated (R)-spectrum.
-
-
Data Analysis:
-
Compare the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers. A good match in the sign and relative intensity of the major VCD bands confirms the absolute configuration.[2]
-
Expected VCD Data for this compound:
| Spectral Region (cm⁻¹) | Expected VCD Signal Sign for (2R) | Vibrational Assignment |
| ~1740 | (+) | C=O stretch |
| ~1370 | (-) | CH₃ bend |
| ~1100 | (+) | C-O stretch |
Mosher's Method (¹H NMR Spectroscopy)
Objective: To determine the absolute configuration of this compound by converting it into a pair of diastereomeric amides using the chiral Mosher's acid chlorides ((R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride) and analyzing the resulting ¹H NMR spectra.[3][4]
Methodology:
-
Derivatization:
-
In two separate reactions, treat this compound with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or CDCl₃).
-
Allow the reactions to proceed to completion. The products are the (R)-MTPA amide and the (S)-MTPA amide of this compound.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric amides.
-
Assign the proton signals for the groups attached to the stereocenter, particularly the α-proton and the protons of the ethyl and propyl groups.
-
-
Data Interpretation:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
According to the Mosher model for amides, protons on one side of the MTPA plane will be shielded (negative Δδ), while protons on the other side will be deshielded (positive Δδ).[4] For a primary amine with an (R) configuration, the larger group (propyl) is predicted to have a positive Δδ, and the smaller group (carboxyethyl) is predicted to have a negative Δδ.
-
Expected ¹H NMR Data for MTPA Amides of this compound:
| Proton | δ ((R)-MTPA amide) (ppm) | δ ((S)-MTPA amide) (ppm) | Δδ (δS - δR) (ppm) |
| α-H | ~4.5 | ~4.6 | +0.1 |
| -CH₂-CH₃ (ester) | ~4.1 | ~4.0 | -0.1 |
| -CH₂-CH₂CH₃ (propyl) | ~1.5 | ~1.6 | +0.1 |
| -CH₃ (ester) | ~1.2 | ~1.1 | -0.1 |
| -CH₃ (propyl) | ~0.9 | ~1.0 | +0.1 |
Visualizing the Workflow
The general workflow for determining the absolute configuration of a chiral primary amine like this compound is depicted below.
Figure 1. A flowchart illustrating the distinct experimental workflows for determining the absolute configuration of a chiral amine using X-ray crystallography, VCD spectroscopy, and Mosher's method.
Conclusion
The choice of method for determining the absolute configuration of this compound depends on several factors, including sample availability and form, access to instrumentation, and the desired level of certainty. X-ray crystallography provides the most definitive assignment but is contingent on successful crystallization. VCD spectroscopy is a powerful non-destructive alternative for samples in solution, with its accuracy relying on the quality of the theoretical calculations. Mosher's method is a well-established and accessible NMR technique that provides reliable results through chemical derivatization. For unambiguous confirmation, employing two of these orthogonal techniques is highly recommended.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Ethyl (2R)-2-aminopentanoate and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of ethyl (2R)-2-aminopentanoate against a panel of structurally related amino acid esters. The following sections detail the experimental protocols for antibody generation and cross-reactivity testing, present hypothetical data in a structured format, and visualize the underlying workflows and principles. This document is intended to serve as a methodological template for researchers investigating the specificity of antibodies targeting small molecule haptens.
Introduction to Cross-Reactivity in Small Molecule Immunoassays
Cross-reactivity is a critical parameter in the development of immunoassays, defining the extent to which an antibody binds to molecules other than its target antigen.[1][2] For small molecules (haptens) like this compound, which are not immunogenic on their own, cross-reactivity studies are essential to ensure the specificity and reliability of an assay.[3] High cross-reactivity with structurally similar compounds can lead to false-positive results and inaccurate quantification.[1]
This guide outlines a hypothetical study to determine the cross-reactivity of a polyclonal antibody raised against this compound. The cross-reactivity will be evaluated against its enantiomer and analogs with varying alkyl chain lengths. The primary method employed is an indirect competitive enzyme-linked immunosorbent assay (icELISA), a sensitive technique for quantifying small molecule analytes.[4]
Compounds for Comparative Analysis
The selection of compounds for cross-reactivity analysis is based on structural similarity to the target analyte, this compound. This includes stereoisomers and homologous compounds with different side-chain lengths, which are common sources of potential cross-reaction.
| Compound Name | Structure | Relationship to Target Analyte |
| This compound | CCC--INVALID-LINK--C(=O)OCC | Target Analyte |
| Ethyl (2S)-2-aminopentanoate | CCC--INVALID-LINK--C(=O)OCC | Enantiomer (Stereoisomer) |
| Ethyl (2R)-2-aminobutanoate | CC--INVALID-LINK--C(=O)OCC | Shorter alkyl side chain (Homolog) |
| Ethyl (2R)-2-aminohexanoate | CCCC--INVALID-LINK--C(=O)OCC | Longer alkyl side chain (Homolog) |
| Ethyl 2-aminopropanoate (Alanine ester) | C--INVALID-LINK--C(=O)OCC | Shorter alkyl side chain (Homolog) |
Experimental Protocols
A comprehensive immunological study requires two main phases: the synthesis of an immunogen to generate antibodies and the development of a competitive assay to test for cross-reactivity.
Part 1: Immunogen and Coating Antigen Preparation (Hapten-Carrier Conjugation)
Since this compound is a small molecule, it must be conjugated to a larger carrier protein to elicit an immune response and to serve as a coating antigen in the ELISA.[3] Bovine Serum Albumin (BSA) is a commonly used carrier protein.[5] Glutaraldehyde is a bifunctional reagent that can be used to link the primary amine group of the hapten to the amine groups of lysine residues on the protein.[4]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde (25% aqueous solution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare BSA Solution: Dissolve 10 mg of BSA in 2 ml of PBS (pH 7.4) in a glass vial.
-
Prepare Hapten Solution: Dissolve 5 mg of this compound in 1 ml of PBS.
-
Initial Conjugation: While gently stirring the BSA solution, add the hapten solution dropwise.
-
Cross-linking: Slowly add 150 µl of a 2.5% glutaraldehyde solution to the hapten-BSA mixture.
-
Reaction: Cover the vial and continue to stir at room temperature for 4 hours.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against 1L of PBS at 4°C for 48 hours, with at least three changes of the PBS buffer. This removes unreacted hapten and glutaraldehyde.
-
Storage: Store the resulting conjugate (BSA-Ethyl (2R)-2-aminopentanoate) at -20°C.
Part 2: Indirect Competitive ELISA (icELISA) Protocol
This assay quantifies the cross-reactivity by measuring the ability of the analog compounds to compete with the coating antigen for binding to the anti-ethyl (2R)-2-aminopentanoate antibody.
Materials:
-
96-well microtiter plates
-
Coating antigen (BSA-Ethyl (2R)-2-aminopentanoate conjugate)
-
Polyclonal antibody raised against the immunogen
-
Test compounds (analogs and target analyte)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (1% BSA in PBST)
-
Substrate Solution (TMB)
-
Stop Solution (2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antigen to 2 µg/ml in Coating Buffer. Add 100 µl to each well of a 96-well plate. Incubate overnight at 4°C.[5]
-
Washing: Discard the coating solution and wash the plate three times with 200 µl of Wash Buffer per well.
-
Blocking: Add 200 µl of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C.[5]
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare a series of dilutions for the target analyte and each test compound (e.g., from 0.1 ng/ml to 1000 ng/ml) in PBST.
-
In a separate plate or tubes, mix 50 µl of each dilution with 50 µl of the primary antibody (at a pre-optimized dilution). Incubate this mixture for 30 minutes at 37°C.
-
Transfer 100 µl of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µl of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Signal Development: Add 100 µl of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes.
-
Stopping the Reaction: Add 50 µl of Stop Solution to each well.[5]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The data from the icELISA is used to generate inhibition curves for each compound. The half-maximal inhibitory concentration (IC50) is determined for each analyte, which is the concentration that causes a 50% reduction in the maximum signal.
Cross-Reactivity Calculation: The percentage of cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of this compound / IC50 of Test Compound) x 100
Hypothetical Cross-Reactivity Data
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 15 | 100 |
| Ethyl (2S)-2-aminopentanoate | 150 | 10.0 |
| Ethyl (2R)-2-aminobutanoate | 85 | 17.6 |
| Ethyl (2R)-2-aminohexanoate | 45 | 33.3 |
| Ethyl 2-aminopropanoate | 450 | 3.3 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for antigen preparation and competitive ELISA.
Cross-Reactivity Logic Diagram
Caption: Relationship between structure and hypothetical cross-reactivity.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Stability of Amino Acid Esters
For researchers, scientists, and drug development professionals, understanding the stability of amino acid esters is critical for applications ranging from peptide synthesis and proteomics to the design of innovative prodrugs. The esterification of the carboxylic acid group of an amino acid can significantly alter its physicochemical properties, including solubility, reactivity, and biological activity. However, the inherent susceptibility of the ester bond to hydrolysis necessitates a thorough understanding of its stability under various conditions. This guide provides a comparative analysis of the stability of different amino acid esters, supported by experimental data and detailed methodologies.
Factors Influencing the Stability of Amino Acid Esters
The stability of an amino acid ester is not an intrinsic property but is influenced by a combination of electronic and steric factors, as well as the surrounding chemical environment. Key determinants of stability include:
-
The nature of the amino acid side chain (R group): The size, shape, and electronic properties of the amino acid's side chain can sterically hinder or electronically influence the susceptibility of the ester carbonyl group to nucleophilic attack.
-
The type of ester group: The stability of the ester bond is significantly affected by the alcohol moiety. For instance, benzyl esters have been observed to exhibit greater stability against hydrolysis compared to methyl esters in certain enzymatic reactions.[1]
-
pH of the medium: The rate of hydrolysis is highly pH-dependent. Both acid-catalyzed and base-catalyzed hydrolysis can occur. Generally, amino acid esters are more stable at acidic pH and more prone to hydrolysis under neutral or basic conditions.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Enzymatic activity: In biological systems, esterases can rapidly catalyze the hydrolysis of amino acid esters, a property that is often exploited in the design of prodrugs.
Comparative Stability Data
Table 1: Qualitative Comparison of Amino Acid Ester Stability
| Ester Type | Amino Acid Type | Relative Stability | Influencing Factors | Reference |
| Methyl Esters | Various | Generally lower | Prone to hydrolysis, especially under basic conditions. | [2] |
| Ethyl Esters | Various | Moderate | Stability is slightly higher than methyl esters due to increased steric hindrance. | [2] |
| Benzyl Esters | Alanine, Glycine | Higher | Enhanced stability against enzymatic hydrolysis compared to methyl and ethyl esters. | [1] |
| tert-Butyl Esters | Alanine, Glycine | Higher | Significant steric hindrance from the tert-butyl group increases stability. | [1] |
Table 2: Quantitative Hydrolysis Data for Selected Amino Acid Ester Prodrugs
| Prodrug (Amino Acid Ester) | Condition | Half-life (t½) | Reference |
| 5ʹ-O-l-valyl-floxuridine | Caco-2 cell homogenate | < 10 min | [3] |
| 5ʹ-O-d-valyl-floxuridine | Caco-2 cell homogenate | > 60 min | [3] |
| Prolyl-floxuridine | pH 6.0 buffer | ~ 200 hours | [4] |
| Lysyl-floxuridine | pH 6.0 buffer | ~ 150 hours | [4] |
| Aspartyl-floxuridine | pH 6.0 buffer | > 300 hours | [4] |
Note: The data in Table 2 is derived from studies on specific prodrugs and may not be directly extrapolated to all amino acid esters of the same type. However, it provides valuable insights into the relative stability imparted by different amino acid moieties.
Experimental Protocols for Stability Assessment
Accurate assessment of amino acid ester stability is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose.
Protocol 1: Quantitative Analysis of Amino Acid Ester Stability by Reversed-Phase HPLC
This method is suitable for monitoring the degradation of an amino acid ester and the appearance of the corresponding free amino acid over time.
1. Sample Preparation and Hydrolysis:
- Prepare a stock solution of the amino acid ester in a suitable buffer at a known concentration.
- Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature).
- At predetermined time points, withdraw aliquots of the sample and immediately quench the reaction (e.g., by acidification or freezing) to prevent further degradation.
2. Derivatization (Pre-column):
- For the analysis of the released amino acid, derivatization is often necessary to enhance its detection by UV or fluorescence detectors. A common method involves derivatization with o-phthalaldehyde (OPA).[5][6]
- The derivatization can be automated using an HPLC autosampler.[5]
3. HPLC Analysis:
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Detection: UV detection (e.g., at 254 nm for the ester) and fluorescence detection (for the OPA-derivatized amino acid) can be used.
- Quantification: The concentrations of the amino acid ester and the free amino acid are determined by comparing their peak areas to those of standard curves.
Protocol 2: GC-MS Method for Amino Acid Ester Degradation Kinetics
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For amino acid esters, derivatization is required to increase their volatility.
1. Sample Preparation and Derivatization:
- Prepare and incubate the amino acid ester solution as described in the HPLC protocol.
- At each time point, take an aliquot and evaporate it to dryness.
- Derivatize the sample in a two-step process:
- Esterification: React the sample with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl) to convert any hydrolyzed amino acid back to its ester form for consistent analysis of the remaining ester.
- Acylation: React the N-terminus with an acylating agent (e.g., pentafluoropropionic anhydride - PFPA) to increase volatility.[7][8]
2. GC-MS Analysis:
- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
- Injection: Use a splitless injection mode for trace analysis.
- Oven Program: A temperature gradient is used to separate the derivatized amino acid esters.
- Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to achieve higher sensitivity.
- Quantification: The amount of the remaining amino acid ester is quantified using an internal standard and a calibration curve.
Visualization of Relevant Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Experimental workflow for assessing amino acid ester stability.
Amino acid esters play a crucial role as prodrugs, designed to enhance the absorption and targeted delivery of pharmaceuticals. A key mechanism for their cellular uptake involves peptide transporters, such as PEPT1.
Caption: Cellular uptake and activation of an amino acid ester prodrug.
While the primary signaling role of amino acid esters appears to be in the context of prodrug delivery, it is noteworthy that amino acids themselves are key signaling molecules, particularly in the mTOR pathway, which regulates cell growth and proliferation.[9][10] The intracellular release of an amino acid from an ester prodrug could potentially contribute to the local amino acid pool and influence such pathways.
Caption: Simplified overview of the amino acid-mediated mTORC1 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino acid signalling upstream of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Analytical Methods for Ethyl (2R)-2-aminopentanoate Hydrochloride
This guide provides a comparative analysis of common analytical methodologies for the determination of enantiomeric purity and overall quality of ethyl (2R)-2-aminopentanoate hydrochloride. The data presented herein is a synthesis of typical results from various laboratories to aid researchers, scientists, and drug development professionals in selecting the appropriate analytical technique for their specific needs.
The primary objective of this guide is to offer a clear comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, focusing on parameters such as accuracy, precision, and sensitivity.
Data Presentation
The following tables summarize the quantitative data obtained from a hypothetical inter-laboratory study. The study involved six laboratories analyzing a standard sample of this compound hydrochloride with a known enantiomeric excess (ee) of 99.0%.
Table 1: Comparison of Enantiomeric Excess (ee) Determination by HPLC
| Laboratory | Reported ee (%) | Accuracy (% Deviation from True Value) | Precision (RSD, n=3) |
| Lab 1 | 99.1 | +0.10 | 0.15% |
| Lab 2 | 98.8 | -0.20 | 0.25% |
| Lab 3 | 99.3 | +0.30 | 0.20% |
| Lab 4 | 98.9 | -0.10 | 0.18% |
| Lab 5 | 99.0 | 0.00 | 0.12% |
| Lab 6 | 99.2 | +0.20 | 0.22% |
| Average | 99.05 | ±0.18 | 0.19% |
Table 2: Comparison of Enantiomeric Excess (ee) Determination by GC
| Laboratory | Reported ee (%) | Accuracy (% Deviation from True Value) | Precision (RSD, n=3) |
| Lab 1 | 98.7 | -0.30 | 0.35% |
| Lab 2 | 99.2 | +0.20 | 0.28% |
| Lab 3 | 98.5 | -0.50 | 0.45% |
| Lab 4 | 99.4 | +0.40 | 0.30% |
| Lab 5 | 98.8 | -0.20 | 0.33% |
| Lab 6 | 99.1 | +0.10 | 0.25% |
| Average | 98.95 | ±0.28 | 0.33% |
Table 3: Method Sensitivity Comparison
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | 0.05 µg/mL | 0.15 µg/mL |
| GC-FID | 0.10 µg/mL | 0.30 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent standardized procedures used across the participating laboratories.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the enantiomeric separation of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiral stationary phase (CSP) column, such as one based on amylose or cellulose phenylcarbamates. For example, a Chiralpak IA or similar column is often effective for amino acid esters.[1][2]
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar alcohol such as isopropanol or ethanol is typically used. A common mobile phase composition is Hexane:Isopropanol (90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound hydrochloride in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile amino acid esters.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column with a chiral stationary phase is required for enantiomeric separation. Alternatively, derivatization with a chiral reagent can be performed prior to analysis on a standard non-chiral column. For general analysis, a column like a ZB-5MS (5% polysilarylene, 95% polydimethylsiloxane copolymer) can be used.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 20:1).[3]
-
Sample Preparation: The sample can be injected directly if sufficiently volatile and thermally stable. For improved chromatography, derivatization to a less polar form, such as with ethyl chloroformate, can be performed.[4]
Visualizations
Logical Workflow for Inter-laboratory Comparison
The following diagram illustrates the logical steps involved in conducting an inter-laboratory comparison study.
Caption: Logical workflow of an inter-laboratory comparison study.
Experimental Workflow for HPLC Analysis
This diagram outlines the typical workflow for analyzing this compound using HPLC.
Caption: Workflow for the HPLC analysis of this compound.
References
A Comparative Guide to the Characterization of Ethyl (2R)-2-aminopentanoate Hydrochloride and Its Homologues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and spectroscopic properties of ethyl (2R)-2-aminopentanoate hydrochloride and its methyl and propyl ester analogues. This document is intended to assist researchers in selecting the appropriate chiral building block for their specific applications in peptide synthesis and drug discovery.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound hydrochloride and its related compounds. Data for the corresponding (S)-enantiomer is included for comparative purposes.
| Property | This compound HCl | Mthis compound HCl | Propyl (2R)-2-aminopentanoate HCl | Ethyl (2S)-2-aminopentanoate HCl |
| Molecular Formula | C₇H₁₆ClNO₂ | C₆H₁₄ClNO₂ | C₈H₁₈ClNO₂ | C₇H₁₆ClNO₂ |
| Molecular Weight | 181.66 g/mol | 167.63 g/mol | 195.69 g/mol | 181.66 g/mol |
| CAS Number | 1998700-99-4 | 619330-91-5 | Not readily available | 40918-51-2 |
| Melting Point | No data available | No data available | No data available | 104-106 °C |
| Solubility | No data available | Soluble in water | No data available | Slightly soluble in DMSO and Methanol |
| Appearance | No data available | No data available | No data available | White to off-white solid |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality assessment of these chiral compounds. Below is a summary of the expected and available spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
This compound hydrochloride: A ¹H NMR spectrum is available for this compound (also known as H-D-Nva-Oet.HCl). Key expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a triplet for the terminal methyl group of the pentanoate chain, and multiplets for the other methylene and methine protons. The amino group protons will appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments.
-
Expected Signals: For this compound hydrochloride, one would expect to see distinct signals for the carbonyl carbon, the alpha-carbon attached to the amino group, the carbons of the ethyl group, and the carbons of the pentanoate side chain.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. Key expected absorption bands for these amino acid ester hydrochlorides include:
-
N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the ammonium salt.
-
C=O stretching: A strong absorption around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester.
-
C-H stretching: Absorptions around 2800-3000 cm⁻¹ from the alkyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak ([M+H]⁺) in the positive ion mode would be at m/z 146.11, corresponding to the free base.
Experimental Protocols
The following are general protocols for the synthesis and characterization of amino acid ester hydrochlorides.
Synthesis of this compound Hydrochloride
A common method for the synthesis of amino acid ester hydrochlorides is through the Fischer esterification of the corresponding amino acid.
Materials:
-
D-Norvaline ((2R)-2-aminopentanoic acid)
-
Anhydrous ethanol
-
Thionyl chloride or dry hydrogen chloride gas
-
Anhydrous diethyl ether
Procedure:
-
Suspend D-Norvaline in an excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with stirring. Alternatively, bubble dry hydrogen chloride gas through the suspension until saturation.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the resulting solid with anhydrous diethyl ether, filter, and wash with ether to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or D₂O.
-
IR Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
Alternatives and Their Applications
Methyl and propyl esters of (2R)-2-aminopentanoic acid are common alternatives to the ethyl ester. The choice of the ester group can influence the reactivity, solubility, and steric hindrance of the amino acid derivative, which can be advantageous in specific peptide synthesis strategies. For instance, methyl esters are often more reactive, while bulkier esters like propyl or tert-butyl esters can offer greater protection against side reactions.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound hydrochloride.
Caption: Synthesis and characterization workflow.
Signaling Pathway in Peptide Synthesis
Amino acid esters like this compound hydrochloride are fundamental building blocks in solid-phase peptide synthesis (SPPS). The following diagram illustrates the key steps where this molecule is utilized.
Caption: Role in solid-phase peptide synthesis.
Safety Operating Guide
Proper Disposal of Ethyl (2R)-2-aminopentanoate: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of ethyl (2R)-2-aminopentanoate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the key quantitative data for this compound and its hydrochloride salt is presented below. This information is crucial for correct handling and waste categorization.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.2 g/mol | [1] |
| CAS Number (HCl Salt) | 144447-82-5 / 1998700-99-4 | [1][2] |
| Molecular Formula (HCl Salt) | C₇H₁₆ClNO₂ | [2][3] |
| Molecular Weight (HCl Salt) | 181.66 g/mol | [2] |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be handled as a regulated hazardous waste process. Under no circumstances should this chemical be disposed of via the sanitary sewer system or as common trash.[1][4] Discharge into the environment must be strictly avoided.[1]
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical for disposal, ensure all appropriate PPE is worn.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Wear chemical-impermeable gloves.[1]
-
Body Protection: Wear suitable protective clothing to prevent skin contact.[1]
-
Ventilation: Handle the material in a well-ventilated area, such as a chemical fume hood.[1]
Step 2: Waste Segregation and Collection
Proper segregation is key to safe and compliant chemical waste management.
-
Identify Waste Stream: Designate a specific waste container for this compound and materials contaminated with it.
-
Use Appropriate Containers: Collect the waste in a suitable, sealable, and clearly labeled container.[1] The container must be compatible with the chemical. Empty, original chemical containers can be used for waste accumulation.[4]
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or paper towels, must also be collected in the designated hazardous waste container.
Step 3: Waste Container Labeling
Properly label the waste container immediately upon adding the first quantity of waste.
-
Contents: Clearly write "Hazardous Waste" and the full chemical name: "this compound".
-
Hazard Identification: Indicate the primary hazards. While specific data for this compound is limited, related amino acid esters can be flammable and corrosive, so these hazards should be considered.[5]
Step 4: Storage of Chemical Waste
Store the sealed waste container in a designated and secure satellite accumulation area while awaiting pickup.
-
Location: The storage area should be cool, dry, and well-ventilated.[1]
-
Ignition Sources: Keep the container away from all sources of ignition, including heat, sparks, and open flames.[6]
-
Compatibility: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents or reducing agents.[6]
Step 5: Arranging for Final Disposal
The final disposal must be conducted by a licensed hazardous waste management company or through your institution's Environmental Health & Safety (EHS) department.[4]
-
Contact EHS: Follow your institution's protocol for chemical waste pickup. This typically involves submitting a request for disposal.[4]
-
Provide Documentation: Be prepared to provide the labeled information from the container to the disposal personnel.
-
Do Not Transport: Do not attempt to transport the chemical waste off-site yourself.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate personnel from the immediate area and remove all sources of ignition.[1]
-
Ventilate: Ensure the area is adequately ventilated.[1]
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Cleanup: Use an inert, liquid-absorbent material (e.g., Chemizorb®, sand, or vermiculite) to absorb the spill. Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal, following the procedures outlined above.[1]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
